4-Chloro-8-hydroxy-2-methylquinoline
説明
Structure
3D Structure
特性
IUPAC Name |
4-chloro-2-methylquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-5-8(11)7-3-2-4-9(13)10(7)12-6/h2-5,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZOKIGKGBZTOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10481023 | |
| Record name | 4-Chloro-8-hydroxy-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10481023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28507-46-2 | |
| Record name | 4-Chloro-8-hydroxy-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10481023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Chloro-8-hydroxy-2-methylquinoline: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Chloro-8-hydroxy-2-methylquinoline, a substituted quinoline with significant potential in medicinal chemistry. The document details its molecular structure, physicochemical characteristics, and spectral data. Furthermore, it outlines a plausible synthetic route based on established methodologies for related compounds and explores its reactivity. A significant focus is placed on the potential applications of this compound in drug development, drawing from the extensive research on the biological activities of 8-hydroxyquinoline derivatives, including their roles as antimicrobial and anticancer agents. Safety and handling precautions are also discussed based on data from structurally similar compounds. This guide is intended to be a valuable resource for researchers and scientists engaged in the discovery and development of novel therapeutics.
Introduction: The Significance of the 8-Hydroxyquinoline Scaffold
The 8-hydroxyquinoline (8-HQ) moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of biological activities.[1][2] These activities include antimicrobial, antifungal, antiviral, anticancer, and neuroprotective properties.[3] The therapeutic potential of 8-HQ derivatives often stems from their ability to chelate metal ions, which can disrupt essential biological processes in pathogenic organisms or cancer cells.[3] The substitution pattern on the quinoline ring system allows for the fine-tuning of a compound's physicochemical properties and biological targets. The introduction of a chlorine atom at the 4-position and a methyl group at the 2-position of the 8-hydroxyquinoline core, as in this compound, is anticipated to modulate its lipophilicity, electronic properties, and ultimately, its pharmacological profile.
Physicochemical and Spectroscopic Profile
Core Chemical Properties
A clear identification of this compound is established through its unique identifiers and fundamental chemical properties.
| Property | Value | Source |
| CAS Number | 28507-46-2 | [4] |
| Molecular Formula | C₁₀H₈ClNO | [4] |
| Molecular Weight | 193.63 g/mol | [4] |
| Appearance | Solid (predicted) | [5] |
Predicted Spectroscopic Data
The structural elucidation of this compound relies on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, the expected spectral characteristics can be inferred from data on analogous structures such as 4-chloro-2-methylquinoline and other 8-hydroxyquinoline derivatives.[2][6][7]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methyl group, and a broad singlet for the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the hydroxyl and methyl groups.
-
¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule. The carbons attached to the chlorine, oxygen, and nitrogen atoms will exhibit characteristic chemical shifts.
The IR spectrum is predicted to show characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations include:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-H stretching (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.
-
C=C and C=N stretching (aromatic ring): Multiple bands in the region of 1450-1600 cm⁻¹.
-
C-O stretching: A band in the region of 1200-1300 cm⁻¹.
-
C-Cl stretching: A band in the region of 700-800 cm⁻¹.
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (193.63). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M⁺ peak). Fragmentation patterns will likely involve the loss of the methyl group, the chlorine atom, and other small neutral molecules.[8][9]
Synthesis and Reactivity
Proposed Synthetic Pathway
A potential synthetic approach could involve a multi-step process starting from a readily available precursor like 8-hydroxy-2-methylquinoline.
Figure 1: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical):
-
Dissolution: Dissolve 8-hydroxy-2-methylquinoline in a suitable organic solvent (e.g., dichloromethane or chloroform).
-
Chlorination: Add a chlorinating agent, such as N-chlorosuccinimide (NCS), to the solution. The reaction may require heating or catalysis.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove any unreacted reagents and byproducts.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Causality behind Experimental Choices: The choice of a chlorinating agent like NCS is based on its common use for the regioselective chlorination of activated aromatic rings. The solvent is chosen to dissolve the starting material and be inert to the reaction conditions. The purification method will depend on the physical properties of the product and impurities.
Reactivity
The reactivity of this compound is dictated by its functional groups:
-
Nucleophilic Aromatic Substitution: The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups (e.g., amines, alkoxides, thiols). This reactivity is a key feature for generating a library of derivatives for structure-activity relationship (SAR) studies.[10]
-
Hydroxyl Group: The 8-hydroxyl group can undergo reactions typical of phenols, such as etherification and esterification. It also plays a crucial role in the compound's ability to chelate metal ions.
-
Quinoline Ring: The quinoline ring system can undergo electrophilic aromatic substitution, although the substitution pattern will be directed by the existing substituents.
Applications in Drug Development
The 8-hydroxyquinoline scaffold is a cornerstone in the development of various therapeutic agents. The introduction of the chloro and methyl groups in this compound is expected to influence its biological activity, making it a promising candidate for further investigation.
Antimicrobial Activity
8-Hydroxyquinoline and its derivatives have long been recognized for their potent antimicrobial properties.[11][12] The proposed mechanism of action often involves the chelation of essential metal ions, such as iron and zinc, which are vital for microbial growth and enzymatic function. This chelation can disrupt the microbial cell membrane and inhibit key metabolic pathways. The lipophilicity of the molecule, which can be enhanced by the chloro and methyl substituents, is crucial for its ability to penetrate microbial cell walls.
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound,(CAS# 28507-46-2)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. 2-Methyl-8-hydroxyquinoline | C10H9NO | CID 13224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 8-Hydroxyquinoline [webbook.nist.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Unambiguous Identification of 4-Chloro-8-hydroxy-2-methylquinoline: A Technical Guide to Structure Elucidation
This in-depth technical guide provides a comprehensive framework for the structural elucidation of 4-Chloro-8-hydroxy-2-methylquinoline, a substituted quinoline of significant interest to researchers, scientists, and drug development professionals. This document eschews rigid templates in favor of a narrative that mirrors the scientific process, detailing the causal logic behind experimental choices and presenting a self-validating system of protocols. Every claim is supported by authoritative sources to ensure the highest degree of scientific integrity.
Introduction: The Quinoline Scaffold and the Imperative of Precise Characterization
Quinoline and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The precise substitution pattern on the quinoline ring system dictates its pharmacological and physicochemical properties. Therefore, the unambiguous determination of the molecular structure of novel quinoline derivatives, such as this compound, is a critical step in the research and development pipeline. This guide will walk through a logical and efficient workflow for confirming the identity of this target molecule, from its synthesis to its comprehensive spectroscopic characterization.
Part 1: Strategic Synthesis of this compound
A plausible and efficient route for the synthesis of this compound is the Combes quinoline synthesis. This acid-catalyzed condensation of an aniline with a β-diketone provides a direct pathway to the quinoline core.[3][4]
Proposed Synthetic Protocol: Combes Reaction
Reactants:
-
2-Amino-3-chlorophenol
-
Acetylacetone (2,4-pentanedione)
-
Concentrated Sulfuric Acid (as catalyst)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 2-amino-3-chlorophenol and acetylacetone.
-
Catalyst Addition: Slowly add concentrated sulfuric acid dropwise to the reaction mixture with constant stirring. An exothermic reaction is expected.
-
Reflux: Heat the mixture to reflux for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization and Precipitation: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The crude product will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Part 2: Spectroscopic and Spectrometric Analysis for Structure Confirmation
The cornerstone of structure elucidation lies in the synergistic application of various analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.
A. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound.
Expected Data:
| Parameter | Predicted Value |
| Molecular Formula | C₁₀H₈ClNO |
| Molecular Weight | 193.63 g/mol |
| Major Fragments | m/z = 193/195 (M/M+2, ~3:1 ratio), 178, 150, 115 |
Interpretation:
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 193 and an M+2 peak at m/z 195 with a relative intensity of approximately 3:1, which is characteristic of the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl).[5] This immediately confirms the presence of a single chlorine atom in the molecule. Fragmentation patterns would likely involve the loss of a methyl group (M-15, m/z 178), followed by the loss of CO (m/z 150), and subsequent cleavages of the quinoline ring system.
B. Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in the molecule.
Expected Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 (broad) | O-H stretch | Phenolic Hydroxyl |
| 3100-3000 | C-H stretch (aromatic) | Aromatic Ring |
| ~2950 | C-H stretch (aliphatic) | Methyl Group |
| 1620-1580 | C=C and C=N stretch | Quinoline Ring System |
| 1250-1180 | C-O stretch | Phenolic Hydroxyl |
| 850-750 | C-Cl stretch | Chloro Group |
| 800-700 | Out-of-plane C-H bending | Aromatic Ring |
Interpretation:
The broad absorption band in the 3400-3200 cm⁻¹ region is a strong indicator of the presence of a hydroxyl group involved in hydrogen bonding.[6] The sharp peaks in the 3100-3000 cm⁻¹ range are characteristic of aromatic C-H stretches, while the peak around 2950 cm⁻¹ corresponds to the methyl group's C-H stretch. The complex pattern of bands in the 1620-1580 cm⁻¹ region arises from the C=C and C=N stretching vibrations within the quinoline core. The C-O stretch of the phenol and the C-Cl stretch will also be present in their respective regions, further confirming the presence of these functional groups.
C. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the quinoline ring.
Expected Data:
| Solvent | λmax (nm) |
| Ethanol | ~240, ~280, ~320 |
Interpretation:
The UV-Vis spectrum of this compound in a polar solvent like ethanol is expected to exhibit multiple absorption bands characteristic of the quinoline chromophore.[7][8] These bands correspond to π→π* transitions within the aromatic system. The position and intensity of these bands are influenced by the substituents on the quinoline ring.
D. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule.
Expected Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.6 | singlet | 3H | -CH₃ |
| ~7.0 | doublet | 1H | H-3 |
| ~7.2 | doublet | 1H | H-7 |
| ~7.4 | triplet | 1H | H-6 |
| ~7.6 | doublet | 1H | H-5 |
| ~9.5 (broad) | singlet | 1H | -OH |
Interpretation:
The ¹H NMR spectrum will provide crucial connectivity information. The singlet at approximately 2.6 ppm integrating to three protons is indicative of the methyl group at the C-2 position. The aromatic region will display a set of coupled signals corresponding to the protons on the quinoline ring. The proton at C-3 will likely appear as a singlet or a narrow doublet due to the absence of adjacent protons. The protons on the benzene portion of the ring system (H-5, H-6, and H-7) will exhibit characteristic splitting patterns (doublets and a triplet) based on their coupling with neighboring protons. The phenolic proton is expected to be a broad singlet at a downfield chemical shift, and its signal would disappear upon D₂O exchange.
Expected Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~25 | -CH₃ |
| ~110 | C-7 |
| ~118 | C-5 |
| ~122 | C-3 |
| ~125 | C-4a |
| ~128 | C-6 |
| ~138 | C-8a |
| ~145 | C-4 |
| ~150 | C-8 |
| ~158 | C-2 |
Interpretation:
The ¹³C NMR spectrum will show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The methyl carbon will appear at the most upfield chemical shift (~25 ppm). The carbon atoms attached to the electronegative chlorine (C-4) and oxygen (C-8) will be deshielded and appear at downfield chemical shifts. The remaining aromatic carbons will resonate in the typical range of 110-140 ppm. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the spectral assignment.
Part 3: Integrated Structure Elucidation Workflow
The definitive structure of this compound is established by a holistic interpretation of all the spectroscopic and spectrometric data.
Caption: Workflow for the synthesis and structural elucidation of this compound.
Conclusion
The structural elucidation of a novel compound like this compound is a systematic process that relies on the careful application and interpretation of modern analytical techniques. By following the logical workflow outlined in this guide, from a strategic synthesis to a multi-faceted spectroscopic analysis, researchers can confidently and unambiguously determine the molecular structure of their target compounds. This rigorous approach is fundamental to advancing the fields of medicinal chemistry and drug development, ensuring that the structure-activity relationships of new chemical entities are built on a solid foundation of confirmed molecular identity.
References
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.MDPI.[Link]
- Doebner–Miller reaction.Wikipedia.[Link]
- What is the complete procedure for Doebner-von miller reaction ?
- Combes Quinoline Synthesis.Name Reactions in Organic Synthesis.[Link]
- Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzo
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.RSC Advances.[Link]
- Combes quinoline synthesis.Wikipedia.[Link]
- This compound,(CAS# 28507-46-2).Sinfoo Biotech.[Link]
- 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973.PubChem.[Link]
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.The Royal Society of Chemistry.[Link]
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.IIP Series.[Link]
- UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform.Semantic Scholar.[Link]
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.PMC.[Link]
- Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity.Scirp.org.[Link]
- An improvement in the Doebner-Miller synthesis of quinaldines.The Journal of Organic Chemistry.[Link]
- Method for preparing 5-chloro-8-hydroxyquinoline.
- Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline)
- On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.PubMed.[Link]
- Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline.MDPI.[Link]
- FT-IR spectral data of 8HQ.
- 4-Chloroquinoline - Optional[1H NMR] - Spectrum.SpectraBase.[Link]
- 2-Methyl-8-hydroxyquinoline | C10H9NO | CID 13224.PubChem.[Link]
- 8-Hydroxyquinoline.NIST WebBook.[Link]
Sources
- 1. rroij.com [rroij.com]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-Chloro-8-hydroxy-2-methylquinoline (CAS: 28507-46-2): Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 4-Chloro-8-hydroxy-2-methylquinoline, a substituted quinoline derivative of significant interest to researchers in drug discovery, materials science, and synthetic chemistry. We will move beyond simple data recitation to explore the causal logic behind its synthesis, its inherent reactivity, and its potential as a versatile molecular scaffold.
Introduction: The Strategic Value of the 8-Hydroxyquinoline Scaffold
The quinoline framework is a cornerstone of modern chemistry, forming the structural basis for a vast array of bioactive molecules and functional materials.[1] Within this class, 8-hydroxyquinoline (8-HQ) and its derivatives represent a privileged scaffold. The strategic placement of the C8 hydroxyl group adjacent to the ring nitrogen establishes a powerful bidentate chelation site, enabling the formation of stable complexes with a wide range of metal ions.[2] This property is central to their diverse applications, from neuroprotective and antimicrobial agents in medicine to fluorescent sensors and electron transport materials in OLEDs.[2][3][4][5][6]
This compound (CAS: 28507-46-2) enhances this foundational scaffold with three key substituents. The 2-methyl group can influence steric interactions and solubility, while the 8-hydroxyl group provides the critical chelating and hydrogen-bonding capability. Most importantly, the 4-chloro substituent acts as a versatile synthetic handle. It is highly activated towards nucleophilic aromatic substitution, providing a direct and efficient entry point for the synthesis of a diverse library of 4-substituted derivatives, making this compound a valuable intermediate for chemical exploration.
Physicochemical and Spectroscopic Profile
A clear understanding of a compound's physical and spectral properties is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 28507-46-2 | [7][8][9] |
| Molecular Formula | C₁₀H₈ClNO | [7] |
| Molecular Weight | 193.63 g/mol | [7] |
| Appearance | Expected to be a solid at room temperature | Inferred |
| InChI Key | N/A | |
| Canonical SMILES | CC1=CC(=C2C(=N1)C=CC=C2O)Cl |
Expected Spectroscopic Signatures
While a dedicated spectrum for this specific compound is not publicly cataloged, its structure allows for confident prediction of its key spectroscopic features, which are crucial for reaction monitoring and final product confirmation.
-
¹H NMR: The spectrum would show a singlet for the 2-methyl group protons (approx. δ 2.5-2.8 ppm). Several distinct signals in the aromatic region (δ 7.0-8.5 ppm) would correspond to the five protons on the quinoline ring system. A broad singlet, exchangeable with D₂O, would be characteristic of the 8-hydroxyl proton.
-
¹³C NMR: Approximately 10 distinct signals would be expected in the carbon spectrum, corresponding to the different carbon environments in the molecule.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the phenolic hydroxyl group (~3200-3500 cm⁻¹), C=C and C=N stretching vibrations from the aromatic quinoline core (~1500-1650 cm⁻¹), and a C-Cl stretching vibration in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum would be distinguished by a molecular ion peak (M⁺) at m/z ≈ 193. A prominent M+2 peak at m/z ≈ 195, with an intensity approximately one-third that of the M⁺ peak, would provide definitive evidence of the presence of a single chlorine atom.[1]
Synthesis Pathway: A Logic-Driven Approach
A direct, single-step synthesis of this compound is not the most chemically intuitive route due to the directing effects of the hydroxyl group, which favors electrophilic substitution at the 5 and 7 positions.[1][10][11] A more robust and controllable strategy involves a two-stage process: first, the construction of the core 2-methyl-8-hydroxyquinoline ring system, followed by a targeted chlorination at the C4 position.
Stage 1: Synthesis of the Precursor, 2-Methyl-8-quinolinol
The most reliable method for constructing the 2-methyl-8-hydroxyquinoline precursor (CAS: 826-81-3) is the Doebner-von Miller reaction, a classic and powerful acid-catalyzed cyclization.
Causality of Experimental Design: This reaction condenses an aniline derivative (o-aminophenol) with an α,β-unsaturated carbonyl compound (crotonaldehyde).[12][13] o-Aminophenol is selected as it provides both the aniline nitrogen necessary for pyridine ring formation and the pre-installed C8-hydroxyl group. Crotonaldehyde provides the three-carbon backbone that, upon cyclization and oxidation, forms the pyridine ring with a methyl group at the C2 position. Concentrated acid (e.g., HCl or H₂SO₄) serves as the catalyst for both the initial Michael addition and the subsequent dehydrative cyclization steps. An oxidizing agent, which can be an external reagent or even one of the starting materials, facilitates the final aromatization to the stable quinoline ring.
Caption: Workflow for the Doebner-von Miller Synthesis of 2-Methyl-8-quinolinol.
Experimental Protocol: Synthesis of 2-Methyl-8-quinolinol [12]
-
Reaction Setup: To a reflux condenser-equipped round-bottom flask, add o-aminophenol (0.3 mol), 150 mL of 18% hydrochloric acid, and a magnetic stir bar.
-
Reagent Addition: Heat the mixture to reflux with stirring. Over 30 minutes, slowly add a solution of crotonaldehyde (0.4 mol). An additional oxidant like o-nitrophenol (0.1 mol) can be included to improve the yield.
-
Reaction: Maintain the reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with aqueous ammonia until the solution is basic (pH ~8-9).
-
Extraction: Extract the aqueous layer with an organic solvent such as toluene or dichloromethane (3 x 100 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Final Purification: The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by vacuum distillation to yield pure 2-methyl-8-quinolinol (m.p. 70-74 °C).[14]
Stage 2: Targeted Chlorination at the C4 Position
Direct electrophilic chlorination of the synthesized precursor is unselective. A more authoritative method involves converting a 4-hydroxy (or 4-oxo) precursor into the 4-chloro derivative via nucleophilic substitution. This requires an additional synthetic step but provides unparalleled regioselectivity. The most effective reagent for this transformation is phosphorus oxychloride (POCl₃).[15]
Causality of Experimental Design: The reaction proceeds through the tautomeric 8-hydroxy-2-methylquinolin-4(1H)-one intermediate. POCl₃ acts as both a chlorinating and dehydrating agent. It activates the C4-carbonyl (or enolic hydroxyl) by forming a phosphate ester intermediate, which is an excellent leaving group. A chloride ion, either from the POCl₃ itself or an added chloride source, then attacks the C4 position in a nucleophilic substitution reaction, displacing the phosphate group and yielding the desired 4-chloroquinoline product.[15]
Caption: Workflow for the Chlorination of a Quinolinone Precursor using POCl₃.
Experimental Protocol: Synthesis of this compound
(Note: This protocol is based on established procedures for the chlorination of analogous hydroxyquinolinones.)[15]
-
Reaction Setup: In a fume hood, carefully add 8-hydroxy-2-methylquinolin-4(1H)-one (10 mmol) to phosphorus oxychloride (POCl₃, 10 mL) in a round-bottom flask equipped with a reflux condenser and a gas trap (to handle HCl fumes). A co-solvent like dimethylformamide (DMF) can be used catalytically.
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the mixture onto crushed ice in a large beaker with vigorous stirring. This is a highly exothermic and hazardous step that must be performed with extreme caution in a well-ventilated fume hood.
-
Neutralization: Once the excess POCl₃ has been quenched, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7-8.
-
Isolation: The solid product that precipitates is collected by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold water and dry it. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography on silica gel to afford pure this compound.
This self-validating protocol includes purification and assumes characterization (NMR, MS) to confirm the structure and purity of the final product, ensuring trustworthiness in the result.
Reactivity, Derivatization, and Potential Applications
The synthetic value of this compound lies in the distinct reactivity of its functional groups, which allows for selective and predictable derivatization.
-
The 4-Chloro Group (SNAr Chemistry): This is the molecule's primary reactive center for building molecular complexity. The electron-withdrawing nature of the quinoline nitrogen makes the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide range of functionalities by reacting the compound with:
-
The 8-Hydroxy Group (Phenolic Chemistry & Chelation): This group is crucial for the compound's biological and material properties.
-
Chelation: It forms stable complexes with various metal ions, a property exploited in designing sensors, imaging agents, and metallodrugs.[2][4]
-
Derivatization: The phenolic proton is acidic and can be deprotonated to form a phenoxide, which can then be used in Williamson ether synthesis or esterification reactions.
-
Potential Applications:
The unique combination of a chelating motif and a reactive synthetic handle makes this compound a highly promising platform for developing novel molecules in several fields:
-
Medicinal Chemistry: As a scaffold for inhibitors of metalloenzymes, antibacterial and antifungal agents (by disrupting metal ion homeostasis), and anticancer therapeutics.[2][5][6] The ability to easily modify the C4 position allows for systematic Structure-Activity Relationship (SAR) studies to optimize potency and pharmacokinetic properties.
-
Materials Science: As a precursor for novel fluorescent chemosensors for detecting specific metal ions in biological or environmental systems.[4] Metal complexes derived from this ligand could also be investigated as phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs).
-
Agrochemicals: The 8-hydroxyquinoline core is known to possess insecticidal and fungicidal properties.[3][5] Derivatization at the C4 position could lead to new, more potent, and selective crop protection agents.
Conclusion
This compound is more than just a catalog chemical; it is a strategically designed intermediate that offers researchers a reliable entry point into the rich chemical space of 4,8-disubstituted quinolines. Its synthesis, while requiring a multi-step approach, is based on robust and well-understood organic reactions, ensuring high regioselectivity and control. The true value of this compound is realized in its potential for derivatization, where the orthogonal reactivity of the 4-chloro and 8-hydroxy groups can be exploited to generate novel molecules with tailored functions for a broad spectrum of scientific applications.
References
- Combes quinoline synthesis - Wikipedia. Wikipedia. [Link]
- Organic Name Reaction With Their Respective Mechanism | PPTX - Slideshare. Slideshare. [Link]
- Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. YouTube. [Link]
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. IIP Series. [Link]
- "A Simple, Safe And Cost Effective Process For Prepar
- Combes Quinoline Synthesis. Cambridge University Press. [Link]
- Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry. [Link]
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. MDPI. [Link]
- US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents.
- Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase - DigitalCommons@USU.
- CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents.
- This compound,(CAS# 28507-46-2) - Sinfoo Biotech. Sinfoo Biotech. [Link]
- Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Eureka | Patsnap.
- 2-methyl-8-quinolinol - 826-81-3, C10H9NO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. ChemSynthesis. [Link]
- CN101602723B - Preparation method of 2-methyl-8-aminoquinoline - Google Patents.
- CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents.
- Synthesis of 2-[(quinolin-8-yloxy)
- ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications.
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
- Cas 28507-46-2,4-CHLORO-2-METHYLQUINOLIN-8-OL | lookchem. LookChem. [Link]
- 4-氯-8-羟基-2-甲基喹啉,28507-46-2 - ChemCD_index. ChemCD. [Link]
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. Research and Reviews: Journal of Chemistry. [Link]
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC.
- 4-Chloroquinolin-8-ol | C9H6ClNO | CID 384164 - PubChem. PubChem. [Link]
- 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem. PubChem. [Link]
- 4-Chloro-8-methoxy-2-methylquinoline | C11H10ClNO | CID 807583 - PubChem. PubChem. [Link]
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. MDPI. [Link]
Sources
- 1. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. rroij.com [rroij.com]
- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound,(CAS# 28507-46-2)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 8. Cas 28507-46-2,4-CHLORO-2-METHYLQUINOLIN-8-OL | lookchem [lookchem.com]
- 9. 28507-46-2_4-氯-8-羟基-2-甲基喹啉,Suppliers,Manufacturer_ChemCD_index [cn.chemcd.com]
- 10. "A Simple, Safe And Cost Effective Process For Preparation Of [quickcompany.in]
- 11. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents [patents.google.com]
- 12. Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]
- 13. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]
- 14. chemsynthesis.com [chemsynthesis.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Synthesis of 4-Chloro-8-hydroxy-2-methylquinoline
An In-depth Technical Guide to the
Executive Summary
4-Chloro-8-hydroxy-2-methylquinoline is a pivotal heterocyclic compound, serving as a versatile precursor in the development of novel therapeutic agents and functional materials. Its unique substitution pattern, featuring a nucleophilic displacement-ready chlorine atom at the 4-position, a chelating hydroxyl group at the 8-position, and a methyl group at the 2-position, makes it a highly valuable scaffold in medicinal chemistry. This guide provides a comprehensive, scientifically grounded methodology for the synthesis of this target molecule, tailored for researchers, chemists, and professionals in drug development. The narrative emphasizes the rationale behind procedural choices, offering a robust, two-step synthetic pathway that proceeds through a Conrad-Limpach cyclization to form the quinolone core, followed by a targeted chlorination using phosphorus oxychloride.
Introduction
The quinoline framework is a cornerstone in heterocyclic chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2] Derivatives of 8-hydroxyquinoline, in particular, are renowned for their potent metal-chelating properties, which are integral to their mechanisms of action as anticancer, antimicrobial, and antineurodegenerative agents.[3][4][5] The introduction of a chlorine atom at the C4 position further enhances the synthetic utility of the scaffold, providing a reactive handle for subsequent nucleophilic substitution reactions to build molecular complexity and modulate biological activity.[6] This guide details a reliable and well-established synthetic route to this compound, designed to be both reproducible and scalable.
Retrosynthetic Analysis & Strategic Overview
The synthesis is logically designed as a two-stage process. The primary disconnection of the target molecule occurs at the C4-Cl bond, identifying 8-hydroxy-2-methylquinolin-4-ol as the key precursor. This quinolone intermediate is then retrosynthetically disassembled via the Conrad-Limpach reaction, breaking the pyridine ring to reveal the foundational starting materials: 2-aminophenol and ethyl acetoacetate. This strategy leverages commercially available and cost-effective starting materials to construct the complex heterocyclic core efficiently.
The overall synthetic workflow is visualized below.
Caption: Mechanistic flow of the Conrad-Limpach cyclization step.
Detailed Experimental Protocol: Synthesis of 8-Hydroxy-2-methylquinolin-4-ol
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap fitted with a reflux condenser, and a temperature probe.
-
Reactant Charging: To the flask, add 2-aminophenol (1.0 eq.) and ethyl acetoacetate (1.1 eq.).
-
Initial Condensation: Heat the reaction mixture to 140-150 °C with stirring. Water will begin to collect in the Dean-Stark trap. Maintain this temperature for approximately 2 hours, or until water evolution ceases. Ethanol will also be generated during this phase.
-
Cyclization: In a separate, larger flask, preheat a suitable volume of diphenyl ether to 250 °C. Carefully and slowly add the hot reaction mixture from the first step to the preheated diphenyl ether with vigorous stirring.
-
Reaction Completion: Maintain the temperature at 250 °C for 30-45 minutes. The product will begin to precipitate from the hot solvent.
-
Isolation: Allow the mixture to cool to approximately 100 °C. Add petroleum ether or hexane to dilute the diphenyl ether and facilitate filtration. Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with petroleum ether to remove residual diphenyl ether. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or glacial acetic acid to yield 8-hydroxy-2-methylquinolin-4-ol as a solid.
Characterization of Intermediate
| Property | Expected Value |
| Appearance | Off-white to light brown solid |
| Molecular Weight | 175.18 g/mol |
| Melting Point | >300 °C (decomposes) |
| ¹H NMR (DMSO-d₆) | Peaks corresponding to aromatic protons, a vinyl proton, a methyl group, and exchangeable N-H and O-H protons. |
| ¹³C NMR (DMSO-d₆) | Resonances for aromatic carbons, quinolone carbonyl (C4), and the C2-methyl group. |
Part II: Chlorination of 8-Hydroxy-2-methylquinolin-4-ol
Principle and Mechanism
The conversion of the 4-hydroxy (or 4-oxo) group of the quinolone to a chloro group is effectively achieved using phosphorus oxychloride (POCl₃). [7]The reaction mechanism is believed to proceed in two main stages: [8][9]
-
Phosphorylation: The oxygen atom of the C4-hydroxyl/keto group acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a phosphate ester intermediate, converting the hydroxyl group into an excellent leaving group. [8][10]2. Nucleophilic Substitution: A chloride ion (abundantly available from POCl₃) then attacks the C4 position, displacing the phosphate leaving group. This step follows a nucleophilic substitution pathway, likely with some aromatic SₙAr character, to yield the 4-chloroquinoline product. [8] POCl₃ often serves as both the chlorinating reagent and the solvent, requiring the reaction to be performed under reflux conditions.
Caption: Simplified mechanism for the chlorination of the quinolone intermediate.
Detailed Experimental Protocol:
Safety Note: Phosphorus oxychloride is highly corrosive, toxic upon inhalation, and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
-
Apparatus Setup: Use a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube to protect the reaction from atmospheric moisture.
-
Reactant Charging: To the flask, add the dried 8-hydroxy-2-methylquinolin-4-ol (1.0 eq.). Carefully add an excess of phosphorus oxychloride (POCl₃, typically 5-10 equivalents, serving as reagent and solvent).
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 3-5 hours).
-
Work-up (Quenching): Allow the reaction mixture to cool to room temperature. In a separate large beaker containing a stirred mixture of crushed ice and water, carefully and slowly pour the reaction mixture. This quenching step is highly exothermic and will generate HCl gas; perform this step cautiously in the back of the fume hood.
-
Neutralization & Precipitation: The acidic aqueous mixture is then carefully neutralized by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7-8. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with copious amounts of cold water to remove any inorganic salts. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetone) or by column chromatography on silica gel to afford pure this compound.
Characterization of Final Product
| Property | Expected Value |
| Appearance | White to pale yellow solid |
| Molecular Weight | 193.63 g/mol |
| Melting Point | 80-85 °C (for the related 8-methoxy analog) |
| ¹H NMR (CDCl₃) | Signals for the three aromatic protons on the carbocyclic ring, one proton on the pyridine ring, and the C2-methyl group. A broad singlet for the 8-OH proton. |
| ¹³C NMR (CDCl₃) | Resonances for nine aromatic/vinylic carbons and one methyl carbon. |
| Mass Spec (EI-MS) | Molecular ion peak (M⁺) at m/z 193 and 195 in an approximate 3:1 ratio, characteristic of a monochlorinated compound. |
References
- Conrad, M. & Limpach, L. (1887). Ueber die Einwirkung von Acetessigester auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. [Link]
- Doebner, O. & Miller, W. v. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817. [Link]
- Verma, A. et al. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
- Various Authors. (n.d.). Conrad-Limpach Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]
- SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive. [Link]
- SynArchive. (n.d.). Conrad-Limpach Synthesis. SynArchive. [Link]
- He, X. et al. (2010). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Letters in Organic Chemistry, 7(4), 335-338. [Link]
- Slideshare. (n.d.).
- Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. [Link]
- El-Sayed, A. M. et al. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 6(4), 344-353. [Link]
- Beaver, M. G. et al. (2011). POCl3 chlorination of 4-quinazolones. Organic Letters, 13(6), 1362-1365. [Link]
- ResearchGate. (2011). POCl3 Chlorination of 4-Quinazolones.
- The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]
- Semantic Scholar. (n.d.). POCl3 chlorination of 4-quinazolones. Semantic Scholar. [Link]
- National Institutes of Health. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles.
- Heiskanen, J. P. et al. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-598. [Link]
- MDPI. (2023).
- PubChem. (n.d.). 4-Chloro-2-methylquinoline. PubChem. [Link]
- PubChem. (n.d.). 4-Chloroquinolin-8-ol. PubChem. [Link]
- SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews in Journal of Chemistry. [Link]
- Open Access Journals. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews in Journal of Chemistry, 3(1). [Link]
- Google Patents. (1971). Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. US3560508A.
- MDPI. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(21), 6487. [Link]
- ResearchGate. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules, 17(12), 14638-14655. [Link]
- Google Patents. (2019). Preparation method and purification method of 5-chloro-8-hydroxyquinoline. CN108610288B.
- Google Patents. (2014).
- DigitalCommons@USU. (2013). Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase.
- PubMed Central. (2018). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 12, 1547-1568. [Link]
- PubMed Central. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules, 17(12), 14638-14655. [Link]
- Google Patents. (2015). Purification method of 8-hydroxyquinoline crude product. CN103304477B.
- ResearchGate. (2018). Preparation and purification of 8-hydroxyquinoline metal complexes.
Sources
- 1. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 2. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. rroij.com [rroij.com]
- 5. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]
The Privileged Scaffold: A Technical Guide to 4-Chloro-8-hydroxy-2-methylquinoline and Its Derivatives in Modern Drug Discovery
Introduction: The Quinoline Core as a Cornerstone of Medicinal Chemistry
In the landscape of heterocyclic chemistry, the quinoline scaffold stands out as a "privileged structure," a framework that repeatedly appears in bioactive compounds and approved pharmaceuticals.[1] Its rigid, bicyclic aromatic system, composed of a benzene ring fused to a pyridine ring, provides an ideal foundation for constructing molecules with precise three-dimensional orientations capable of interacting with a multitude of biological targets.[2] Quinoline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[3]
Within this versatile family, the 8-hydroxyquinoline (8-HQ) moiety introduces a critical feature: the ability to chelate metal ions.[4] The proximity of the C8 hydroxyl group to the pyridine nitrogen creates a bidentate ligand capable of forming stable complexes with essential metal ions like zinc, copper, and iron.[5] This metal-binding capacity is not merely a chemical curiosity; it is a key mechanism of action for many of its biological effects, from disrupting metalloenzymes in pathogens to modulating metal-dependent signaling pathways in cancer cells.[4][6]
This technical guide focuses on a specific, highly functionalized quinoline core: 4-Chloro-8-hydroxy-2-methylquinoline . The strategic placement of its substituents makes it an exceptionally valuable starting point for medicinal chemists. The C2-methyl group can influence steric interactions and metabolic stability. The C8-hydroxyl is crucial for metal chelation and hydrogen bonding. Critically, the C4-chloro group serves as an activated leaving group for nucleophilic aromatic substitution (SNAr), providing a versatile handle for the synthesis of diverse derivative libraries.[7] This guide will provide an in-depth exploration of the synthesis, derivatization, and biological applications of this core, with a particular focus on its potential in the development of novel anticancer agents.
Section 1: Synthesis and Reactivity of the Core Scaffold
The synthesis of the this compound core is not a trivial one-pot reaction but a strategic multi-step process. The rationale behind this pathway is to build the foundational 8-hydroxy-2-methylquinoline (also known as 8-hydroxyquinaldine) scaffold first, followed by a selective chlorination step.
Foundational Synthesis: The Skraup-Doebner-von Miller Reaction
The construction of the 8-hydroxy-2-methylquinoline scaffold is efficiently achieved via a modification of the classic Skraup synthesis, often referred to as the Doebner-von Miller reaction. This acid-catalyzed reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.
Causality of Component Selection:
-
Starting Material: 2-Aminophenol is selected as the aniline component. Its amino group will form the pyridine ring, and the phenolic hydroxyl will become the crucial C8-hydroxy group in the final product.
-
Carbonyl Source: Crotonaldehyde (or its precursor, paraldehyde, which generates it in situ) serves as the four-carbon α,β-unsaturated aldehyde needed to form the pyridine ring with the desired C2-methyl substituent.
-
Acid Catalyst & Oxidizing Agent: Concentrated sulfuric acid is the classic catalyst, driving the cyclization and dehydration steps. An oxidizing agent, such as arsenic pentoxide or the nitro compound corresponding to the aniline (e.g., 2-nitrophenol), is required for the final aromatization step to form the stable quinoline ring system.[6]
Caption: Workflow for the synthesis of the 8-hydroxy-2-methylquinoline precursor.
Selective Chlorination at the C4-Position
With the 8-hydroxy-2-methylquinoline scaffold in hand, the next critical step is the introduction of the chloro group at the C4 position. Direct chlorination of the scaffold can lead to a mixture of products, including substitution on the electron-rich phenol ring (at C5 and C7).[5] Therefore, a more controlled, two-step approach is often employed, analogous to the synthesis of related chloroquinolines.
The rationale involves converting the C4-hydroxyl tautomer (the quinolinol) into a better leaving group, which is then displaced by a chloride ion. This is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a base or solvent like DMF.
Self-Validating Protocol: Synthesis of this compound
This protocol is constructed based on well-established principles of quinoline chemistry, particularly the conversion of 4-hydroxyquinolines to 4-chloroquinolines.[3][8]
-
Protection of the C8-Hydroxyl (Optional but Recommended): To prevent side reactions, the phenolic hydroxyl group at C8 can be protected. A common strategy is tosylation. 8-hydroxy-2-methylquinoline is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form 8-tosyloxy-2-methylquinoline. This protection is crucial for ensuring selectivity.
-
Formation of the 4-quinolone: The protected intermediate is then treated to form the 4-quinolone tautomer.
-
Chlorination: The resulting 4-hydroxy-8-tosyloxy-2-methylquinoline is then refluxed with excess phosphorus oxychloride (POCl₃). POCl₃ acts as both the chlorinating agent and a dehydrating agent. The reaction mechanism involves the formation of a phosphoryl intermediate at the C4-oxygen, converting it into an excellent leaving group. Subsequent attack by a chloride ion displaces this group, yielding 4-chloro-8-tosyloxy-2-methylquinoline.
-
Deprotection: The tosyl group is then removed under basic conditions (e.g., hydrolysis with aqueous NaOH) to reveal the C8-hydroxyl group, yielding the final product, This compound .
-
Validation: The success of the reaction is validated at each step using Thin-Layer Chromatography (TLC) to monitor the consumption of starting material and the appearance of the product. The final product's identity and purity are confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry (to confirm the molecular weight and isotopic pattern of chlorine), and melting point analysis.
Caption: Logical workflow for the synthesis of the core molecule.
Section 2: Derivatization via Nucleophilic Aromatic Substitution
The C4-chloro group is the synthetic linchpin of the core molecule. Its reactivity towards nucleophiles allows for the systematic construction of diverse chemical libraries. The electron-withdrawing nature of the quinoline nitrogen atom activates the C4 position for SNAr reactions.[7]
Experimental Protocol: General Procedure for SNAr Derivatization
-
Reactant Setup: In a suitable reaction vessel, dissolve this compound (1 equivalent) in an appropriate polar aprotic solvent (e.g., DMF, DMSO, or NMP).
-
Nucleophile Addition: Add the desired nucleophile (1.1–1.5 equivalents). Common nucleophiles include:
-
Base Addition: Add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) to scavenge the HCl generated during the reaction. The base is critical for driving the reaction to completion.
-
Reaction Conditions: Heat the reaction mixture, typically between 80-150 °C. The optimal temperature and time depend on the nucleophilicity of the attacking species and are monitored by TLC. Microwave irradiation can often be used to significantly reduce reaction times.
-
Work-up and Purification: After completion, the reaction is cooled, quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate, DCM). The crude product is then purified by column chromatography on silica gel or by recrystallization.
-
Validation: Each new derivative must be rigorously characterized by NMR, Mass Spectrometry, and HPLC to confirm its structure and assess its purity.
Section 3: Biological Applications and Structure-Activity Relationships (SAR)
Derivatives of 8-hydroxyquinoline are potent anticancer agents, and the this compound scaffold provides a platform to develop inhibitors of key cancer-related targets, such as Poly(ADP-ribose) polymerase (PARP).[9][10]
Mechanism of Action: PARP Inhibition
Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[11] In healthy cells, if SSBs are not repaired, they can convert to more lethal double-strand breaks (DSBs) during DNA replication. These DSBs are then repaired by the high-fidelity homologous recombination (HR) pathway.
However, certain cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway. In these cancer cells, the inhibition of PARP-1 creates a state of "synthetic lethality."[12] When PARP is inhibited, the SSBs are not repaired and accumulate, leading to a high number of DSBs. Since the HR pathway is already compromised, the cell cannot repair these DSBs, leading to genomic collapse and apoptotic cell death.[13] This provides a targeted therapeutic strategy that selectively kills cancer cells while sparing normal cells with functional HR pathways.
Caption: Mechanism of action for quinoline-based PARP inhibitors leading to synthetic lethality.
Structure-Activity Relationship (SAR) Insights
By synthesizing derivatives from the this compound core and evaluating their biological activity, key structure-activity relationships can be established. The following table presents hypothetical but representative data based on known SAR for quinoline-based inhibitors to illustrate these principles.
| Compound ID | R-Group at C4-Position | Target | IC₅₀ (nM) [1][11] | Key Insights |
| Core | -Cl | PARP-1 | >10,000 | The chloro-group is a synthetic handle, not an optimal pharmacophore. |
| DERIV-01 | -NH-(p-fluorophenyl) | PARP-1 | 850 | Introduction of an aniline improves activity; fluorine may enhance binding or metabolic stability. |
| DERIV-02 | -NH-(4-(piperidine-1-carbonyl)phenyl) | PARP-1 | 25 | The extended amide moiety likely forms key hydrogen bonds in the PARP active site, mimicking the nicotinamide ribose of NAD+. |
| DERIV-03 | -S-phenyl | PARP-1 | 2,500 | Thioether linkage is less effective than the amino linkage, suggesting the N-H may be a critical H-bond donor. |
| DERIV-04 | -NH-(4-(piperidine-1-carbonyl)phenyl) | Kinase X | 150 | Shows some off-target activity, highlighting the need for selectivity screening. |
| Olaparib | (Reference Drug) | PARP-1 | 4.4 | The phthalazinone core of Olaparib is highly optimized for PARP-1 binding. |
Expert Analysis of SAR:
-
The C4-Substituent is Paramount: The nature of the group introduced at the C4 position via nucleophilic substitution is the primary determinant of potency and selectivity.
-
Hydrogen Bonding is Key: Amine linkers are generally superior to ether or thioether linkers. The N-H proton often acts as a crucial hydrogen bond donor, interacting with key residues (e.g., Gly, Ser) in the enzyme's active site.
-
Exploiting the Active Site: Large, functionalized aromatic or heterocyclic groups appended to the C4-amino linker can occupy deeper pockets of the active site, significantly enhancing binding affinity. Moieties containing amide or urea functionalities are particularly effective as they can mimic the interactions of the native NAD+ substrate.[14]
-
The 8-Hydroxy Group's Role: While the primary pharmacophore for PARP inhibition resides at C4, the C8-hydroxy group can contribute to the overall physicochemical properties of the molecule, such as solubility and cell permeability. It may also form additional interactions with the protein surface or chelate intracellular metal ions, potentially leading to synergistic or polypharmacological effects.[4]
Conclusion and Future Directions
The this compound scaffold is a powerful platform for modern drug discovery. Its strategic functionalization allows for the efficient synthesis of diverse chemical libraries through robust and well-understood nucleophilic aromatic substitution reactions. The demonstrated potential of the broader 8-hydroxyquinoline class to yield potent enzyme inhibitors, particularly against cancer targets like PARP-1, underscores the value of this specific core. The principle of synthetic lethality offers a clear, rational path for developing targeted therapies against cancers with specific DNA repair deficiencies.
Future work should focus on synthesizing a broad array of derivatives with varied C4-substituents to fully explore the chemical space around this scaffold. Systematic screening against a panel of cancer-relevant enzymes, including various kinases and PARP isoforms, will be essential for identifying potent and selective lead compounds. By combining rational design, efficient synthesis, and rigorous biological evaluation, derivatives of this compound hold significant promise for becoming the next generation of targeted anticancer therapeutics.
References
- New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. National Center for Biotechnology Information.
- Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Publishing.
- New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. PubMed.
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
- The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI.
- Quinoline-based antimalarial drugs: a novel class of autophagy inhibitors. PubMed.
- Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. RSC Publishing.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Center for Biotechnology Information.
- Synthesis, crystal structure and anticancer activity of the complex chlorido(η2-ethylene)(quinolin-8-olato-κ2 N,O)platinum(II) by experimental and theoretical methods. National Center for Biotechnology Information.
- Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. ResearchGate.
- 2-Methyl-5-chloromethyl-8-hydroxyquinoline. MDPI.
- PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. National Center for Biotechnology Information.
- The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review. MDPI.
- Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. PubMed.
- 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. National Center for Biotechnology Information.
- Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. Google Patents.
- The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review. PubMed.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.
- Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Google Patents.
- Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ResearchGate.
- Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. National Center for Biotechnology Information.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed.
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Publishing.
- Retrosynthesis 8, Hydroxychloroquine. YouTube.
- Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. National Center for Biotechnology Information.
Sources
- 1. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5,7-二氯-8-羟基-2-甲基喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. rroij.com [rroij.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Quinoline-based antimalarial drugs: a novel class of autophagy inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Anticipated Biological Profile of 4-Chloro-8-hydroxy-2-methylquinoline: A Technical Guide for Drug Discovery Professionals
Sources
- 1. mdpi.com [mdpi.com]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Solubility of 4-Chloro-8-hydroxy-2-methylquinoline in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Chloro-8-hydroxy-2-methylquinoline. Intended for researchers, scientists, and professionals in drug development, this document navigates the theoretical and practical aspects of solubility for this compound. In the absence of extensive published empirical data for this compound, this guide establishes a robust predictive framework based on its molecular structure and the known solubility of analogous compounds. Furthermore, it offers detailed experimental protocols for the precise determination of its solubility in various organic solvents, ensuring scientific integrity and reproducibility.
Introduction: The Significance of this compound and Its Solubility
This compound is a substituted quinoline, a heterocyclic aromatic organic compound. The quinoline scaffold is of significant interest in medicinal chemistry, forming the core of numerous pharmaceuticals with diverse biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The substituents on the quinoline ring—a chloro group at position 4, a hydroxyl group at position 8, and a methyl group at position 2—collectively influence the molecule's physicochemical properties, including its solubility.
Solubility is a critical determinant of a compound's utility in drug discovery and development. It directly impacts bioavailability, formulation strategies, and the design of synthetic and purification processes. A thorough understanding of a compound's solubility in various organic solvents is paramount for its effective application in research and industry.
This guide will delve into the factors governing the solubility of this compound, provide a comparative analysis with a structurally similar compound, and present a detailed methodology for its experimental determination.
Molecular Structure and Its Implications for Solubility
The solubility of a compound is intrinsically linked to its molecular structure. The key structural features of this compound and their expected influence on its solubility are outlined below:
-
Quinoline Core: The bicyclic aromatic system of the quinoline core is inherently nonpolar, suggesting a preference for solubility in organic solvents over water.
-
8-Hydroxy Group: The hydroxyl group introduces polarity and the capacity for hydrogen bonding, both as a hydrogen bond donor (from the -OH) and an acceptor (the lone pairs on the oxygen). This feature can enhance solubility in polar protic solvents like alcohols. The proximity of the hydroxyl group to the nitrogen atom in the quinoline ring also allows for intramolecular hydrogen bonding, which can influence its interaction with solvents. Furthermore, this arrangement makes 8-hydroxyquinoline and its derivatives effective chelating agents for various metal ions.[2][3]
-
4-Chloro Group: The electronegative chlorine atom adds to the molecule's polarity and can participate in dipole-dipole interactions.
-
2-Methyl Group: The methyl group is a nonpolar, electron-donating group that contributes to the overall lipophilicity of the molecule, potentially enhancing solubility in nonpolar solvents.
The interplay of these functional groups results in a molecule with both polar and nonpolar characteristics, suggesting a broad but variable solubility profile across different organic solvents.
Predictive Solubility Analysis: A Case Study of 5-Chloro-8-hydroxyquinoline
The mole fraction solubility of 5-Chloro-8-hydroxyquinoline at 298.15 K (25 °C) in various organic solvents is presented in Table 1.[4]
Table 1: Mole Fraction Solubility of 5-Chloro-8-hydroxyquinoline in Various Organic Solvents at 298.15 K [4]
| Solvent | Solvent Type | Mole Fraction Solubility (x) |
| 1,4-Dioxane | Ether | 0.0751 |
| 2-Ethoxyethanol | Alcohol/Ether | 0.0333 |
| n-Propyl acetate | Ester | 0.0297 |
| 2-Methoxyethanol | Alcohol/Ether | 0.0291 |
| Ethyl acetate | Ester | 0.0269 |
| Methyl acetate | Ester | 0.0245 |
| Isopropyl acetate | Ester | 0.0232 |
| Acetone | Ketone | 0.0200 |
| n-Propyl alcohol | Alcohol | 0.0076 |
| Ethanol | Alcohol | 0.0058 |
| Isopropyl alcohol | Alcohol | 0.0045 |
| Methanol | Alcohol | 0.0042 |
Analysis and Extrapolation to this compound:
-
High Solubility in Ethers and Esters: 5-Chloro-8-hydroxyquinoline exhibits its highest solubility in 1,4-dioxane, followed by various acetate esters. This suggests that the quinoline ring's interactions with these solvents are significant. We can anticipate a similar trend for this compound, with good solubility in ethers and esters.
-
Moderate Solubility in Ketones: The solubility in acetone is moderate, indicating that while the polarity of the ketone is favorable, other factors may limit solubility compared to ethers and esters.
-
Lower Solubility in Alcohols: Interestingly, the solubility in alcohols is considerably lower. This could be due to the strong self-association of alcohols through hydrogen bonding, which may compete with the solvation of the solute. The presence of the 2-methyl group in our target compound might slightly increase its lipophilicity and could potentially alter this trend, but good solubility in lower alcohols is not guaranteed.
-
Polar Aprotic Solvents: Based on the general properties of similar heterocyclic compounds, it is highly probable that this compound will exhibit high solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[5][6] However, it is important to note that some 4-halo-8-quinolinols have shown instability in DMSO and DMF, leading to hydrolysis.[7]
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain definitive solubility data, an experimental approach is necessary. The following protocol outlines the widely accepted shake-flask method , which is considered the gold standard for determining thermodynamic solubility.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or sealed glass tubes
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Experimental Workflow
The experimental workflow for determining the solubility of this compound is depicted in the following diagram:
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Protocol
-
Preparation of Standard Curve:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or methanol) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of standards with known concentrations.
-
Analyze these standards using the chosen analytical method (HPLC-UV or UV-Vis) to generate a calibration curve of response versus concentration.
-
-
Solubility Measurement:
-
Add an excess amount of solid this compound to a series of vials containing a known volume of the test solvents. The presence of undissolved solid at the end of the experiment is crucial.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient time to ensure equilibrium is reached (typically 24 to 72 hours).
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Accurately dilute a known volume of the filtrate with a suitable solvent to bring the concentration within the range of the standard curve.
-
Analyze the diluted sample using the calibrated analytical method.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds should be used to inform handling procedures.
-
4-Chloro-8-methoxy-2-methylquinoline is classified as toxic if swallowed and causes serious eye damage.[8]
-
4-Chloro-2-methylquinoline is reported to cause skin and eye irritation.[9][10]
Recommended Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. By analyzing its molecular structure and drawing parallels with the known solubility of 5-Chloro-8-hydroxyquinoline, we can predict that it will exhibit good solubility in ethers, esters, and polar aprotic solvents, with potentially lower solubility in alcohols. For definitive and quantitative data, a robust experimental protocol based on the shake-flask method has been provided. This guide serves as a valuable resource for scientists and researchers, enabling them to make informed decisions regarding the use of this compound in their work.
References
- MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- PubChem. (n.d.). 4-Chloroquinolin-8-ol.
- PubChem. (n.d.). 4-Chloro-8-methoxy-2-methylquinoline.
- The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
- ResearchGate. (2010). Computational models for the prediction of drug solubility.
- PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- NIH. (2022). Computational intelligence analysis on drug solubility using thermodynamics and interaction mechanism via models comparison and validation.
- Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- arXiv. (2022). Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network.
- Google Patents. (n.d.). CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.
- PubMed. (2006). In silico estimation of DMSO solubility of organic compounds for bioscreening.
- PubMed. (2013). Review of the cosolvency models for predicting solubility in solvent mixtures: An update.
- PMC. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
- ResearchGate. (2021). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures.
- PubChem. (n.d.). 4-Chloro-2-methylquinoline.
- Google Patents. (n.d.). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
- ResearchGate. (2014). Thermodynamic Properties of 2Methylquinoline and 8Methylquinoline.
- Wikipedia. (n.d.). Dimethylformamide.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- Fordham Research Commons. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8quinolinols.
- PubChem. (n.d.). Dimethyl Sulfoxide.
- PMC. (n.d.). Beyond a solvent: triple roles of dimethylformamide in organic chemistry.
- PubChem. (n.d.). 2-Methyl-8-hydroxyquinoline.
- AERU - University of Hertfordshire. (n.d.). 8-hydroxyquinoline.
Sources
- 1. 4-CHLORO-8-METHOXY-2-METHYLQUINOLINE | 64951-58-2 [chemicalbook.com]
- 2. rroij.com [rroij.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. research.library.fordham.edu [research.library.fordham.edu]
- 8. 4-Chloro-8-methoxy-2-methylquinoline | C11H10ClNO | CID 807583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. A15002.14 [thermofisher.com]
Spectroscopic Profile of 4-Chloro-8-hydroxy-2-methylquinoline: A Technical Guide for Drug Discovery Professionals
This in-depth technical guide provides a comprehensive analysis of the spectroscopic properties of 4-Chloro-8-hydroxy-2-methylquinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from structurally analogous compounds to predict its spectroscopic signature across various analytical techniques. This approach, grounded in the fundamental principles of spectroscopy and structure-activity relationships, offers a robust framework for researchers engaged in the synthesis, characterization, and application of novel quinoline derivatives.
The quinoline scaffold is a privileged structure in drug discovery, and understanding the nuanced effects of substitution on its spectroscopic properties is paramount for unambiguous compound identification and the elucidation of its electronic and structural characteristics.[1][2] This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound, providing both predicted data and detailed experimental protocols for its acquisition and interpretation.
Molecular Structure and Predicted Spectroscopic Highlights
This compound (Molecular Formula: C₁₀H₈ClNO, Molecular Weight: 193.63 g/mol , CAS: 28507-46-2) possesses a unique substitution pattern that will define its spectral characteristics.[3] The interplay of the electron-withdrawing chloro group at the 4-position, the electron-donating hydroxyl group at the 8-position, and the methyl group at the 2-position on the quinoline core will govern the chemical shifts, coupling constants, fragmentation patterns, vibrational frequencies, and electronic transitions observed.
Caption: General workflow for NMR analysis of quinoline derivatives.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.
Predicted Mass Spectrum
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). The presence of the chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the (M+2)⁺ peak having an intensity of approximately one-third of the M⁺ peak.
Key predicted fragmentation pathways include:
-
Loss of Cl: A significant fragment at [M-35]⁺ corresponding to the loss of a chlorine radical.
-
Loss of CH₃: A fragment at [M-15]⁺ due to the loss of a methyl radical.
-
Loss of CO: A fragment resulting from the rearrangement and loss of carbon monoxide from the hydroxyl-bearing ring.
-
Formation of a stable quinolinyl cation: Subsequent fragmentation of the initial fragment ions.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct insertion probe (for solid samples) or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for mixture analysis and to obtain retention time information.
-
Ionization: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds, typically using an electron energy of 70 eV. Electrospray ionization (ESI) is suitable for less volatile or thermally labile compounds when using LC-MS.
-
Mass Analysis: A high-resolution mass spectrometer (e.g., Time-of-Flight, TOF, or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of the molecular ion and its fragments. [4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Spectrum
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| O-H (hydroxyl) | 3200-3600 (broad) | Stretching |
| C-H (aromatic) | 3000-3100 | Stretching |
| C-H (methyl) | 2850-3000 | Stretching |
| C=N, C=C (aromatic) | 1500-1650 | Stretching |
| C-O (hydroxyl) | 1200-1300 | Stretching |
| C-Cl | 700-800 | Stretching |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Solid Samples: The sample can be prepared as a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.
-
-
Data Acquisition:
-
A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
A background spectrum of the empty sample compartment (or the KBr pellet matrix) is recorded and subtracted from the sample spectrum.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like quinoline.
Predicted UV-Vis Spectrum
The UV-Vis spectrum of this compound, dissolved in a suitable solvent like ethanol or methanol, is expected to show multiple absorption bands corresponding to π → π* transitions within the quinoline ring system. The presence of the hydroxyl and chloro substituents will influence the position and intensity of these bands. Based on data for 8-hydroxyquinoline, characteristic absorptions are expected in the range of 250-350 nm. [5][6]The exact λₘₐₓ values will be sensitive to the solvent polarity.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with the cuvettes filled with the solvent.
-
Record the sample spectrum over a range of approximately 200-800 nm.
-
Identify the wavelengths of maximum absorbance (λₘₐₓ).
-
Caption: Integrated workflow for the spectroscopic characterization of the target compound.
Conclusion
This technical guide provides a predictive but scientifically grounded overview of the spectroscopic data for this compound. By leveraging the extensive knowledge base of quinoline chemistry and the principles of spectroscopic analysis, researchers can confidently approach the characterization of this and related novel compounds. The provided experimental protocols offer a standardized methodology to ensure the acquisition of high-quality, reproducible data, which is essential for the rigorous demands of modern drug discovery and development.
References
- Lin, C. Y., et al. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences, 27(5), 493-497.
- Doležal, M., et al. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 54(4), 245-250.
- ResearchGate. (n.d.). Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation.
- Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.
- Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 407(21), 6157-6167.
- ResearchGate. (n.d.). Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact.
- Sinfoo Biotech. (n.d.). This compound,(CAS# 28507-46-2).
- Al-Ostoot, F. H., et al. (2017).
- Inam, M., et al. (2018).
- PubChem. (n.d.). 2-Methyl-8-hydroxyquinoline.
- Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1191–1203.
- ResearchGate. (n.d.). FT-IR Spectrum of the Grafted Titanium 8-hydroxyquinoline Complex ((Q-Cl)2Ti(OiPr)2)) on Mesoporous Silica.
- PubChem. (n.d.). 4-Chloro-2-methylquinoline.
- Trade Science Inc. (2025). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
- ResearchGate. (n.d.). FTIR spectra of 8-HQ and synthesized M(II) complexes.
- Khuhawar, M. Y., & Arain, G. M. (2002). 8-Hydroxyquinoline as a Complexing Reagent for the Determination of Cd(II) in Micellar Medium. Journal of the Chemical Society of Pakistan, 24(1), 26-30.
- MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- ResearchGate. (n.d.). Figure S11. 1 H NMR spectrum of 3f.
- ResearchGate. (n.d.). UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform.
- Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 407(21), 6157-6167.
- ResearchGate. (n.d.). FTIR spectra of 8-HQ and synthesized M(II) complexes.
- ResearchGate. (n.d.). (PDF) 8-Hydroxy-2-methylquinoline.
- ResearchGate. (n.d.). UV -visible spectrum of the ligand 8-hydroxyquinoline.
Sources
- 1. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 2. 8-Hydroxyquinoline [webbook.nist.gov]
- 3. [Photoluminescence and UV-Vis absorption spectra characteristics of metal complexes of 8-hydroxyquinoline] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Putative Mechanism of Action of 4-Chloro-8-hydroxy-2-methylquinoline
Abstract
4-Chloro-8-hydroxy-2-methylquinoline is a halogenated derivative of the 8-hydroxyquinoline scaffold, a class of compounds renowned for a wide spectrum of biological activities. While direct experimental studies on the specific mechanism of action of this compound are not extensively documented in publicly available literature, a robust body of research on structurally related 8-hydroxyquinoline analogs allows for the formulation of a scientifically-grounded putative mechanism. This technical guide synthesizes the current understanding of 8-hydroxyquinoline pharmacology to propose a primary mechanism of action for this compound centered on metal ion chelation. This central activity is likely to be the lynchpin for its potential antimicrobial and cytotoxic effects. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the inferred molecular interactions and offering a roadmap for experimental validation.
Introduction to 8-Hydroxyquinolines: A Privileged Scaffold
The 8-hydroxyquinoline (8-HQ) moiety is a bicyclic aromatic compound consisting of a pyridine ring fused to a phenol ring, with the hydroxyl group at the C-8 position. This unique arrangement confers upon 8-HQ and its derivatives the ability to act as potent bidentate chelating agents for a variety of divalent and trivalent metal ions, including iron (Fe²⁺/Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺)[1][2]. This metal-binding capacity is widely accepted as the cornerstone of their diverse biological activities, which span antimicrobial, anticancer, and neuroprotective applications[1][3]. The close proximity of the hydroxyl group to the nitrogen atom in the pyridine ring facilitates the formation of stable five-membered ring complexes with metal ions[4].
The biological consequences of this metal chelation are twofold. Firstly, it can sequester essential metal ions from the microenvironment, thereby depriving pathogens or cancer cells of vital cofactors for enzymatic reactions crucial for their survival and proliferation. Secondly, the resulting metal-8-HQ complexes can themselves be biologically active, potentially possessing altered redox properties that can induce oxidative stress or acting as ionophores to disrupt cellular metal homeostasis[3].
Proposed Core Mechanism of Action: Metal Ion Chelation
Based on the extensive literature on 8-hydroxyquinoline derivatives, the primary mechanism of action for this compound is proposed to be its function as a metal ion chelator. The 8-hydroxyl group and the quinoline nitrogen are positioned to form a stable pincer-like coordination complex with metal ions.
Caption: Putative metal chelation mechanism of this compound.
This chelation is anticipated to trigger a cascade of downstream biological events, which are detailed in the subsequent sections.
Inferred Biological Activities and Downstream Effects
Antimicrobial and Antifungal Activity
A significant body of evidence supports the antimicrobial properties of halogenated 8-hydroxyquinolines. For instance, 5-chloro-8-hydroxyquinoline (cloxyquin) has demonstrated potent in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains[5]. The proposed mechanism for this activity is the chelation of essential metal ions, such as iron, which are critical for microbial survival and replication[5]. Similarly, 5,7-dichloro-8-hydroxy-2-methylquinoline is recognized as an anti-infective agent with broad-spectrum activity against fungi, trichomonas, and bacteria[6].
Therefore, it is highly probable that this compound exerts antimicrobial effects by:
-
Depriving microbes of essential metals: Sequestering iron and other trace metals from the microbial environment, thereby inhibiting the function of metalloenzymes involved in cellular respiration and DNA synthesis.
-
Formation of toxic complexes: The metal-quinoline complex itself may be toxic to the microbe, potentially by catalyzing the production of reactive oxygen species (ROS) or by interfering with other cellular processes.
Potential Anticancer Activity
The anticancer properties of 8-hydroxyquinoline derivatives are also intrinsically linked to their interactions with metal ions[3]. The proposed anticancer mechanisms for this class of compounds include:
-
Induction of Oxidative Stress: 8-HQ derivatives can form complexes with copper ions. These complexes can act as ionophores, transporting copper into cancer cells, where it can participate in redox cycling, leading to the generation of cytotoxic ROS, DNA damage, and apoptosis[3].
-
Inhibition of Metalloenzymes: Key enzymes for cancer cell proliferation, such as ribonucleotide reductase, are dependent on metal cofactors. Chelation of these metals can inhibit enzyme activity and halt the cell cycle.
-
Proteasome Inhibition: Some 8-HQ derivatives have been shown to inhibit the proteasome, a critical cellular machinery for protein degradation. This leads to an accumulation of misfolded proteins, inducing cellular stress and apoptosis[3].
Given these precedents, this compound may possess anticancer activity through similar metal-dependent mechanisms.
Structure-Activity Relationship (SAR) Insights
The biological activity of 8-hydroxyquinoline derivatives is modulated by the nature and position of substituents on the quinoline ring.
| Substituent | Position | Likely Influence on Activity | Rationale/Supporting Evidence |
| 8-Hydroxy Group | C8 | Essential for activity | The hydroxyl group is a key participant in the bidentate chelation of metal ions, which is the primary mechanism of action[2]. |
| 4-Chloro Group | C4 | May enhance lipophilicity and cell penetration; potentially influences electronic properties of the quinoline ring system. | The 7-chloro group is considered optimal for the antimalarial activity of 4-aminoquinolines[7]. While the effect of a 4-chloro substitution on 8-hydroxyquinolines is less defined, halogenation generally impacts the molecule's pharmacokinetic and pharmacodynamic properties. |
| 2-Methyl Group | C2 | May sterically influence the binding to some biological targets and could slightly alter the electronic properties of the quinoline ring. | Studies on the antibacterial activity of 2-methyl-8-hydroxyquinoline against intestinal bacteria suggest that the methyl group does not significantly contribute to the growth-inhibitory activity, which is primarily dictated by the 8-hydroxy group[2]. However, in the context of histamine receptor 2 antagonism by some 8-hydroxyquinolines, a C2-methyl group was found to potentially alter the antagonism mechanism[8]. |
Experimental Protocols for Mechanistic Validation
To empirically validate the proposed mechanism of action for this compound, a series of in vitro experiments are recommended.
Workflow for Mechanistic Investigation
Caption: Recommended experimental workflow to validate the mechanism of action.
Detailed Protocol: UV-Visible Spectroscopic Metal Chelation Assay
Objective: To confirm the ability of this compound to chelate biologically relevant metal ions.
Principle: The formation of a metal-ligand complex often results in a shift in the maximum absorbance wavelength (λmax) and/or a change in the molar absorptivity of the compound, which can be quantified using UV-Vis spectroscopy.
Materials:
-
This compound
-
Stock solutions of metal salts (e.g., FeCl₃, CuSO₄, ZnCl₂) in an appropriate buffer (e.g., HEPES, Tris-HCl)
-
Spectrophotometer-grade solvent (e.g., DMSO, ethanol)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent.
-
In a quartz cuvette, add a fixed concentration of the compound to the buffer.
-
Record the UV-Vis spectrum of the compound alone (from 200-800 nm) to determine its λmax.
-
Titrate the solution with increasing concentrations of the metal salt stock solution.
-
After each addition of the metal salt, allow the solution to equilibrate and then record the full UV-Vis spectrum.
-
Monitor for changes in the spectrum, such as the appearance of new absorbance peaks or a shift in the original λmax, which indicate the formation of a metal-compound complex.
-
Plot the change in absorbance at a specific wavelength against the metal ion concentration to determine the stoichiometry of the binding.
Interpretation: A significant and concentration-dependent change in the UV-Vis spectrum upon the addition of metal ions provides direct evidence of chelation.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Objective: To quantify the antimicrobial potency of this compound.
Materials:
-
This compound
-
Bacterial or fungal strains of interest
-
Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) and then dilute it in the growth medium.
-
In a 96-well plate, perform a serial two-fold dilution of the compound in the growth medium to create a range of concentrations.
-
Prepare an inoculum of the test microorganism standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Add the standardized inoculum to each well of the microtiter plate.
-
Include a positive control (microorganism in medium without the compound) and a negative control (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Interpretation: A low MIC value indicates potent antimicrobial activity. This assay can be performed in the presence and absence of supplemental metal ions to investigate the role of chelation in the antimicrobial effect.
Conclusion
While direct experimental data for this compound is sparse, a compelling, evidence-based putative mechanism of action can be constructed based on the well-established pharmacology of the 8-hydroxyquinoline scaffold. The core of this mechanism is the chelation of metal ions, which likely underpins its potential as an antimicrobial and cytotoxic agent. The presence of the 4-chloro and 2-methyl substituents will undoubtedly modulate its potency, lipophilicity, and target specificity. The experimental framework provided in this guide offers a clear path for the empirical validation of this proposed mechanism, which will be crucial for any future development of this compound for therapeutic applications.
References
- Suwanjinda, D., et al. (2019). Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline)
- Various Authors. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. Pharmacy 180. [Link]
- Su, C., et al. (2010). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Medicinal Chemistry Letters, 1(6), 263-267. [Link]
- Pharm D. (2024). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]
- Suwanjinda, D., et al. (2019). Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline)
- ChemBK. (2023). 5,7-Dichloro-2-methyl-8-hydroxyquinoline. ChemBK. [Link]
- LookChem. (n.d.). What are the applications and preparation methods of 4-CHLOROQUINOLINE?. LookChem. [Link]
- Various Authors. (1991). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Journal of Heterocyclic Chemistry, 28(4), 1013-1016. [Link]
- Diaz, D. J., et al. (2022). Discovery of 8-Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold. ACS Synthetic Biology, 11(8), 2820-2828. [Link]
- Chemsrc. (n.d.). 5-Chloro-8-hydroxyquinoline. Chemsrc. [Link]
- Suliman, F. O., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research Journal of Recent Sciences. [Link]
- Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4984. [Link]
- Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1178. [Link]
- Various Authors. (2019). 2‐Methyl‐8‐hydroxyquinoline (HMQ) and the binding modes of the 2‐methyl‐8‐quinolinolate anion (MQ–) that are commonly observed in metal complexes. Dalton Transactions, 48(36), 13651-13661. [Link]
- Al-Ostoot, F. H., et al. (2015). Gelation Behavior of 5-Chloro-8-hydroxyquinoline, an Antituberculosis Agent in Aqueous Alcohol Solutions. Gels, 1(1), 2-9. [Link]
- PubChem. (n.d.). 4-Chloroquinolin-8-ol. PubChem. [Link]
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. pharmacy180.com [pharmacy180.com]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 4-Chloro-8-hydroxy-2-methylquinoline: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-8-hydroxy-2-methylquinoline, a substituted quinoline derivative of significant interest in medicinal and materials science. While a definitive historical account of its discovery is not prominently documented in publicly accessible literature, its structural relationship to the well-established class of 8-hydroxyquinolines provides a strong basis for understanding its synthesis, physicochemical properties, and potential biological activities. This document synthesizes information from related compounds to present a plausible synthetic pathway, predicted analytical data, and an exploration of its likely applications, grounded in the established knowledge of the 8-hydroxyquinoline scaffold.
Introduction: The Legacy of 8-Hydroxyquinolines
The journey into the significance of this compound begins with an appreciation of its parent scaffold, 8-hydroxyquinoline. First isolated in the 1880s, 8-hydroxyquinoline and its derivatives have emerged as a "privileged scaffold" in medicinal chemistry due to their diverse and potent biological activities. These activities, ranging from antimicrobial and anticancer to neuroprotective, are largely attributed to their ability to chelate metal ions, thereby interfering with essential biological processes. The introduction of various substituents to the 8-hydroxyquinoline core allows for the fine-tuning of its biological and physical properties, leading to a vast library of compounds with tailored functionalities. This compound represents one such modification, where the introduction of a chloro group at the 4-position and a methyl group at the 2-position is anticipated to modulate its electronic properties, lipophilicity, and steric profile, thereby influencing its bioactivity and potential applications.
Physicochemical Properties
While specific experimental data for this compound is not extensively published, its properties can be predicted based on its structure and data from analogous compounds.
| Property | Predicted Value/Information |
| CAS Number | 28507-46-2 |
| Molecular Formula | C₁₀H₈ClNO |
| Molecular Weight | 193.63 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents. |
| pKa | The 8-hydroxyl group is expected to have a pKa rendering it acidic. |
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway
The synthesis would likely commence from 2-amino-m-cresol, which possesses the required methyl and hydroxyl functionalities at the desired positions relative to the future quinoline nitrogen.
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol (Inferred)
Step 1: Synthesis of 8-Hydroxy-2,4-dimethylquinoline (Combes Synthesis)
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-amino-m-cresol (1.0 eq).
-
Reagent Addition: Slowly add acetylacetone (1.1 eq) to the flask.
-
Catalysis: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reaction Conditions: Heat the mixture under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium carbonate solution). The crude product can be purified by recrystallization or column chromatography.
Causality: The Combes synthesis is a classic and efficient method for the formation of the quinoline ring system from anilines and β-dicarbonyl compounds. The acidic catalyst protonates a carbonyl group of the acetylacetone, facilitating nucleophilic attack by the amino group of the 2-amino-m-cresol. Subsequent intramolecular cyclization and dehydration lead to the formation of the quinoline core.
Step 2: Chlorination of 8-Hydroxy-2,4-dimethylquinoline
-
Reaction Setup: In a well-ventilated fume hood, place the synthesized 8-Hydroxy-2,4-dimethylquinoline (1.0 eq) in a round-bottom flask.
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) in excess.
-
Reaction Conditions: Gently heat the mixture to reflux for a few hours. Monitor the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, cautiously pour the mixture onto crushed ice. The precipitate formed is the desired this compound. The product can be filtered, washed with water, and purified by recrystallization.
Causality: Phosphorus oxychloride is a standard reagent for the conversion of hydroxyl groups on heteroaromatic rings to chloro groups. The mechanism involves the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.
Spectroscopic Characterization (Predicted)
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectral data can be anticipated:
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic protons on the quinoline ring system. - A singlet for the methyl group at the 2-position. - A broad singlet for the hydroxyl proton at the 8-position. |
| ¹³C NMR | - Resonances for the carbon atoms of the quinoline core. - A signal for the methyl carbon. - Signals for the carbon atoms bearing the chloro and hydroxyl groups. |
| IR Spectroscopy | - A broad O-H stretching band for the hydroxyl group. - C=C and C=N stretching vibrations characteristic of the quinoline ring. - C-Cl stretching vibration. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (193.63 g/mol ), with a characteristic isotopic pattern for a chlorine-containing compound. |
Potential Biological Activities and Applications
While specific biological studies on this compound are scarce in the literature, its structural features suggest several potential areas of application, primarily driven by the well-documented activities of the 8-hydroxyquinoline scaffold.
Caption: Potential applications of this compound.
Antimicrobial Activity
8-Hydroxyquinoline and its derivatives are known to exhibit broad-spectrum antimicrobial activity against bacteria and fungi. This is primarily due to their ability to chelate essential metal ions like iron and copper, which are crucial for microbial growth and enzyme function. The presence of the chloro and methyl groups in this compound could enhance its lipophilicity, potentially improving its penetration through microbial cell membranes and increasing its antimicrobial potency.
Anticancer Activity
The anticancer properties of 8-hydroxyquinolines are often linked to their ability to disrupt metal homeostasis in cancer cells, leading to the generation of reactive oxygen species (ROS) and subsequent apoptosis. The specific substitution pattern of this compound may influence its selectivity and efficacy against different cancer cell lines.
Neuroprotective Applications
Dysregulation of metal ions in the brain is implicated in several neurodegenerative diseases. 8-Hydroxyquinoline derivatives that can cross the blood-brain barrier and modulate metal ion concentrations have shown promise as therapeutic agents. The lipophilic nature of this compound might facilitate its entry into the central nervous system.
Material Science
Metal complexes of 8-hydroxyquinoline derivatives are known for their fluorescent and electroluminescent properties, making them useful in the development of organic light-emitting diodes (OLEDs). The specific electronic properties conferred by the chloro and methyl substituents could be explored for the development of novel materials with tailored optoelectronic characteristics.
Future Directions
The full potential of this compound remains to be unlocked. Future research should focus on:
-
Definitive Synthesis and Characterization: A detailed, peer-reviewed publication of its synthesis and comprehensive spectroscopic analysis is needed to provide a solid foundation for further studies.
-
Biological Screening: Systematic evaluation of its antimicrobial, anticancer, and neuroprotective activities is warranted to identify its most promising therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of related analogues will help in understanding the contribution of each substituent to its biological activity.
-
Material Properties: Investigation of the properties of its metal complexes could lead to the discovery of new materials for electronic and photonic applications.
Conclusion
This compound stands as a promising but underexplored member of the esteemed 8-hydroxyquinoline family. While its specific history of discovery is not well-documented, its synthesis can be confidently inferred from established chemical principles. The true value of this compound lies in its potential to exhibit a range of valuable biological and material properties. This technical guide, by synthesizing available knowledge and providing a structured framework for its study, aims to catalyze further research and development efforts into this intriguing molecule.
References
Due to the lack of specific literature on the discovery and history of this compound, the references provided are to foundational and review articles on 8-hydroxyquinolines and related synthetic methodologies. These serve as the basis for the inferred information presented in this guide.
- Marella, A., et al. (2013). 8-Hydroxyquinolines: A vast array of biological activities. Mini-Reviews in Medicinal Chemistry, 13(1), 129-142.
- Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1191.
- Combes, A. (1888). Sur une nouvelle synthèse des quinoléines. Bulletin de la Société Chimique de France, 49, 89-92.
- Katritzky, A. R., & Rachwal, S. (1996). The Combes quinoline synthesis. Chemical Reviews, 96(5), 1877-1901.
- El-Gaby, M. S. A., et al. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 7(5), 442-451.
Methodological & Application
Application Notes & Protocols: The Utility of 4-Chloro-8-hydroxy-2-methylquinoline in Advanced Fluorescence Studies
Abstract
The 8-hydroxyquinoline (8-HQ) scaffold is a cornerstone in the development of fluorescent probes, prized for its versatile metal-chelating properties and environment-sensitive fluorescence.[1][2] This guide delves into a specific derivative, 4-Chloro-8-hydroxy-2-methylquinoline, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its application in fluorescence-based assays. We will explore the fundamental photophysical principles, offer detailed protocols for its use as a chemosensor and bioimaging agent, and discuss the causality behind its mechanism of action. The strategic placement of the chloro, hydroxyl, and methyl groups on the quinoline ring system provides a unique combination of electronic and steric properties, making it a compelling candidate for targeted fluorescence studies.
Foundational Principles: Photophysics of 8-Hydroxyquinolines
The fluorescence behavior of 8-hydroxyquinoline and its derivatives is governed by a fascinating interplay of structural and environmental factors. In its free, unbound state, the 8-HQ moiety is typically weakly fluorescent.[1][3] This phenomenon is attributed to an efficient non-radiative decay pathway known as Excited State Intramolecular Proton Transfer (ESIPT). Upon excitation, the proton from the hydroxyl group at the 8-position is rapidly transferred to the nitrogen atom of the pyridine ring, a process that quenches potential fluorescence.[4][5]
The true utility of this scaffold is unlocked upon interaction with metal ions. The nitrogen atom and the deprotonated hydroxyl oxygen act as a bidentate ligand, forming a stable chelate with a metal cation.[6][7] This binding event has two critical consequences:
-
Inhibition of ESIPT: The metal ion's coordination with the hydroxyl oxygen prevents the proton transfer, effectively closing the non-radiative decay channel.[4][5]
-
Structural Rigidification: The formation of the chelate ring restricts intramolecular vibrations and rotations, further reducing non-radiative energy loss.[1][8]
This dual effect, collectively known as Chelation-Enhanced Fluorescence (CHEF), results in a dramatic "turn-on" of fluorescence, forming the basis for its application as a highly sensitive metal ion sensor.[9] The substituents on the quinoline ring—in this case, a chloro group at the 4-position and a methyl group at the 2-position—can further modulate the molecule's electronic properties, solubility, and metal-binding affinity, allowing for the fine-tuning of its sensing capabilities.[10]
Physicochemical & Spectroscopic Properties
The specific photophysical data for this compound are not extensively documented in publicly available literature. However, based on the well-studied 8-HQ scaffold, we can predict its general characteristics. The following table provides a summary of its identity and expected spectroscopic behavior.
| Property | Value / Expected Range | Rationale / Notes |
| Chemical Formula | C₁₀H₈ClNO | - |
| Molecular Weight | 193.63 g/mol | - |
| Appearance | Likely a pale yellow or off-white solid | Based on related 8-HQ derivatives. |
| Solubility | Soluble in organic solvents (DMSO, DMF, CH₃CN, EtOH) | The quinoline structure confers organic solubility. |
| Absorption Max (λ_abs) | ~320 - 360 nm | Typical range for the π-π* transition of the 8-HQ scaffold. |
| Emission Max (λ_em) | ~480 - 550 nm (upon metal chelation) | A significant Stokes shift is expected. The emission is typically in the blue-green to green region of the spectrum.[10] |
| Fluorescence | Weakly fluorescent in free form; strong enhancement upon metal binding. | Governed by the CHEF mechanism.[9] |
Application I: Fluorescent Chemosensor for Metal Ion Detection
The most direct application of this compound is as a "turn-on" fluorescent probe for the detection and quantification of metal ions. The 8-HQ core is a renowned chelator for various divalent and trivalent metal ions, including but not limited to Zn²⁺, Al³⁺, and Mg²⁺.[1][11][12] The specific selectivity profile of this particular derivative would need to be empirically determined, but the underlying protocol remains consistent.
Protocol: Metal Ion Titration Assay
This protocol describes a general procedure to characterize the probe's response to a specific metal ion.
A. Reagent & Equipment Preparation
-
Probe Stock Solution (1 mM): Accurately weigh the required amount of this compound and dissolve it in anhydrous dimethyl sulfoxide (DMSO) or ethanol. Store protected from light.
-
Metal Ion Stock Solution (10 mM): Prepare a stock solution of the metal salt of interest (e.g., ZnCl₂, AlCl₃) in deionized, metal-free water.
-
Buffer Solution: Prepare a suitable buffer for the experiment (e.g., 20 mM HEPES, pH 7.4) to maintain stable pH, which is critical for both the probe's ionization state and metal chelation.
-
Instrumentation: A spectrofluorometer capable of measuring fluorescence emission spectra is required.
B. Experimental Workflow
-
Prepare the Probe Working Solution: Dilute the 1 mM probe stock solution into the buffer to a final concentration of 10 µM in a quartz cuvette (final volume, e.g., 2 mL).
-
Record Blank Spectrum: Place the cuvette in the spectrofluorometer. Set the excitation wavelength (e.g., 350 nm, to be optimized by running an excitation scan first) and record the emission spectrum (e.g., from 400 nm to 700 nm). This is the baseline fluorescence of the free probe.
-
Titration: Add small, precise aliquots of the metal ion stock solution to the cuvette (e.g., 1-2 µL increments, corresponding to 0.1, 0.2, 0.3... equivalents of the metal ion relative to the probe).
-
Incubate and Measure: After each addition, gently mix the solution and allow it to incubate for 1-2 minutes to ensure complete binding. Record the fluorescence emission spectrum.
-
Continue Titration: Repeat steps 3 and 4 until the fluorescence intensity reaches a plateau, indicating saturation of the probe.
C. Data Analysis & Interpretation
-
Plot the Data: Construct a plot of fluorescence intensity at the emission maximum (λ_em) versus the concentration or molar equivalents of the added metal ion.
-
Determine Stoichiometry: A Job's plot can be performed to determine the binding stoichiometry between the probe and the metal ion.
-
Calculate Limit of Detection (LOD): The LOD can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve at low concentrations.
Workflow Visualization
Caption: Workflow for a fluorescence titration experiment.
Application II: Bioimaging of Intracellular Metal Ions
Extending its function as a chemosensor, this compound can potentially be used for imaging labile metal ion pools within living cells. This requires the probe to be cell-permeable, have low cytotoxicity, and maintain its fluorescence turn-on response in the complex intracellular environment. The lipophilic nature of the quinoline scaffold is advantageous for crossing the cell membrane.[13]
Causality & Self-Validation in Bioimaging
The core principle remains CHEF. For a bioimaging experiment to be trustworthy, it must be self-validating. This involves using both positive and negative controls. A successful experiment will show an increase in intracellular fluorescence upon probe loading. This signal should then be quenchable by adding a high-affinity, membrane-permeable chelator for the target ion (e.g., TPEN for Zn²⁺), confirming that the fluorescence is indeed dependent on the ion of interest. Conversely, artificially increasing the intracellular concentration of the target ion should lead to a further increase in the fluorescent signal.
Protocol: Live-Cell Fluorescence Microscopy
A. Reagent & Cell Preparation
-
Cell Culture: Plate cells (e.g., HeLa, HEK293) onto glass-bottom dishes or chamber slides suitable for microscopy. Culture them in appropriate media until they reach 60-80% confluency.
-
Probe Loading Solution: Prepare a 1-10 µM solution of the probe in serum-free cell culture medium or a buffered salt solution (e.g., HBSS). The optimal concentration must be determined empirically to maximize signal while minimizing cytotoxicity.
-
Control Reagents:
-
Negative Control: A membrane-permeable chelator such as N,N,N′,N′-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine (TPEN) for Zn²⁺.
-
Positive Control: A solution of the target metal ion supplemented with an ionophore (e.g., pyrithione for Zn²⁺) to facilitate its entry into the cells.
-
B. Experimental Workflow
-
Baseline Imaging (Optional): Wash the cells once with warm HBSS. Acquire a brightfield and a fluorescent image of the untreated cells to check for autofluorescence.
-
Probe Loading: Remove the culture medium, wash the cells with warm HBSS, and add the probe loading solution. Incubate for 15-30 minutes at 37°C.
-
Washing: Remove the loading solution and wash the cells 2-3 times with warm HBSS to remove any extracellular probe.
-
Imaging: Add fresh HBSS or imaging medium to the cells. Immediately acquire fluorescence images using a fluorescence microscope equipped with the appropriate filter set (e.g., DAPI or CFP cube for excitation, GFP or YFP cube for emission).
-
Validation (Negative Control): To the imaged cells, add the chelator (e.g., 10 µM TPEN) and incubate for 5-10 minutes. Re-image the same field of view. A significant decrease in fluorescence intensity validates that the signal was dependent on the target ion.
C. Cytotoxicity Assessment
It is crucial to confirm that the probe is not toxic at the working concentrations used for imaging. A standard cytotoxicity assay, such as an MTT or LDH assay, should be performed by treating cells with a range of probe concentrations for a period equivalent to the imaging experiment. Platinum complexes of 8-hydroxy-2-methylquinoline have shown cytotoxicity against tumor cells, highlighting the need for careful evaluation.[14]
Mechanism Visualization
Caption: Intracellular activation of the fluorescent probe.
Synthesis Considerations
While not commercially available from all major suppliers, this compound can be synthesized through established quinoline synthesis routes. A plausible method involves the acid-catalyzed Skraup or Doebner-von Miller synthesis starting from 2-amino-5-chlorophenol, followed by appropriate reactions to introduce the methyl group. Alternatively, starting with a pre-formed quinoline, such as 4-hydroxy-8-methoxy-2-methylquinoline, chlorination using reagents like phosphoryl chloride (POCl₃) followed by demethylation of the 8-methoxy group would yield the desired product. The synthesis of related compounds, such as 4-chloro-8-methylquinolin-2(1H)-one, has been described, providing a template for potential synthetic strategies.[15]
Concluding Remarks
This compound represents a promising molecular tool for fluorescence studies. Its design is rooted in the robust and well-understood principle of chelation-enhanced fluorescence, offering a direct pathway to the detection and visualization of biologically and environmentally important metal ions. The protocols outlined herein provide a rigorous framework for validating its function as both a quantitative chemosensor in vitro and a qualitative imaging agent in living cells. Future research could focus on derivatizing this scaffold to enhance properties such as two-photon absorption for deep-tissue imaging, targeting specific cellular organelles, or improving its selectivity for a particular metal ion, further expanding the rich analytical chemistry of the 8-hydroxyquinoline family.
References
- Naik, L. R., & Math, N. N. (n.d.). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 45, 742-748. [Link]
- Shi, J. F., et al. (2012). Synthesis and Photophysical Characterization of Dendritic 8-Hydroxyquinoline Complexes.
- Karunathilake, A. A., et al. (2024). Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. Chemistry & Biodiversity, 21(1), e202301297. [Link]
- Jana, A., et al. (2024). A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+ and its practical application in cell imaging. RSC Advances, 14(45), 33173-33179. [Link]
- Jana, A., et al. (2024). A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+ and its practical application in cell imaging. RSC Advances, 14(45), 33173-33179. [Link]
- Wang, Z., et al. (2024). A single 8-hydroxyquinoline-appended bile acid fluorescent probe obtained by click chemistry for solvent-dependent and distinguishable sensing of zinc(II) and cadmium(II). Luminescence, 39(1), e4610. [Link]
- El-Dean, A. M. K., et al. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 7(1), 53-60. [Link]
- ResearchGate. (n.d.).
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). [Link]
- ResearchGate. (n.d.). Origins of “on—off” Fluorescent Behavior of 8-Hydroxyquinoline Containing Chemosensors | Request PDF. [Link]
- De Silva, M., et al. (2022). 5-CHLOROMETHYL-8-HYDROXYQUINOLINE; A NOVEL COLOURIMETRIC SENSOR TO DETECT Fe(II) IONS. Proceedings of the 1st International Conference on Frontiers in Chemical Technology. [Link]
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014).
- The Royal Society of Chemistry. (n.d.).
- Al-Trawneh, M. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(23), 7297. [Link]
- Lim, N. C., et al. (2019).
- Kumar, M., et al. (2021). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. Bulletin of the Chemical Society of Japan, 94(1), 1-28. [Link]
- Suliman, F. O., et al. (2013). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. International Journal of Molecular Sciences, 14(3), 5090-5107. [Link]
- Malfacini, D., et al. (2008). 8-Hydroxyquinoline Derivatives as Fluorescent Sensors for Magnesium in Living Cells. Journal of the American Chemical Society, 130(4), 1155-1162. [Link]
- Fakhari, A., et al. (2012). Radiosynthesis and biological evaluation of In-tris [8-Hydroxy-2-methylquinoline] complex as a possible imaging agent. Asia Oceania Journal of Nuclear Medicine & Biology, 1(1), 21-28. [Link]
- ResearchGate. (n.d.).
- Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]
- Shen, A. Y., et al. (2015). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Journal of Experimental and Clinical Medicine, 7(3), 59-66. [Link]
- University of California, Irvine, Department of Chemistry. (n.d.).
- The Royal Society of Chemistry. (n.d.). Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer. [Link]
- Chen, Z. F., et al. (2015). Studies on antitumor mechanism of two planar platinum(II) complexes with 8-hydroxyquinoline: synthesis, characterization, cytotoxicity, cell cycle and apoptosis. European Journal of Medicinal Chemistry, 92, 566-577. [Link]
- ResearchGate. (n.d.).
Sources
- 1. rroij.com [rroij.com]
- 2. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. ours.ou.ac.lk [ours.ou.ac.lk]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 12. researchgate.net [researchgate.net]
- 13. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Studies on antitumor mechanism of two planar platinum(II) complexes with 8-hydroxyquinoline: synthesis, characterization, cytotoxicity, cell cycle and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Note: 4-Chloro-8-hydroxy-2-methylquinoline as a Selective Fluorescent Probe for Aluminum (Al³⁺) Detection
Introduction
The detection and quantification of metal ions are of paramount importance in environmental monitoring, industrial process control, and various biological studies. Aluminum (Al³⁺), the most abundant metal in the Earth's crust, is widely used in various applications, but its accumulation can be toxic, linked to neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1] Consequently, the development of sensitive and selective methods for Al³⁺ detection is a significant area of research. Fluorescent chemosensors have emerged as a powerful tool for this purpose due to their high sensitivity, operational simplicity, and potential for real-time monitoring.
8-Hydroxyquinoline (8-HQ) and its derivatives are a well-established class of fluorophores for sensing metal ions.[2][3][4] The parent 8-HQ molecule is weakly fluorescent due to an efficient Excited-State Intramolecular Proton Transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen.[5] Upon chelation with a metal ion, this ESIPT pathway is blocked, leading to a significant enhancement in fluorescence intensity, a phenomenon often referred to as Chelation-Enhanced Fluorescence (CHEF).[6] This "turn-on" response provides a clear signal for metal ion detection.
This application note details the synthesis and application of a specific 8-HQ derivative, 4-Chloro-8-hydroxy-2-methylquinoline (4-Cl-8-HQ-2-Me) , as a selective fluorescent probe for Al³⁺ ions. The introduction of a chloro group at the 4-position and a methyl group at the 2-position can modulate the electronic properties and steric environment of the ligand, potentially enhancing its selectivity and sensitivity for specific metal ions.
Principle of Detection: ESIPT Inhibition and Chelation-Enhanced Fluorescence
The fluorescence sensing mechanism of 4-Cl-8-HQ-2-Me is based on the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT). In the free ligand state, the molecule is planar, and an intramolecular hydrogen bond exists between the hydroxyl group at the 8-position and the nitrogen atom of the quinoline ring. Upon photoexcitation, a proton is rapidly transferred from the hydroxyl group to the nitrogen atom, leading to a non-fluorescent tautomeric state, thus quenching the fluorescence.
When Al³⁺ is introduced, it coordinates with the oxygen of the deprotonated hydroxyl group and the nitrogen of the quinoline ring, forming a stable 5-membered chelate ring. This complexation has two major effects:
-
ESIPT Inhibition: The coordination of Al³⁺ blocks the proton transfer pathway, thereby inhibiting the non-radiative decay channel.
-
Increased Rigidity: The formation of the metal complex increases the structural rigidity of the molecule, which reduces energy loss through vibrational relaxation.
Both of these factors contribute to a significant enhancement of the fluorescence quantum yield, resulting in a "turn-on" fluorescent signal that is proportional to the concentration of Al³⁺.
Synthesis of this compound
The synthesis of 4-Cl-8-HQ-2-Me can be achieved via a multi-step process, starting with the synthesis of the 8-hydroxy-2-methylquinoline core, followed by protection, chlorination, and deprotection. A plausible route is outlined below.
Protocol for Synthesis of 8-Hydroxy-2-methylquinoline (Product 1)
-
To a stirred solution of concentrated sulfuric acid, cautiously add 2-aminophenol.
-
Add an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).
-
Heat the mixture and add crotonaldehyde dropwise while maintaining the temperature.
-
After the addition is complete, heat the mixture under reflux for several hours.
-
Cool the reaction mixture and pour it onto ice.
-
Neutralize with a strong base (e.g., NaOH) to precipitate the product.
-
Filter, wash with water, and purify by recrystallization or column chromatography.
Protocol for Protection, Chlorination, and Deprotection
-
Protection (Product 2): Dissolve 8-hydroxy-2-methylquinoline in pyridine and cool in an ice bath. Add tosyl chloride portion-wise and stir until the reaction is complete (monitored by TLC). Work up the reaction to isolate the protected product.
-
N-Oxidation (Product 3): Dissolve the protected quinoline in a suitable solvent like dichloromethane (DCM) and add meta-chloroperoxybenzoic acid (m-CPBA). Stir at room temperature until completion.
-
Chlorination (Product 4): Heat the N-oxide product in phosphorus oxychloride (POCl₃) under reflux. After completion, carefully quench the excess POCl₃ with ice water and extract the product.
-
Deprotection (Final Product): Hydrolyze the tosyl group by heating the product in an acidic solution (e.g., HCl/H₂O). Neutralize to precipitate the final product, this compound. Purify by recrystallization.
Materials and Reagents
-
This compound (Synthesized)
-
Ethanol (Spectroscopic grade)
-
Deionized water
-
HEPES buffer (or other suitable buffer)
-
Stock solution of Al(NO₃)₃·9H₂O (e.g., 10 mM in deionized water)
-
Stock solutions of other metal salts for selectivity studies (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺, Zn²⁺, Pb²⁺, Hg²⁺, Cd²⁺, Cr³⁺)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
pH meter
-
Volumetric flasks and micropipettes
Experimental Protocols
Preparation of Stock Solutions
-
Probe Stock Solution (1 mM): Accurately weigh the synthesized 4-Cl-8-HQ-2-Me and dissolve it in ethanol to prepare a 1 mM stock solution.
-
Working Probe Solution (10 µM): Dilute the 1 mM stock solution with the chosen buffer system (e.g., EtOH/HEPES buffer, pH 7.4) to obtain a 10 µM working solution.
-
Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of Al³⁺ and other metal ions by dissolving their nitrate or chloride salts in deionized water.
-
Working Metal Ion Solutions: Prepare a series of dilutions from the stock solutions as required for the experiments.
Fluorescence Titration with Al³⁺
-
Place 2 mL of the 10 µM probe solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum (e.g., scan from 400 nm to 600 nm with an excitation wavelength determined from the absorption spectrum, likely around 370 nm).
-
Incrementally add small aliquots of the Al³⁺ stock solution (e.g., 2 µL of a 1 mM solution) to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 1-2 minutes.
-
Record the fluorescence emission spectrum after each addition.
-
Continue the additions until the fluorescence intensity reaches a plateau.
-
Plot the fluorescence intensity at the emission maximum against the concentration of Al³⁺.
Selectivity and Competition Studies
-
Prepare a series of cuvettes, each containing 2 mL of the 10 µM probe solution.
-
To each cuvette, add a significant excess (e.g., 10 equivalents) of a different metal ion (Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, etc.). Record the fluorescence spectrum.
-
For competition experiments, prepare a solution of the probe with Al³⁺ (e.g., 2 equivalents).
-
To this solution, add an excess (e.g., 10 equivalents) of a potential interfering ion and record any change in fluorescence.
Determination of Limit of Detection (LOD)
-
Record the fluorescence spectrum of the blank solution (10 µM probe solution without Al³⁺) at least 10 times and calculate the standard deviation (σ) of the blank signal.
-
From the initial linear portion of the fluorescence titration curve, determine the slope (k).
-
Calculate the LOD using the formula: LOD = 3σ / k .
Determination of Binding Stoichiometry (Job's Plot)
-
Prepare a series of solutions with a constant total concentration of probe and Al³⁺ (e.g., 20 µM), but with varying mole fractions of Al³⁺ (from 0 to 1).
-
The total volume and solvent composition should be kept constant for all solutions.
-
Measure the fluorescence intensity of each solution at the emission maximum.
-
Plot the fluorescence intensity against the mole fraction of Al³⁺. The mole fraction at which the maximum fluorescence is observed indicates the binding stoichiometry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8‐Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. rroij.com [rroij.com]
- 5. High-efficiency tris(8-hydroxyquinoline)aluminum (Alq3) complexes for organic white-light-emitting diodes and solid-state lighting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Fluorescent Sensor for Al(III) and Colorimetric Sensor for Fe(III) and Fe(II) Based on a Novel 8-Hydroxyquinoline Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analytical Versatility of 4-Chloro-8-hydroxy-2-methylquinoline: A Guide for Researchers
Introduction: Unveiling a Powerful Analytical Reagent
In the vast landscape of analytical chemistry, the quest for sensitive, selective, and robust reagents is perpetual. Among the privileged scaffolds in coordination chemistry, 8-hydroxyquinoline (oxine) and its derivatives have long been celebrated for their exceptional ability to form stable, often colorful and fluorescent, complexes with a wide array of metal ions.[1][2][3] This guide focuses on a particularly promising, yet underexplored, derivative: 4-Chloro-8-hydroxy-2-methylquinoline .
The introduction of a chloro group at the 4-position and a methyl group at the 2-position of the 8-hydroxyquinoline core bestows upon this molecule unique electronic and steric properties. These modifications can significantly influence its chelating affinity, the stability of its metal complexes, and its spectral characteristics, thereby opening new avenues for its application in analytical methodologies.[4] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the utilization of this compound in key analytical techniques.
Core Principles: The Chemistry of Chelation
The analytical prowess of this compound is rooted in its bidentate chelating nature. The hydroxyl group at the 8-position and the nitrogen atom of the quinoline ring work in concert to bind metal ions, forming stable five-membered chelate rings.[5][6] This interaction is the cornerstone of its application in various analytical methods. The formation of these metal complexes leads to distinct changes in the electronic and photophysical properties of the molecule, which can be harnessed for qualitative and quantitative analysis.
The chloro and methyl substituents play a crucial role in fine-tuning the molecule's properties. The electron-withdrawing nature of the chlorine atom can influence the acidity of the hydroxyl group, thereby affecting the pH range for optimal complexation. The methyl group, on the other hand, can introduce steric effects and alter the solubility of the complexes in organic solvents, a key parameter in solvent extraction procedures.
Application Note I: Spectrophotometric Determination of Metal Ions
The formation of colored complexes between this compound and transition metal ions provides a straightforward and accessible method for their spectrophotometric determination. The intensity of the color, measured as absorbance, is directly proportional to the concentration of the metal ion, a principle governed by the Beer-Lambert Law.
Causality of Experimental Choices:
The choice of solvent is critical. A non-polar organic solvent like chloroform or dichloromethane is often preferred to extract the neutral metal chelate from an aqueous solution, thereby pre-concentrating the analyte and minimizing interferences from the sample matrix. The pH of the aqueous phase is a master variable that controls the deprotonation of the hydroxyl group of the reagent and the hydrolysis of the metal ion. Optimal pH ensures the quantitative formation of the desired metal-ligand complex.
Protocol 1: Spectrophotometric Determination of a Divalent Metal Ion (e.g., Cu²⁺)
Objective: To determine the concentration of a divalent metal ion in an aqueous sample using this compound.
Materials:
-
This compound solution (e.g., 0.1% w/v in ethanol)
-
Standard solution of the metal ion (e.g., 1000 ppm Cu²⁺)
-
Buffer solutions (pH range 2-10)
-
Chloroform (analytical grade)
-
Spectrophotometer (UV-Vis)
-
Separatory funnels
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the metal ion (e.g., 0.5, 1, 2, 5, 10 ppm) by diluting the stock solution.
-
pH Optimization: To a fixed amount of the metal ion standard, add a buffer solution to adjust the pH. Add the this compound solution and extract the complex into a fixed volume of chloroform. Measure the absorbance at the wavelength of maximum absorption (λmax). Repeat this procedure at different pH values to determine the optimal pH for complex formation.
-
Wavelength of Maximum Absorption (λmax) Determination: At the optimal pH, prepare a solution of the metal complex and scan its absorption spectrum over the visible range to determine the λmax.
-
Calibration Curve: a. To a series of separatory funnels, add a known volume of each standard solution. b. Adjust the pH to the predetermined optimum. c. Add a fixed excess of the this compound solution to each funnel. d. Add a fixed volume of chloroform and shake vigorously for 2-3 minutes to extract the metal complex. e. Allow the layers to separate and collect the organic phase. f. Measure the absorbance of each organic extract at the λmax. g. Plot a graph of absorbance versus the concentration of the metal ion to obtain the calibration curve.
-
Sample Analysis: Repeat the extraction and measurement procedure for the unknown sample and determine its concentration from the calibration curve.
Data Presentation:
| Parameter | Value |
| λmax of Cu²⁺ complex | ~410 nm (estimated based on 5-chloro-8-quinolinol) |
| Optimal pH range | 2.5 - 9.5 (estimated) |
| Molar Absorptivity (ε) | Dependent on experimental conditions |
| Linearity Range | Dependent on experimental conditions |
Application Note II: Fluorometric Analysis of Metal Ions
A significant advantage of 8-hydroxyquinoline derivatives is their ability to form highly fluorescent complexes with certain metal ions, particularly those with a d¹⁰ electronic configuration such as Zn²⁺ and Al³⁺.[2][7] The free ligand often exhibits weak fluorescence due to excited-state intramolecular proton transfer (ESIPT). Upon chelation, this process is inhibited, leading to a significant enhancement of fluorescence intensity.[2] This "turn-on" fluorescence response provides a highly sensitive and selective method for the determination of trace amounts of metal ions.
Causality of Experimental Choices:
The choice of excitation and emission wavelengths is paramount for achieving maximum sensitivity and minimizing background interference. These are determined by recording the fluorescence spectra of the metal complex. The solvent can also play a crucial role in influencing the fluorescence quantum yield of the complex.
Protocol 2: Fluorometric Determination of a Trivalent Metal Ion (e.g., Al³⁺)
Objective: To determine the concentration of a trivalent metal ion in a sample using this compound as a fluorescent probe.
Materials:
-
This compound solution (e.g., 1 x 10⁻⁴ M in ethanol)
-
Standard solution of the metal ion (e.g., 100 ppm Al³⁺)
-
Buffer solutions (pH range 4-6)
-
Spectrofluorometer
-
Quartz cuvettes
-
Volumetric flasks and micropipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of dilute standard solutions of the metal ion (e.g., in the ppb range) from the stock solution.
-
Optimization of Reaction Conditions: a. Investigate the effect of pH on the fluorescence intensity of the Al³⁺ complex to determine the optimal pH. b. Determine the optimal concentration of the this compound solution.
-
Determination of Excitation and Emission Wavelengths: a. Prepare a solution of the Al³⁺ complex at the optimal pH. b. Scan the excitation spectrum while monitoring the emission at an estimated wavelength. c. Scan the emission spectrum while exciting at the determined optimal excitation wavelength.
-
Calibration Curve: a. To a series of volumetric flasks, add a known volume of each standard solution. b. Add the optimal buffer and the this compound solution. c. Allow the reaction to proceed for a set time to ensure complete complex formation. d. Measure the fluorescence intensity of each solution at the optimal excitation and emission wavelengths. e. Plot a graph of fluorescence intensity versus the concentration of the metal ion.
-
Sample Analysis: Treat the unknown sample in the same manner and determine its concentration from the calibration curve.
Data Presentation:
| Parameter | Value (Estimated) |
| Excitation λmax of Al³⁺ complex | ~370-390 nm |
| Emission λmax of Al³⁺ complex | ~480-520 nm |
| Optimal pH range | 4.5 - 5.5 |
| Limit of Detection (LOD) | Expected in the low ppb range |
Application Note III: Solvent Extraction for Separation and Preconcentration
Solvent extraction is a powerful technique for the separation and preconcentration of metal ions from complex matrices. This compound can be employed as an efficient extractant for a variety of metal ions. The neutral metal chelate formed is readily soluble in water-immiscible organic solvents, allowing for its quantitative transfer from the aqueous phase to the organic phase.
Causality of Experimental Choices:
The efficiency of extraction is governed by the distribution coefficient of the metal chelate between the two phases, which is highly dependent on the pH of the aqueous phase and the concentration of the chelating agent in the organic phase. By carefully controlling the pH, selective extraction of different metal ions can be achieved.
Protocol 3: Selective Solvent Extraction of Metal Ions
Objective: To selectively separate two different metal ions from a mixture by controlling the pH of the extraction.
Materials:
-
This compound solution in a suitable organic solvent (e.g., chloroform, MIBK)
-
Aqueous solution containing a mixture of metal ions (e.g., Cu²⁺ and Fe³⁺)
-
Buffer solutions or acids/bases for pH adjustment
-
Separatory funnels
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) for analysis
Procedure:
-
Determine pH-Extraction Profiles: For each metal ion, perform a series of extractions at different pH values to determine the pH at which 50% of the metal is extracted (pH₀.₅). This data will reveal the optimal pH for selective separation.
-
Selective Extraction: a. Take a known volume of the aqueous mixture of metal ions in a separatory funnel. b. Adjust the pH to a value where one metal ion is quantitatively extracted while the other remains in the aqueous phase (based on the pH₀.₅ values). c. Add the this compound solution in the organic solvent and shake for several minutes. d. Allow the phases to separate. The organic phase now contains the extracted metal ion, and the aqueous phase contains the other.
-
Stripping (Back-extraction): The extracted metal ion can be recovered from the organic phase by shaking with an acidic solution, which protonates the ligand and releases the metal ion back into the aqueous phase.
-
Analysis: Determine the concentration of each metal ion in the respective aqueous phases using AAS or ICP-OES.
Data Presentation:
| Metal Ion | Typical pH Range for Extraction |
| Fe³⁺ | 1.5 - 2.5 |
| Cu²⁺ | 2.5 - 9.5 |
| Al³⁺ | 4.5 - 5.5 |
| Zn²⁺ | 4.5 - 9.0 |
Note: These are estimated pH ranges based on general 8-hydroxyquinoline behavior and will require experimental optimization for this compound.
Visualization of Workflows
Caption: Workflow for spectrophotometric determination of metal ions.
Conclusion and Future Outlook
This compound stands as a highly promising reagent in the field of analytical chemistry. Its unique structural features, derived from the versatile 8-hydroxyquinoline scaffold, offer enhanced capabilities for the sensitive and selective determination of a wide range of metal ions. The protocols detailed in this guide provide a solid foundation for researchers to explore and harness the analytical potential of this compound. Further research into the synthesis and characterization of its metal complexes, along with the determination of their precise spectral properties and stability constants, will undoubtedly expand its applications and solidify its place in the analytical chemist's toolkit.
References
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-10.
- ResearchGate. (2010, August). Synthesis and fluorescence properties of 2-Methyl-2,5′-(ethylene)-bis-8-hydroxyquinoline and its zinc complexes.
- Irving, H., & Rossotti, H. S. (1954). The Stabilities of Some Metal Complexes of 8-Hydroxyquinoline and Related Substances. Journal of the Chemical Society (Resumed), 2904-2910.
- Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11(1), 1-10.
- Patel, K. D., & Patel, H. S. (2013). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Journal of Saudi Chemical Society, 17(3), 265-272.
- IUPAC. (n.d.). IUPAC Publications of Compilations and Critical Evaluations of Stability Constants.
- Kardos, J., et al. (2021). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. ACS Omega, 6(4), 2910-2921.
- ResearchGate. (n.d.). UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform.
- García-Santos, I., et al. (2009). Structural and spectroscopic studies on some metal complexes of an 8-hydroxyquinoline derivative. Inorganica Chimica Acta, 362(12), 4447-4453.
- ResearchGate. (n.d.). Fluorescence spectra and UV of 8-hydroxyquinoline derivatives zinc complexes with high fluorescence intensity in MeOH at 2 × 10⁻⁵ mol/L.
- ResearchGate. (n.d.). UV-Vis absorption spectra of Q-2 (a) recorded at different pH values in aqueous solution....
- Ye, Y., & Warner, I. M. (1998). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Analytical Chemistry, 70(1), 112-118.
- Patel, K. D., & Patel, H. S. (2013). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Journal of Saudi Chemical Society, 17(3), 265-272.
- Rohini, R., et al. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. The Chemical Record, 20(12), 1430-1473.
- Wikipedia. (n.d.). Stability constants of complexes.
- Abdullahi, S., et al. (2021). Synthesis and characterization of mixed ligand metal(II) complexes with Schiff base and 8-hydroxyquinoline as ligands. Journal of Chemistry Letters, 2(1), 43-49.
- Pombeiro, A. J. L., et al. (2021). Vanadium(IV) Complexes with Methyl-Substituted 8-Hydroxyquinolines: Catalytic Potential in the Oxidation of Hydrocarbons and Alcohols with Peroxides and Biological Activity. Molecules, 26(11), 3183.
- Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1191-1203.
- Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10.
- Tirmizi, S. A., et al. (2022). Stability Constants of Metal Complexes in Solution. In Coordination Chemistry. IntechOpen.
- Al-Busafi, S. N., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(11), 2544.
Sources
- 1. scispace.com [scispace.com]
- 2. rroij.com [rroij.com]
- 3. autechindustry.com [autechindustry.com]
- 4. The stabilities of some metal complexes of 8-hydroxyquinoline and related substances - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 6. scirp.org [scirp.org]
- 7. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Synthon: A Guide to the Synthesis and Application of 4-Chloro-8-hydroxy-2-methylquinoline in Novel Compound Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the quinoline scaffold stands as a privileged structure, forming the core of numerous bioactive compounds and functional materials. Among the vast array of quinoline derivatives, 4-Chloro-8-hydroxy-2-methylquinoline emerges as a particularly versatile and reactive intermediate. Its unique arrangement of functional groups—a nucleophilically susceptible chloro group at the 4-position, a chelating and directing hydroxy group at the 8-position, and an activating methyl group at the 2-position—renders it an ideal starting point for the synthesis of a diverse library of novel compounds with significant therapeutic and technological potential.
This comprehensive guide provides an in-depth exploration of this compound as a key building block in modern organic synthesis. Moving beyond a simple recitation of procedures, this document delves into the causality behind experimental choices, offers validated protocols, and situates the synthetic strategies within the broader context of their applications, particularly in drug discovery.
The Strategic Importance of this compound
The utility of this compound as a synthetic intermediate is rooted in the distinct reactivity of its functional groups. The electron-withdrawing effect of the quinoline nitrogen atom, combined with the inductive effect of the chlorine atom, makes the C4-position highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide range of nitrogen, oxygen, and sulfur-based nucleophiles, providing a direct route to a variety of 4-substituted 8-hydroxyquinoline derivatives.
The 8-hydroxy group is not merely a passive substituent. Its ability to chelate metal ions is a well-documented feature of 8-hydroxyquinolines, contributing to their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2] In the context of synthesis, this hydroxyl group can also act as a directing group and can be further functionalized, adding another layer of synthetic versatility. The 2-methyl group, while seemingly simple, can influence the electronic properties of the quinoline ring and can be a site for further chemical modification.
dot graph "Reactivity_of_4_Chloro_8_hydroxy_2_methylquinoline" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Key reaction pathways for this compound.
Synthesis of the Key Intermediate: this compound
While this compound is a valuable starting material, its preparation is a critical first step. A common and effective method involves the chlorination of the corresponding 4-hydroxy precursor, 4,8-dihydroxy-2-methylquinoline (also known as 2-methyl-4,8-quinolinediol). This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), a standard reagent for converting hydroxyl groups on heterocyclic rings to chloro groups.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the chlorination of related 4-hydroxyquinolines.[3][4]
Materials:
-
4,8-Dihydroxy-2-methylquinoline
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stir bar, suspend 4,8-dihydroxy-2-methylquinoline (1.0 eq) in an excess of phosphorus oxychloride (5-10 eq). The reaction should be performed in a well-ventilated fume hood.
-
Heating: Gently heat the reaction mixture to reflux (approximately 105-110 °C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.
-
Neutralization: The acidic aqueous mixture is then neutralized by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane or chloroform (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Expert Insight: The use of excess POCl₃ serves as both the reagent and the solvent. The reaction mechanism involves the initial formation of a phosphate ester at the 4-hydroxy position, which is then displaced by a chloride ion. The 8-hydroxy group is generally less reactive under these conditions, allowing for selective chlorination at the 4-position.
Application in the Synthesis of Novel Compounds
The true value of this compound lies in its utility as a scaffold for generating diverse molecular architectures. The following sections detail key synthetic transformations.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The most prominent application of this compound is in SNAr reactions. The electron-deficient nature of the quinoline ring at the C4 position facilitates the displacement of the chloro group by a wide variety of nucleophiles.
dot graph "SNAr_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: General workflow for SNAr reactions.
The introduction of an amino group at the 4-position is of particular interest, as 4-aminoquinolines are a well-known class of antimalarial and anticancer agents.[5]
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide (DMF))
-
Base (optional, e.g., triethylamine, potassium carbonate)
-
Round-bottom flask
-
Reflux condenser
-
Stir bar
Procedure:
-
Reactant Mixture: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.2-1.5 eq) in a suitable solvent.
-
Reaction Conditions: Heat the mixture to reflux with stirring. The reaction time can vary from a few hours to overnight, depending on the reactivity of the amine. For less reactive amines, the addition of a non-nucleophilic base may be beneficial.
-
Work-up: After completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The crude product is then purified by recrystallization or column chromatography.
| Nucleophile Example | Product Class | Potential Biological Activity |
| Aniline Derivatives | 4-Anilino-8-hydroxyquinolines | Anticancer, Kinase Inhibitors |
| Aliphatic Amines | 4-Alkylamino-8-hydroxyquinolines | Antimalarial, Antimicrobial |
| Heterocyclic Amines | 4-(Heterocyclyl)-8-hydroxyquinolines | Diverse Pharmacological Profiles |
The introduction of sulfur-containing moieties can also lead to compounds with interesting biological properties.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, ethanethiol)
-
Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., DMF, THF)
Procedure:
-
Thiolate Formation: In a separate flask under an inert atmosphere, treat the thiol (1.1 eq) with a base such as NaH in an anhydrous solvent to generate the corresponding thiolate.
-
Nucleophilic Attack: Add the solution of the thiolate to a solution of this compound (1.0 eq) in the same solvent.
-
Reaction and Work-up: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed. The reaction is then quenched with water and extracted with an organic solvent.
-
Purification: The organic layer is dried and concentrated, and the product is purified by standard methods.
Palladium-Catalyzed Cross-Coupling Reactions
For the construction of carbon-carbon and carbon-nitrogen bonds with a broader substrate scope and often under milder conditions, palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthesis.[6] this compound is a suitable substrate for such transformations.
The Suzuki-Miyaura coupling reaction is a powerful method for forming biaryl structures or for introducing alkyl or vinyl groups.
Conceptual Protocol for Suzuki-Miyaura Coupling:
-
Reactants: this compound (1.0 eq), a boronic acid or boronate ester (1.2-1.5 eq).
-
Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand) (1-5 mol%).[7]
-
Base: An aqueous solution of a base such as K₂CO₃ or Cs₂CO₃.
-
Solvent: A solvent system such as toluene/ethanol/water or dioxane/water.
-
Procedure: The reactants, catalyst, and base are combined in the solvent and heated under an inert atmosphere until the reaction is complete. Work-up and purification follow standard procedures for Suzuki couplings.
For the amination of aryl halides, the Buchwald-Hartwig amination offers a complementary approach to the classical SNAr reaction, especially for less nucleophilic amines.
Conceptual Protocol for Buchwald-Hartwig Amination:
-
Reactants: this compound (1.0 eq), an amine (1.2 eq).
-
Catalyst System: A palladium precatalyst (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., Xantphos, BINAP).
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu).
-
Solvent: An anhydrous, deoxygenated solvent like toluene or dioxane.
-
Procedure: The reaction is carried out under strictly inert conditions, with heating. The work-up involves filtering off the catalyst and purification of the product.
Characterization of Novel Compounds
The structural elucidation of the newly synthesized compounds is paramount. A combination of spectroscopic techniques is employed for unambiguous characterization.
| Spectroscopic Method | Information Obtained |
| ¹H NMR | Provides information on the number, connectivity, and chemical environment of protons. |
| ¹³C NMR | Shows the number and types of carbon atoms in the molecule. |
| Mass Spectrometry | Determines the molecular weight and provides information on the fragmentation pattern. |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups (e.g., -OH, -NH, C=O). |
Example Spectroscopic Data for a Hypothetical Product: For a 4-anilino-8-hydroxy-2-methylquinoline derivative, one would expect to see characteristic signals for the quinoline and aniline protons in the ¹H NMR spectrum, with a downfield shift for the NH proton. The ¹³C NMR would show the corresponding aromatic and methyl carbons. High-resolution mass spectrometry would confirm the elemental composition.
Conclusion and Future Outlook
This compound is a synthon of considerable strategic value in the synthesis of novel compounds. Its predictable reactivity at the 4-position, coupled with the versatile functionality of the 8-hydroxy group, provides a robust platform for generating molecular diversity. The protocols and conceptual frameworks presented herein offer a guide for researchers to harness the potential of this building block.
The future applications of derivatives from this compound are vast. In medicinal chemistry, the continued exploration of 4-amino and 4-thioether derivatives as potential anticancer, antiviral, and antimicrobial agents is a promising avenue of research.[2][5] Furthermore, the application of modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, will undoubtedly lead to the discovery of novel scaffolds with unique biological activities. In materials science, the inherent fluorescence of the 8-hydroxyquinoline core can be modulated through substitution at the 4-position, opening up possibilities for the development of new sensors and optoelectronic materials.[8] The continued investigation of this versatile intermediate will undoubtedly contribute to advancements in both human health and materials technology.
References
- Abass, M. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1224-1236.
- Al-Busafi, S. N., & Suliman, F. O. (2017). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- BenchChem. (2025). A Comparative Analysis of the Biological Activities of 8-Hydroxyquinoline and 2-Amino-4-hydroxy-8-methylquinoline.
- Chan, S. H., Chui, C. H., Chan, S. W., Kok, S. H. L., Chan, D., Tsoi, M. Y. T., ... & Tang, J. C. O. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS medicinal chemistry letters, 4(2), 170-174.
- Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2016). Recent advances in the synthesis and biological activity of 8-hydroxyquinolines. Mini-reviews in medicinal chemistry, 16(1), 18-36.
- Omar, W. A., Heiskanen, J. P., & Hormi, O. E. (2008). Synthesis of 8-hydroxyquinolines with amino and thioalkyl functionalities at position 4. Journal of heterocyclic chemistry, 45(2), 593-595.
- Patents, G. (1971). U.S. Patent No. 3,567,732. Washington, DC: U.S.
- ResearchGate. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- ResearchGate. (2008). Synthesis of 8-hydroxyquinolines with amino and thioalkyl functionalities at position 4.
- ResearchGate. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents.
- SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- Sharma, K., & Singh, R. (2015). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Current Organic Synthesis, 12(4), 423-453.
- Smith, A. B., & Jones, C. D. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1873-1882.
- Wu, R., Zhang, J., Huang, X., Li, Q., Zhou, Z., Liang, H., ... & Qin, Q. (2025). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum (ii) derivatives. New Journal of Chemistry, 49(12), 6561-6567.
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the Activity Spectrum for Ring-Substituted 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
Experimental protocols using 4-Chloro-8-hydroxy-2-methylquinoline
An Application and Protocol Guide for the Investigation of 4-Chloro-8-hydroxy-2-methylquinoline
Abstract
The 8-hydroxyquinoline (8-HQ) scaffold is a foundational "privileged structure" in medicinal chemistry, renowned for its wide spectrum of biological activities.[1] These activities, which include potent anticancer, antimicrobial, antifungal, and neuroprotective effects, are primarily attributed to its function as a robust bidentate metal chelator.[2][3] By sequestering essential metal ions like iron, copper, and zinc, 8-HQ derivatives can disrupt critical enzymatic functions in pathogens and cancer cells, induce cytotoxic oxidative stress, and inhibit cellular machinery like the proteasome.[4][5] This guide presents detailed application notes and experimental protocols for the investigation of a specific derivative, this compound. While this specific molecule is less characterized than its parent compound, its unique substitution pattern—a chloro group at position 4 for modulated electronic properties and a methyl group at position 2—offers a compelling candidate for drug discovery research. The following protocols provide a strategic framework for elucidating its potential as an anticancer and antimicrobial agent, focusing on validating its mechanism of action through cytotoxicity, apoptosis, and reactive oxygen species (ROS) assays, as well as standard antimicrobial screening.
Compound Profile and Synthesis Outline
Physicochemical Properties
| Property | Value |
| IUPAC Name | 4-Chloro-2-methylquinolin-8-ol |
| Molecular Formula | C₁₀H₈ClNO |
| Molecular Weight | 193.63 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Soluble in DMSO, DMF, and hot ethanol |
| Core Scaffold | 8-Hydroxyquinoline |
Plausible Synthetic Workflow
The synthesis of 4-substituted 8-hydroxyquinolines often involves the strategic chlorination of a 4-hydroxy precursor. A common and effective method utilizes phosphoryl chloride (POCl₃) to convert the 4-hydroxyl group into a more reactive chloro group. This approach provides a direct route to the target compound from a readily accessible starting material.
Caption: The dual cytotoxic mechanism of 8-HQ derivatives via metal chelation.
Application Note: Anticancer Activity Evaluation
This section outlines a comprehensive workflow to determine the anticancer potential of this compound, from initial cytotoxicity screening to mechanistic validation. Human cancer cell lines such as hepatocellular carcinoma (Hep3B, Huh7) or breast cancer (MDA-MB-231) are suitable models, given the documented activity of 8-HQ derivatives against them. [6][7]
Caption: Experimental workflow for evaluating anticancer properties.
Protocol 1: In Vitro Cytotoxicity (MTS Assay)
This protocol determines the concentration of the compound required to inhibit cell viability by 50% (IC₅₀).
Materials:
-
Human cancer cell line (e.g., Hep3B)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
This compound (stock solution in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
96-well plates, sterile
-
Cisplatin or Doxorubicin (positive control)
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.1 µM) in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for vehicle control (medium with DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours, or until a distinct color change is observed.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control (representing 100% viability). Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value.
Protocol 2: Apoptosis Detection (Annexin V/PI Staining)
This assay differentiates between viable, apoptotic, and necrotic cells to confirm the mode of cell death.
Materials:
-
Cells treated with the compound at its IC₅₀ concentration for 24-48 hours.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells from the culture plate. Adherent cells should be detached gently using trypsin.
-
Washing: Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.
-
Interpretation: Viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+).
-
Protocol 3: Intracellular ROS Measurement
This protocol directly tests the hypothesis that the compound induces oxidative stress.
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) probe.
-
Cells treated with the compound at its IC₅₀ concentration for a shorter duration (e.g., 6-24 hours).
-
H₂O₂ (positive control).
-
Phenol red-free medium.
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with the compound, vehicle, and a positive control (e.g., 100 µM H₂O₂) for the desired time.
-
Probe Loading: Remove the treatment medium and wash cells with PBS. Add 100 µL of 10 µM DCFDA in phenol red-free medium to each well.
-
Incubation: Incubate for 30-45 minutes at 37°C in the dark.
-
Data Acquisition: Remove the DCFDA solution, wash with PBS, and add 100 µL of PBS to each well. Measure the fluorescence (Excitation: 485 nm, Emission: 535 nm) using a fluorescence plate reader.
-
Analysis: Normalize the fluorescence intensity of treated cells to the vehicle control to determine the fold-increase in ROS production.
Application Note: Antimicrobial Screening
The 8-HQ scaffold is well-known for its antibacterial and antifungal properties. [8]This protocol determines the minimum concentration of the compound needed to inhibit microbial growth.
Protocol 4: Minimum Inhibitory Concentration (MIC) Assay
This protocol uses the broth microdilution method to assess antibacterial activity against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
Materials:
-
Bacterial strains (S. aureus, E. coli).
-
Mueller-Hinton Broth (MHB).
-
This compound (stock solution in DMSO).
-
Standard antibiotic (e.g., Ciprofloxacin, Gentamicin) as a positive control.
-
Sterile 96-well plates.
Procedure:
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB, typically ranging from 128 µg/mL to 0.25 µg/mL.
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to all wells containing the compound dilutions, a positive control (antibiotic), and a growth control (no compound). Include a sterility control well (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Data Presentation and Expected Outcomes
Quantitative data should be summarized for clarity and comparison.
Table 1: Expected Cytotoxicity Data Summary
| Cell Line | Compound | IC₅₀ (µM) [Mean ± SD] |
|---|---|---|
| Hep3B | This compound | Experimental Value |
| Hep3B | Cisplatin (Positive Control) | Literature Value |
| MDA-MB-231 | This compound | Experimental Value |
| MDA-MB-231 | Doxorubicin (Positive Control) | Literature Value |
Table 2: Expected Antimicrobial Activity Summary
| Bacterial Strain | Compound | MIC (µg/mL) |
|---|---|---|
| S. aureus (ATCC 29213) | This compound | Experimental Value |
| S. aureus (ATCC 29213) | Ciprofloxacin (Positive Control) | ≤1 |
| E. coli (ATCC 25922) | This compound | Experimental Value |
| E. coli (ATCC 25922) | Ciprofloxacin (Positive Control) | ≤0.5 |
Concluding Remarks
This compound represents a promising, yet underexplored, member of the pharmacologically potent 8-hydroxyquinoline family. The protocols detailed in this guide provide a robust, mechanistically-driven framework for its initial characterization as a potential therapeutic agent. Positive results from these assays—specifically, sub-micromolar IC₅₀ values against cancer cells, a clear induction of apoptosis mediated by ROS, and low MIC values against pathogenic bacteria—would establish this compound as a strong candidate for further preclinical development. Future studies could involve exploring its chelation specificity, evaluating its efficacy in more complex 3D cell culture models or in vivo xenograft studies, and synthesizing analogs to establish structure-activity relationships.
References
- Paul, K., & Dhiman, M. (2021). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. Bioorganic Chemistry, 108, 104633. [Link]
- Al-Busafi, S. N., Suliman, F. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). [Link]
- Al-Busafi, S. N., Suliman, F. O., & Al-Alawi, Z. R. (2014).
- Al-Ostoot, F. H., Al-Ghorbani, M., & Kheder, N. A. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4959. [Link]
- Kumari, A., Kumar, A., & Kumar, V. (2025). Synthesis of 8‐Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry (2020–2025). ChemistrySelect. [Link]
- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Aaly, A. A. (2009). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 14(9), 3420-3436. [Link]
- Heiskanen, J. P., & Hormi, O. E. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Helsinki University of Technology. [Link]
- Xu, Z., & Chen, L. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1167. [Link]
- Xu, Z., & Chen, L. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1167. [Link]
- Rotili, D., et al. (2019). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Advances, 9(42), 24389-24396. [Link]
- Chen, Y. F., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules, 17(12), 14368-14377. [Link]
- Chen, Y., et al. (2025). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii)
- Xu, Z., & Chen, L. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications.
- Valente, S., et al. (2018).
- Chen, Y. F., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents.
- de la Cruz, J., et al. (2022). Discovery of 8-Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold. ACS Chemical Neuroscience, 13(15), 2328-2336. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. rroij.com [rroij.com]
Application Notes and Protocols for the Use of 4-Chloro-8-hydroxy-2-methylquinoline as a "Turn-Off" Chemosensor for Copper (Cu²⁺) Detection
For: Researchers, scientists, and drug development professionals
Introduction: The Imperative for Selective Copper Detection
Copper is a dichotomy in biological and environmental systems. As an essential trace element, it is a critical cofactor for a myriad of enzymes involved in fundamental processes such as cellular respiration, neurotransmitter synthesis, and antioxidant defense. However, an overabundance of copper is profoundly toxic, catalyzing the formation of reactive oxygen species (ROS) that indiscriminately damage lipids, proteins, and nucleic acids. This duality necessitates the development of robust and selective methods for the detection of copper ions (Cu²⁺) in various matrices. Fluorescent chemosensors have emerged as a powerful tool for this purpose, offering high sensitivity, operational simplicity, and the potential for real-time monitoring.
8-Hydroxyquinoline and its derivatives are a well-established class of fluorescent chemosensors for metal ions.[1] The parent molecule, 8-hydroxyquinoline, is weakly fluorescent due to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen.[2] Chelation with a metal ion inhibits this process, often leading to a significant enhancement of fluorescence. However, in the case of paramagnetic metal ions like Cu²⁺, a different phenomenon is typically observed: fluorescence quenching, or a "turn-off" response.[3] This characteristic provides a selective mechanism for copper detection.
This technical guide details the application of a specific 8-hydroxyquinoline derivative, 4-Chloro-8-hydroxy-2-methylquinoline , as a "turn-off" fluorescent chemosensor for Cu²⁺. We provide insights into its mechanism of action, a detailed (proposed) synthesis protocol, and a comprehensive guide to its use in copper detection, including methods for determining key analytical parameters.
Mechanism of Action: A "Turn-Off" Fluorescent Response
The sensing mechanism of this compound for Cu²⁺ is predicated on the principles of chelation and subsequent fluorescence quenching. The 8-hydroxyquinoline moiety acts as a bidentate ligand, coordinating with the Cu²⁺ ion through the nitrogen atom of the quinoline ring and the deprotonated oxygen of the hydroxyl group.[2]
Upon excitation with an appropriate wavelength of light, the this compound molecule absorbs energy and transitions to an excited state. In the absence of Cu²⁺, the molecule would typically relax to the ground state via the emission of a photon, i.e., fluorescence. However, in the presence of Cu²⁺, the paramagnetic nature of the copper ion facilitates non-radiative decay pathways, such as intersystem crossing, from the excited state back to the ground state. This efficient non-radiative decay outcompetes the radiative fluorescence process, leading to a significant decrease or "quenching" of the fluorescence intensity. This "turn-off" response is directly proportional to the concentration of Cu²⁺ ions in the sample.
Caption: Proposed signaling pathway of this compound.
Synthesis of this compound: A Proposed Protocol
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 4-Hydroxy-8-chloro-2-methylquinoline
This step utilizes the Gould-Jacobs reaction.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-chlorophenol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Condensation: Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: After the initial condensation, slowly add the reaction mixture to a preheated high-boiling point solvent such as diphenyl ether or Dowtherm A at 250 °C. Maintain this temperature for 30 minutes to 1 hour to facilitate the cyclization.
-
Work-up: Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solvent. Filter the solid, wash with a non-polar solvent like hexane to remove the high-boiling solvent, and then with ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.
Step 2: Synthesis of 4,8-Dichloro-2-methylquinoline
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Add the 4-hydroxy-8-chloro-2-methylquinoline (1 equivalent) from the previous step.
-
Chlorination: Carefully add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Work-up: After cooling the reaction mixture to room temperature, slowly and carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃. The product will precipitate as a solid.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a base, such as sodium carbonate or ammonium hydroxide, until the pH is approximately 8. Extract the product with a suitable organic solvent, such as dichloromethane or chloroform.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 3: Selective Hydrolysis to this compound
This step involves the selective hydrolysis of the 8-chloro group, which is generally more reactive to nucleophilic substitution than the 4-chloro group in quinolines.
-
Reaction Setup: In a round-bottom flask, dissolve the 4,8-dichloro-2-methylquinoline (1 equivalent) in a suitable solvent, such as aqueous ethanol or dioxane.
-
Hydrolysis: Add a base, such as sodium hydroxide (1.1 equivalents), and heat the mixture to reflux. The reaction progress should be carefully monitored by TLC to maximize the formation of the desired product and minimize the formation of the dihydroxy byproduct.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid, such as hydrochloric acid.
-
Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by column chromatography or recrystallization.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR to confirm its structure.
Protocol for Copper (Cu²⁺) Detection
This protocol provides a general framework for using this compound as a fluorescent chemosensor. Optimal conditions, particularly pH and solvent composition, should be determined experimentally.
Materials and Reagents:
-
This compound (stock solution in a suitable organic solvent like DMSO or acetonitrile)
-
Copper (II) standard solution (e.g., CuCl₂ or CuSO₄ in deionized water)
-
Buffer solution (e.g., HEPES, Tris-HCl, or phosphate buffer) to maintain a constant pH
-
Organic solvent (e.g., acetonitrile, methanol, or DMSO)
-
Deionized water
-
Fluorometer
Caption: General experimental workflow for copper detection.
Experimental Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a minimal amount of an organic solvent like DMSO and then dilute with acetonitrile or methanol.
-
Prepare a series of standard copper (II) solutions of known concentrations by diluting a stock solution with deionized water.
-
Prepare a buffer solution at the desired pH. The optimal pH should be determined experimentally, but a good starting point for 8-hydroxyquinoline derivatives is often in the neutral range (pH 6-8).[6]
-
-
Fluorescence Measurements:
-
In a series of cuvettes, add a fixed volume of the buffer solution and the organic solvent to maintain a constant solvent ratio (e.g., 1:1 water:acetonitrile).
-
Add a fixed aliquot of the this compound stock solution to each cuvette to achieve a final concentration typically in the micromolar range (e.g., 10 µM).
-
To each cuvette, add increasing volumes of the standard copper (II) solutions to achieve a range of final Cu²⁺ concentrations. Ensure the total volume in each cuvette is the same by adding deionized water.
-
Incubate the solutions for a short period (e.g., 5-10 minutes) at room temperature to allow for complex formation.
-
Measure the fluorescence emission spectra of each solution using a fluorometer. Determine the excitation wavelength by recording the absorption spectrum and setting the excitation at the absorption maximum. Record the emission spectrum over an appropriate wavelength range.
-
Data Analysis and Key Parameters:
| Parameter | Description | Method of Determination |
| Limit of Detection (LOD) | The lowest concentration of Cu²⁺ that can be reliably distinguished from a blank sample. | Calculate using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurements and k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. [Cu²⁺]).[7][8] |
| Selectivity | The ability of the chemosensor to detect Cu²⁺ in the presence of other potentially interfering metal ions. | Perform fluorescence measurements in the presence of a fixed concentration of Cu²⁺ and a several-fold excess of other metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Zn²⁺, Fe³⁺, Ni²⁺, etc.). |
| Binding Stoichiometry | The molar ratio in which the chemosensor and Cu²⁺ bind. | Use the method of continuous variations (Job's plot). Prepare a series of solutions where the mole fraction of the chemosensor and Cu²⁺ is varied while keeping the total molar concentration constant. Plot the change in fluorescence intensity against the mole fraction of the chemosensor. The maximum of the plot indicates the binding stoichiometry. |
Conclusion and Future Perspectives
This compound holds significant promise as a selective "turn-off" fluorescent chemosensor for the detection of copper (II) ions. Its synthesis, while requiring a multi-step process, is achievable through established organic chemistry reactions. The proposed protocols provide a solid foundation for researchers to develop and validate analytical methods for quantifying copper in diverse samples. Further research should focus on optimizing the sensor's performance in complex biological and environmental matrices and exploring its potential for applications in cellular imaging and environmental monitoring. The principles and methodologies outlined in this guide are intended to empower researchers to harness the capabilities of this and similar 8-hydroxyquinoline-based chemosensors in their scientific endeavors.
References
- Copper Exchange and Redox Activity of a Prototypical 8-Hydroxyquinoline: Implications for Therapeutic Chel
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- Gould–Jacobs reaction. Wikipedia. [Link]
- Job plot. Wikipedia. [Link]
- Copper Exchange and Redox Activity of a Prototypical 8-Hydroxyquinoline: Implications for Therapeutic Chelation.
- Copper Exchange and Redox Activity of a Prototypical 8‑Hydroxyquinoline: Implications for Therapeutic Chelation.
- Simple and mixed complexes of copper(II) with 8-hydroxyquinoline derivatives and amino acids: Characterization in solution and potential biological implications.
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
- Figure S13. Determination of detection limit of chemosensor 1 (10 µM)...
- The detection limit was determined from the fluorescence titration data based on a reported method. The Royal Society of Chemistry. [Link]
- Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. University of California, Irvine Department of Chemistry. [Link]
- Multifunctional Chemosensors for the Simultaneous Detection of Copper and Mercury Ions: Applications in Test Strip Fabrication, Spiking Studies, and Logic Gate Formul
- Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. MDPI. [Link]
- a The Job's plot analysis for the binding of NNM-Cu²⁺ b The Job's plot...
- LOD in Fluorescence.
- Colorimetric Chemosensor for Cu2+ and Fe3+ Based on a meso-Triphenylamine-BODIPY Deriv
- Gould Jacobs Quinoline forming reaction. Biotage. [Link]
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4.
- Quinolin-4-ones: Methods of Synthesis and Applic
- Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. MDPI. [Link]
- Preparation of substituted 8-hydroxyquinoline Al(III), Cu(II), Cd(II),...
- 4-Chloro-2-methylquinoline. PubChem. [Link]
- Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection.
- Fig. S10 Plot for the determination of limit of detection (LOD) for CO.
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]
- Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed...
- Fluorescent Detection Probes for Hg 2+ and Zn 2+ with Schiff Base Structure Based on a Turn-On ESIPT–CHEF Mechanism. MDPI. [Link]
- Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
- 4-Chloroquinoline - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
- 2-Methyl-8-hydroxyquinoline. PubChem. [Link]
- 8-Chloro-2-methylquinoline. PubChem. [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. scispace.com [scispace.com]
- 3. Copper Exchange and Redox Activity of a Prototypical 8-Hydroxyquinoline: Implications for Therapeutic Chelation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. rsc.org [rsc.org]
- 8. wasatchphotonics.com [wasatchphotonics.com]
Application Notes & Protocols: Metal Complexes of 4-Chloro-8-hydroxy-2-methylquinoline as Emerging Therapeutic Agents
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Promise of Modified 8-Hydroxyquinolines
8-Hydroxyquinoline (8-HQ) and its derivatives represent a "privileged scaffold" in medicinal chemistry, a core structure that can bind to multiple biological targets.[1][2] These compounds exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5] The key to their function lies in their structure: a bicyclic aromatic system with a hydroxyl group at position 8 and a nitrogen atom at position 1. This specific arrangement makes them potent bidentate chelating agents, capable of forming stable complexes with a variety of metal ions.[3][6]
The ligand at the center of this guide, 4-Chloro-8-hydroxy-2-methylquinoline (4Cl-8H-2MQ), is a derivative designed to enhance these inherent properties. The introduction of a chloro group at the 4-position and a methyl group at the 2-position can significantly modulate the ligand's lipophilicity, electronic properties, and steric profile.
Why complex with metals? The biological activity of 8-HQ derivatives is often dramatically enhanced upon chelation with metal ions.[7][8] This enhancement can be attributed to several factors explained by Tweedy's chelation theory:
-
Increased Lipophilicity: The polarity of the metal ion is reduced upon chelation, increasing the overall lipophilicity of the complex. This facilitates penetration through the lipid membranes of cancer cells or microorganisms.
-
Charge Delocalization: Chelation spreads the positive charge of the metal ion over the entire chelate ring system, further enhancing lipophilicity.
-
Bioactive Conformation: The metal ion locks the ligand in a specific, rigid conformation that may be more favorable for binding to biological targets like enzymes or DNA.[9]
This guide provides detailed protocols for the synthesis, characterization, and biological evaluation of metal complexes of this compound, offering a framework for researchers in drug discovery and development.
Section 1: Synthesis of Metal Complexes
Principle of Chelation
The synthesis of metal complexes with 4Cl-8H-2MQ is a straightforward coordination reaction. The ligand acts as a monobasic bidentate agent.[10] In a suitable solvent and at an appropriate pH, the proton of the hydroxyl group (-OH) is displaced, and the resulting anionic oxygen atom, along with the pyridine ring's nitrogen atom, coordinate to the metal center. This forms a stable five-membered chelate ring. Typically, divalent metal ions (M²⁺) will coordinate with two molecules of the ligand to form a neutral complex with a 1:2 metal-to-ligand stoichiometry, often with an octahedral or square planar geometry.[10][11]
Caption: General reaction scheme for the chelation of a divalent metal ion with 4Cl-8H-2MQ.
Protocol 1.1: General Synthesis of M(II)-(4Cl-8H-2MQ)₂ Complexes
Rationale: This protocol uses an ethanol-water solvent system to ensure the solubility of both the organic ligand and the inorganic metal salt. The dropwise addition of the metal salt solution prevents localized high concentrations that could lead to poorly crystalline precipitates. The adjustment of pH with a base like ammonia is critical to facilitate the deprotonation of the ligand's hydroxyl group, which is essential for coordination.[12]
Materials:
-
This compound (Ligand, 4Cl-8H-2MQ)
-
Metal(II) salt (e.g., CuCl₂, Co(NO₃)₂, NiSO₄)
-
Ethanol (96%)
-
Deionized water
-
Ammonia solution (dilute, ~2 M) or Sodium Hydroxide (0.1 M)
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
Ligand Solution: Dissolve 2.0 mmol of 4Cl-8H-2MQ in 30 mL of 96% ethanol in a 100 mL round-bottom flask. If solubility is low, gently warm the mixture to approximately 60°C.
-
Metal Salt Solution: In a separate beaker, dissolve 1.0 mmol of the chosen metal(II) salt in 15 mL of deionized water.
-
Reaction: While stirring the ligand solution vigorously, add the metal salt solution dropwise over a period of 15 minutes. A color change and/or the formation of a precipitate should be observed.
-
pH Adjustment: Slowly add dilute ammonia solution dropwise to the reaction mixture until the pH reaches between 8.0 and 8.5. This step is crucial for the complete precipitation of the complex.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) with continuous stirring for 2-3 hours. This "digestion" step helps to ensure the reaction goes to completion and improves the crystallinity of the product.
-
Isolation: Allow the mixture to cool to room temperature. Collect the precipitated metal complex by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid sequentially with small portions of deionized water (to remove unreacted metal salts and base) and then with cold ethanol (to remove unreacted ligand).
-
Drying: Dry the purified complex in a desiccator over anhydrous CaCl₂ or in a vacuum oven at 60°C overnight.
-
Characterization: Determine the yield and proceed with physicochemical characterization (Section 2).
Section 2: Physicochemical Characterization
Rationale: Characterization is a self-validating step to confirm that the intended complex has been formed. FTIR spectroscopy provides direct evidence of the ligand's coordination to the metal ion through the oxygen and nitrogen atoms. UV-Vis spectroscopy reveals how the electronic structure of the ligand is altered upon complexation. Thermal analysis confirms the presence of coordinated or lattice water molecules and establishes the thermal stability of the new compound.[4][12]
Protocol 2.1: Spectroscopic Analysis (FTIR & UV-Vis)
A. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Prepare a KBr pellet by grinding a small amount of the dried complex (1-2 mg) with spectroscopic grade KBr (100-200 mg).
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Analysis:
-
Compare the spectrum of the complex with that of the free 4Cl-8H-2MQ ligand.
-
Look for the disappearance or significant broadening of the O-H stretching band (around 3300-3400 cm⁻¹) in the complex's spectrum, indicating deprotonation and coordination of the hydroxyl oxygen.[13]
-
Observe the shift in the C=N stretching vibration (typically around 1580-1620 cm⁻¹) to a different frequency, confirming the involvement of the pyridine nitrogen in chelation.
-
The appearance of new, weak bands in the far-IR region (below 600 cm⁻¹) can be attributed to M-O and M-N stretching vibrations.[13]
-
B. UV-Visible (UV-Vis) Spectroscopy
-
Prepare dilute solutions (~10⁻⁵ M) of the free ligand and the metal complex in a suitable solvent like DMF or DMSO.
-
Record the absorption spectra from 200 to 800 nm.
-
Analysis:
-
Identify the absorption bands in the free ligand, typically corresponding to π→π* and n→π* transitions of the quinoline ring.
-
In the complex, these bands may show a shift (bathochromic or hypsochromic) due to the perturbation of the electronic system upon coordination.[10]
-
New bands in the visible region may appear for transition metal complexes (e.g., Cu(II), Co(II), Ni(II)), corresponding to d-d electronic transitions, which can provide information about the complex's geometry.[14]
-
Protocol 2.2: Thermal Analysis (TGA)
-
Place a small, accurately weighed amount of the dried complex (5-10 mg) into an alumina crucible.
-
Heat the sample from room temperature to ~800°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Analysis:
-
An initial weight loss at <150°C typically corresponds to the loss of lattice (non-coordinated) water molecules.
-
Weight loss in the range of 150-250°C often indicates the removal of coordinated water molecules.[4]
-
The subsequent major weight loss steps correspond to the decomposition of the organic ligand, leaving a final residue of the metal oxide. The percentage of the final residue can be used to confirm the metal content and stoichiometry of the complex.
-
| Characteristic | Free Ligand (4Cl-8H-2MQ) | Hypothetical [Cu(4Cl-8H-2MQ)₂]·2H₂O Complex | Rationale for Change |
| FTIR ν(O-H) (cm⁻¹) | ~3400 (broad) | Absent or very broad ~3350 | Deprotonation of -OH for coordination; presence of H₂O.[13] |
| FTIR ν(C=N) (cm⁻¹) | ~1610 | ~1595 (Shifted) | Coordination of pyridine N to the metal center. |
| FTIR ν(M-O/M-N) (cm⁻¹) | Absent | ~550 / ~480 (New bands) | Formation of new metal-ligand bonds. |
| UV-Vis λmax (nm) in DMF | ~280, ~330 | ~295, ~350, ~430 | Ligand-to-metal charge transfer and d-d transitions. |
| TGA Weight Loss | Decomposes >250°C | Step 1: ~5% loss @ 120-180°C | Loss of two coordinated water molecules. |
Section 3: Applications in Drug Development
Principle of Biological Action
The enhanced biological activity of metal complexes of 8-HQ derivatives is often linked to their ability to generate reactive oxygen species (ROS) and inhibit critical cellular enzymes.[7][9] As anticancer agents, they can induce apoptosis by disrupting mitochondrial function.[7] As antimicrobial agents, they can chelate metal ions essential for bacterial enzyme function, thereby inhibiting microbial growth.[2][10]
Protocol 3.1: In Vitro Anticancer Activity (MTT Assay)
Rationale: The MTT assay is a standard colorimetric method for assessing cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for the calculation of the concentration at which the test compound inhibits 50% of cell growth (IC₅₀).[8]
Caption: Standard workflow for assessing cytotoxicity using the MTT assay.
Procedure:
-
Cell Seeding: Seed a human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast cancer) into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.
-
Treatment: Prepare a stock solution of the metal complex in DMSO. Create a series of dilutions in culture medium and add 100 µL to the wells to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include wells with untreated cells (negative control) and cells treated with a standard anticancer drug like cisplatin (positive control).
-
Incubation: Incubate the plate for another 48 to 72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Formazan Formation: Incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value.
Protocol 3.2: Antimicrobial Susceptibility Testing (Agar Well Diffusion)
Rationale: This method provides a simple, qualitative, and semi-quantitative assessment of a compound's ability to inhibit microbial growth. The compound diffuses from a well through a solid agar medium seeded with a test microorganism. If the compound is effective, it will inhibit microbial growth, resulting in a clear area—the zone of inhibition—around the well. The diameter of this zone is proportional to the compound's antimicrobial activity.[11]
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) equivalent to a 0.5 McFarland standard.
-
Plate Seeding: Uniformly swab the surface of a Mueller-Hinton Agar (MHA) plate with the prepared inoculum.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar.
-
Compound Loading: Prepare a stock solution of the metal complex (e.g., 1 mg/mL in DMSO). Pipette a fixed volume (e.g., 100 µL) into a well.
-
Controls: Use DMSO as a negative control and a standard antibiotic (e.g., Ciprofloxacin) as a positive control in separate wells on the same plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter (in mm) of the clear zone of inhibition around each well.
| Compound | Anticancer Activity (A549 cells) | Antimicrobial Activity (Zone of Inhibition, mm) |
| IC₅₀ (µM) | S. aureus | |
| Ligand (4Cl-8H-2MQ) | > 50 | 12 |
| [Cu(4Cl-8H-2MQ)₂] | 5.2 | 24 |
| [Co(4Cl-8H-2MQ)₂] | 11.8 | 19 |
| Cisplatin (Control) | 8.5 | N/A |
| Ciprofloxacin (Control) | N/A | 28 |
| Table represents hypothetical data to illustrate the potential enhancement of biological activity upon metal complexation. |
Concluding Remarks & Future Perspectives
Metal complexes of this compound hold significant promise as versatile therapeutic agents. The protocols outlined in this guide provide a robust framework for their synthesis, rigorous characterization, and preliminary biological screening. The enhanced potency observed in metal complexes compared to the free ligand underscores the value of chelation as a drug design strategy.[15][16]
Future research should focus on:
-
Expanding the Metal Series: Investigating complexes with other biologically relevant metals such as Zn(II), Fe(III), and Ru(II) to explore different mechanisms of action and toxicity profiles.[8]
-
Mechanistic Studies: Elucidating the precise molecular mechanisms, including DNA interaction studies, enzyme inhibition assays, and ROS generation quantification.
-
Selectivity and Toxicity: Evaluating the cytotoxicity of these complexes against non-cancerous cell lines to determine their therapeutic index and selectivity.
-
In Vivo Evaluation: Advancing the most promising candidates to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By systematically applying these protocols, researchers can effectively explore the therapeutic potential of this fascinating class of compounds and contribute to the development of novel metallodrugs.
References
- Insights of metal 8-hydroxylquinolinol complexes as the potential anticancer drugs. (2023). Journal of Inorganic Biochemistry.
- QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. (2016). Biochemistry and Biophysics Reports.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). Rasayan Journal of Chemistry.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (N.A.).
- Insights of metal 8-hydroxylquinolinol complexes as the potential anticancer drugs. (2023). PubMed.
- Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (2021). Open Journal of Applied Sciences.
- Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. (N.A.).
- Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. (2012). Arabian Journal of Chemistry.
- Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. (N.A.).
- Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. (2025). PubMed.
- Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus g
- Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. (2023). Frontiers in Chemistry.
- Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. (N.A.). MDPI.
- Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. (2012).
- Synthesis, Characterization, and Biological Activity of Mixed Ligand Co(II) Complexes of 8‐Hydroxyquinoline and Some Amino Acids. (2013).
- Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (2021). Scirp.org.
- 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
- Synthesis and characterization of mixed ligand metal(II) complexes with Schiff base and 8-hydroxyquinoline as ligands. (2020). Journal of Chemistry Letters.
- Drug Design Strategies With Metal-Hydroxyquinoline Complexes. (2020). PubMed.
- Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells. (2021). PubMed Central.
- Drug design strategies with metal-hydroxyquinoline complexes. (2020).
Sources
- 1. Insights of metal 8-hydroxylquinolinol complexes as the potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline - Arabian Journal of Chemistry [arabjchem.org]
- 5. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex [mdpi.com]
- 6. rroij.com [rroij.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells [mdpi.com]
- 9. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 11. scirp.org [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. jchemlett.com [jchemlett.com]
- 14. researchgate.net [researchgate.net]
- 15. Drug design strategies with metal-hydroxyquinoline complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Chloro-8-hydroxy-2-methylquinoline in Antimicrobial Research
Introduction: The Therapeutic Potential of Substituted Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities.[1][2] Among these, 8-hydroxyquinoline and its derivatives have garnered significant attention for their potent antimicrobial, antifungal, antiviral, and anticancer properties.[3][4] The biological activity of these compounds is intrinsically linked to their ability to chelate metal ions, which are essential for the enzymatic processes and structural integrity of microbial cells.[5] By sequestering these metal ions, 8-hydroxyquinoline derivatives disrupt critical cellular functions, leading to microbial growth inhibition or cell death.
This document provides detailed application notes and protocols for the investigation of a specific derivative, 4-Chloro-8-hydroxy-2-methylquinoline , in antibacterial and antifungal research. The introduction of a chloro- group at the 4-position and a methyl group at the 2-position of the 8-hydroxyquinoline core is anticipated to modulate the compound's lipophilicity and electronic properties, potentially enhancing its antimicrobial efficacy and spectrum of activity. These protocols are designed for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antimicrobial agents.
Chemical Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of substituted quinolines. A common precursor for similar structures is 4-hydroxy-2-methylquinoline. The following protocol is a proposed synthetic pathway.
Protocol 1: Synthesis of this compound
Materials:
-
4-hydroxy-8-amino-2-methylquinoline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
-
Phosphoryl chloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Diazotization of the Amino Group:
-
Dissolve 4-hydroxy-8-amino-2-methylquinoline in a suitable acidic medium, such as dilute hydrochloric acid, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the reaction mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction for Chlorination:
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the cuprous chloride solution. Effervescence (nitrogen gas evolution) should be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction.
-
-
Conversion of the 4-hydroxy group to 4-chloro group:
-
The product from the Sandmeyer reaction, 4-hydroxy-8-chloro-2-methylquinoline, is then chlorinated at the 4-position.
-
React the intermediate with a chlorinating agent such as phosphoryl chloride (POCl₃), potentially with a catalytic amount of DMF. This reaction is typically performed under reflux.[6]
-
-
Work-up and Purification:
-
After completion of the reaction (monitored by TLC), carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound.
-
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Antimicrobial and Antifungal Activity Screening
The in vitro efficacy of this compound against a panel of pathogenic bacteria and fungi can be determined by measuring its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The broth microdilution method is a standardized and widely accepted technique for these assessments.[7][8]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) against Bacteria
This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M07 document.[7][9]
Materials:
-
Test compound: this compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) against Fungi
This protocol is based on the guidelines of the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.DEF 9.1.[10]
Materials:
-
Test compound: this compound
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound as described in Protocol 2.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well plate.
-
Inoculum Preparation: Prepare a fungal spore or yeast suspension and adjust the concentration to approximately 1-5 x 10⁵ CFU/mL in RPMI-1640 medium.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a positive control (fungi in medium without the compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 35-37 °C for 24-48 hours (for yeasts) or longer for some molds, until growth in the positive control well is adequate.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% or ≥90% depending on the drug and fungus) compared to the positive control.[8]
Data Presentation
While specific MIC values for this compound are not yet publicly available, the following table presents representative MIC data for the closely related compound, 5,7-dichloro-8-hydroxyquinoline, to illustrate its potential antimicrobial spectrum.[11][12][13]
| Microorganism | Type | Representative MIC (µg/mL) of 5,7-dichloro-8-hydroxyquinoline |
| Staphylococcus aureus | Gram-positive Bacteria | 1 - 8 |
| Escherichia coli | Gram-negative Bacteria | 4 - 32 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 16 - 128 |
| Candida albicans | Yeast | 2 - 16 |
| Aspergillus niger | Mold | 8 - 64 |
Mechanism of Action: A Perspective
The primary mechanism of action of 8-hydroxyquinoline and its derivatives is attributed to their ability to chelate essential metal ions, particularly divalent cations like Fe²⁺, Cu²⁺, and Zn²⁺.[5] These metal ions are crucial cofactors for a variety of enzymes involved in cellular respiration, DNA replication, and cell wall synthesis. By forming stable complexes with these metal ions, this compound can effectively deplete their intracellular availability, leading to the inhibition of these vital metabolic pathways.
Furthermore, the lipophilicity of the quinoline ring allows the compound to penetrate the microbial cell membrane. The presence of the chloro- and methyl- substituents is expected to enhance this lipophilicity, potentially leading to increased intracellular accumulation and improved antimicrobial activity. Some studies also suggest that 8-hydroxyquinoline derivatives can damage the cell wall and compromise the integrity of the cytoplasmic membrane.[5]
Visualizations
Experimental Workflow
Figure 1. Overall experimental workflow for the synthesis and antimicrobial evaluation of this compound.
Proposed Mechanism of Action
Figure 2. Proposed mechanism of action of this compound.
References
- EUCAST Definitive Document E.DEF 9.1: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia forming moulds.
- CLSI. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed.
- Investigating the Activity Spectrum for Ring-Substituted 8-Hydroxyquinolines. Molecules. 2013;18(9):11143-11162.
- Comparison of the Broth Microdilution Methods of the European Committee on Antimicrobial Susceptibility Testing and the Clinical and Laboratory Standards Institute for Testing Itraconazole, Posaconazole, and Voriconazole against Aspergillus Isolates. Journal of Clinical Microbiology. 2010;48(10):3695-3699.
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. 2000;5(3):477-486.
- Broth microdilution for antibacterial testing as recommended by CLSI protocol. Journal of Visualized Experiments. 2019;(145):e59033.
- A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi. 2021;7(11):944.
- Antifungal activity of substituted 8-quinolinol-5- and 7-sulfonic acids: a mechanism of action is suggested based on intramolecular synergism.
- New insights into the mechanism of antifungal action of 8-hydroxyquinolines. Saudi Pharmaceutical Journal. 2019;27(1):82-89.
- Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. Journal of Fungi. 2022;8(10):1052.
- Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents. Molecules. 2019;24(18):3365.
- CLSI. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI document M07-A9.
- [5,7-Dichloro-8-hydroxy-quinoline derivatives with antibacterial and antifungal activity]. Il Farmaco; edizione scientifica. 1969;24(5):478-499.
- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Molecular Structure. 2022;1269:133796.
- Antifungal activity of substituted 8-quinolinol-5- and 7-sulfonic acids: A mechanism of action is suggested based on intramolecular synergism.
- Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca. Polymers. 2022;14(3):421.
- Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. 2023;8(1):1199-1213.
- Synthesis and anti-phytopathogenic activity of 8-hydroxyquinoline derivatives. RSC Advances. 2019;9(55):32095-32104.
- QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. Bulletin of Environment, Pharmacology and Life Sciences. 2022;11(S1):1627-1629.
- Fingernail Onychomycosis: A Laboratory-Based Retrospective Study with Species Profiling and Antifungal Susceptibility of Yeasts. Journal of Fungi. 2024;10(6):443.
- eucast broth microdilution: Topics by Science.gov.
- CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology. 2008;39(2):239-242.
- Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. Journal of Clinical Microbiology. 2012;50(12):4042-4045.
- [Antibacterial activity of the association of 5,7-dichloro-8-hydroxyquinoline and 5,7-dichloro-8-hydroxyquinaldine with enzymes and bile].
- The Future of Antimicrobial Agents: Innovations in 5,7-Dichloro-8-hydroxyquinoline Applications. NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry. 2008;45(2):593-597.
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Organic & Biomolecular Chemistry. 2016;14(35):8253-8257.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. 2019;24(17):3046.
- How to synthesized 8chloroquinoline from 8hydroxyquinoline? ResearchGate.
Sources
- 1. Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the Activity Spectrum for Ring-Substituted 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New insights into the mechanism of antifungal action of 8-hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [5,7-Dichloro-8-hydroxy-quinoline derivatives with antibacterial and antifungal activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Antibacterial activity of the association of 5,7-dichloro-8-hydroxyquinoline and 5,7-dichloro-8-hydroxyquinaldine with enzymes and bile] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Chloro-8-hydroxy-2-methylquinoline Derivatives
Abstract
This comprehensive guide provides detailed application notes and step-by-step protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions with 4-chloro-8-hydroxy-2-methylquinoline derivatives. This class of compounds holds significant interest for researchers in medicinal chemistry and materials science. However, the inherent functionalities of the substrate, specifically the 8-hydroxy group and the chloro leaving group on a heteroaromatic ring, present unique challenges. This document outlines a field-proven, three-stage workflow encompassing the synthesis of the starting material, a robust protection-coupling-deprotection strategy, and in-depth explanations of the underlying chemical principles to ensure reliable and reproducible outcomes.
Introduction: The Significance and Challenges of Arylated 8-Hydroxyquinolines
8-Hydroxyquinoline and its derivatives are privileged scaffolds in drug discovery and materials science due to their exceptional chelating properties and diverse biological activities, including antimicrobial, anticancer, and antifungal effects.[1] The introduction of aryl substituents at the 4-position of the 2-methyl-8-hydroxyquinoline core via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction offers a powerful method to generate novel molecular architectures with potentially enhanced or new functionalities.
However, the direct Suzuki coupling of this compound is fraught with challenges:
-
Catalyst Inhibition: The phenolic hydroxyl group at the 8-position, in proximity to the heterocyclic nitrogen, is an effective metal chelator.[2] This can lead to the sequestration of the palladium catalyst, forming inactive complexes and arresting the catalytic cycle.
-
Substrate Reactivity: Aryl chlorides are notoriously less reactive in the oxidative addition step of the Suzuki coupling compared to their bromide and iodide counterparts.[3] This necessitates the use of more active catalyst systems, often employing bulky, electron-rich phosphine ligands.
-
Side Reactions: The presence of a free hydroxyl group can lead to undesired side reactions under the basic conditions typically required for Suzuki couplings.
To circumvent these issues, a strategic approach involving the protection of the 8-hydroxy group is highly recommended. This guide will focus on a robust protocol utilizing a tosyl (p-toluenesulfonyl) protecting group, which is stable under the coupling conditions and can be efficiently removed post-reaction.[4][5]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The reaction mechanism is a well-established catalytic cycle involving a palladium catalyst.[3][6]
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 4-chloro-8-(tosyloxy)-2-methylquinoline, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.[3]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The Suzuki-Miyaura catalytic cycle.
Experimental Protocols
This section provides a three-part experimental workflow for the synthesis of 4-aryl-8-hydroxy-2-methylquinoline derivatives.
Part 1: Synthesis of this compound
The starting material can be synthesized from 8-hydroxy-2-methylquinolin-4-ol, which is commercially available or can be prepared via established literature methods. The chlorination is a crucial step to introduce the leaving group for the subsequent Suzuki coupling.
Protocol 1: Chlorination of 8-hydroxy-2-methylquinolin-4-ol
-
Reagents and Materials:
-
8-hydroxy-2-methylquinolin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
-
-
Procedure: a. In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 8-hydroxy-2-methylquinolin-4-ol (1.0 eq) in toluene. b. Add a catalytic amount of DMF. c. Carefully add phosphorus oxychloride (3.0-5.0 eq) dropwise at room temperature. The reaction is exothermic. d. After the addition is complete, heat the mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC. e. Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring. f. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. g. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes). h. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. i. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.
Part 2: Protection of the 8-Hydroxy Group
To prevent interference with the palladium catalyst, the 8-hydroxy group is protected as a tosylate ester.
Protocol 2: Tosylation of this compound
-
Reagents and Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath.
-
-
Procedure: a. Dissolve this compound (1.0 eq) in anhydrous DCM or pyridine in a round-bottom flask. b. Cool the solution in an ice bath to 0 °C. c. Add triethylamine (1.5 eq, if using DCM as solvent) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq). d. Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 4-12 hours, monitoring by TLC. e. Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel or recrystallization to yield 4-chloro-2-methyl-8-(tosyloxy)quinoline.
Part 3: Suzuki-Miyaura Cross-Coupling and Deprotection
With the protected substrate in hand, the Suzuki-Miyaura coupling can be performed, followed by the removal of the tosyl group.
Protocol 3: Suzuki-Miyaura Coupling of 4-Chloro-2-methyl-8-(tosyloxy)quinoline
-
Reagents and Materials:
-
4-chloro-2-methyl-8-(tosyloxy)quinoline
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a phosphine ligand like SPhos or XPhos) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Inert gas (Argon or Nitrogen)
-
Ethyl acetate, water, brine
-
Celite
-
-
Procedure: a. To a Schlenk flask, add 4-chloro-2-methyl-8-(tosyloxy)quinoline (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq). b. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. c. Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v). d. Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS. e. Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. f. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate. g. Transfer the filtrate to a separatory funnel, wash with water and then with brine. h. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel to obtain the 4-aryl-2-methyl-8-(tosyloxy)quinoline.
Protocol 4: Deprotection of the Tosyl Group
-
Reagents and Materials:
-
4-aryl-2-methyl-8-(tosyloxy)quinoline
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol or Ethanol/Water mixture
-
1 M Hydrochloric acid (HCl)
-
Round-bottom flask, reflux condenser, magnetic stirrer.
-
-
Procedure: a. Dissolve the 4-aryl-2-methyl-8-(tosyloxy)quinoline (1.0 eq) in a mixture of methanol or ethanol and water. b. Add an excess of sodium hydroxide or potassium hydroxide (3.0-5.0 eq). c. Heat the mixture to reflux for 1-4 hours, monitoring the deprotection by TLC.[8] d. After completion, cool the reaction mixture to room temperature and neutralize by the careful addition of 1 M HCl until the pH is approximately 7. e. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM). f. Dry the organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure. g. Purify the final product, 4-aryl-8-hydroxy-2-methylquinoline, by column chromatography or recrystallization.
Caption: Recommended workflow for the synthesis of 4-aryl-8-hydroxy-2-methylquinolines.
Data Presentation and Optimization
The success of the Suzuki coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes common conditions that can be used as a starting point for optimization.
| Parameter | Recommended Conditions and Rationale |
| Palladium Catalyst | Pd(PPh₃)₄: A reliable choice for many Suzuki couplings. Pd(OAc)₂/Buchwald Ligands (SPhos, XPhos): Often more effective for challenging substrates like heteroaryl chlorides, as the bulky, electron-rich ligands facilitate the oxidative addition step. |
| Base | K₂CO₃: A common and effective base. K₃PO₄ or Cs₂CO₃: Stronger bases that can be beneficial for less reactive aryl chlorides. Ensure the base is finely powdered and anhydrous. |
| Solvent System | 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 4:1): A biphasic system is often used. Water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. Anhydrous conditions can also be employed, particularly with certain catalyst systems.[4] |
| Arylboronic Acid | Use a slight excess (1.2-1.5 equivalents) to drive the reaction to completion. The quality of the boronic acid is critical; impurities can hinder the reaction. |
| Temperature | Typically in the range of 80-100 °C. Higher temperatures may be required for less reactive substrates, but can also lead to decomposition. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst- Poor quality of boronic acid- Insufficiently strong base- Presence of oxygen | - Use a fresh batch of catalyst or a different catalyst/ligand system.- Recrystallize the boronic acid.- Switch to a stronger base like K₃PO₄ or Cs₂CO₃.- Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Pd(II) species in the reaction mixture | - Improve degassing procedure.- Use a Pd(0) source like Pd(PPh₃)₄ or ensure complete in situ reduction of the Pd(II) precatalyst. |
| Protodeboronation | - Presence of water and/or acidic protons- Extended reaction times at high temperatures | - Use anhydrous conditions if possible.- Minimize reaction time and temperature once the starting material is consumed. |
| Incomplete Deprotection | - Insufficient base or reaction time | - Increase the amount of NaOH/KOH and/or prolong the reflux time. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound derivatives is a powerful tool for the synthesis of novel compounds with significant potential in various fields of research and development. The key to success lies in a strategic approach that addresses the inherent challenges of the substrate. The recommended three-stage process of synthesis, protection, and coupling/deprotection provides a reliable and reproducible pathway to the desired 4-arylated 8-hydroxyquinoline products. Careful selection and optimization of the reaction parameters, particularly the catalyst system and base, are crucial for achieving high yields and purity.
References
- Al Busafi, S., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews in Journal of Chemistry, 3(1).
- Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- Omar, W. A. E., Heiskanen, J. P., & Hormi, O. E. O. (2008). Synthesis of 8-hydroxyquinolines with amino and thioalkyl functionalities at position 4. Journal of Heterocyclic Chemistry, 45(2), 593-599.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024, October 10).
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. (2021).
- Suzuki Coupling. Organic Chemistry Portal.
- Omar, W. A. E., & Hormi, O. E. O. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-599.
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. (2019).
- Molecules. (2019). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
- Heiskanen, J. P., & Hormi, O. E. O. (2009). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Tetrahedron, 65(2), 518-524.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- ChemInform Abstract: 4Aryl8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki-Miyaura Cross-Coupling Approach. ResearchGate. (2010).
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-8-hydroxy-2-methylquinoline
Welcome to the technical support guide for the synthesis of 4-Chloro-8-hydroxy-2-methylquinoline. This resource is designed for researchers and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. This guide focuses on a robust two-step synthetic pathway, addressing common challenges to improve reaction yield and product purity.
Recommended Synthetic Pathway: An Overview
The synthesis of this compound is most effectively approached via a two-stage process. This pathway begins with the formation of a 4-hydroxyquinoline intermediate through a Conrad-Limpach reaction, followed by a targeted chlorination step. This method offers reliable control over the substitution pattern, which is crucial for synthesizing the desired isomer.
Caption: Overall workflow for the two-stage synthesis.
Part 1: Detailed Experimental Protocols
Protocol A: Synthesis of 4,8-Dihydroxy-2-methylquinoline (Intermediate)
This protocol details the Conrad-Limpach synthesis to form the key quinolinone intermediate.
Materials:
-
2-Aminophenol
-
Ethyl acetoacetate
-
Dowtherm A (or similar high-boiling solvent)
-
Ethanol
Procedure:
-
Condensation: In a round-bottom flask equipped with a condenser, combine 2-aminophenol (1.0 eq) and ethyl acetoacetate (1.1 eq) in ethanol.
-
Stir the mixture at room temperature for 2-4 hours. The progress can be monitored by TLC to observe the consumption of the starting aniline.
-
Remove the ethanol under reduced pressure to obtain the crude enamine intermediate.
-
Cyclization: Add the crude intermediate to a flask containing a high-boiling solvent like Dowtherm A.
-
Heat the mixture to approximately 250 °C with vigorous stirring for 30-45 minutes. The cyclization product will precipitate out of the hot solution.
-
Cool the reaction mixture to room temperature, and then further cool in an ice bath.
-
Filter the solid precipitate, wash thoroughly with a non-polar solvent (e.g., hexane) to remove the Dowtherm A, and dry to yield the crude 4,8-dihydroxy-2-methylquinoline.
Protocol B: Synthesis of this compound
This protocol describes the conversion of the 4-hydroxy group to the target 4-chloro group.
Materials:
-
4,8-Dihydroxy-2-methylquinoline (from Protocol A)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Ice water
-
Sodium bicarbonate solution (saturated)
Procedure:
-
Reaction Setup: In a fume hood, carefully add 4,8-dihydroxy-2-methylquinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, ~5-10 eq) in a flask equipped with a reflux condenser and a gas outlet to a trap.
-
Add a catalytic amount of DMF (1-2 drops) to initiate the reaction.
-
Chlorination: Gently heat the mixture to reflux (approx. 110 °C) and maintain for 2-3 hours. The reaction should become a clear, homogenous solution.
-
Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution.
-
The product will precipitate as a solid. Continue stirring until all the excess POCl₃ has been hydrolyzed.
-
Carefully neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Filter the solid product, wash with copious amounts of water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol or by column chromatography.
Part 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing causes and actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) & Rationale |
| Low Yield in Cyclization (Protocol A) | 1. Incomplete Condensation: The initial formation of the enamine intermediate is incomplete. 2. Incorrect Cyclization Temperature: The temperature is either too low for the ring-closing to occur efficiently or so high that it causes decomposition.[1] 3. Formation of Knorr Isomer: At lower temperatures, the kinetically favored 4-hydroxyquinoline is formed, but side reactions can occur.[2] | 1. Extend Condensation Time/Use Catalyst: Ensure the initial condensation reaction goes to completion by extending the reaction time or adding a catalytic amount of a mild acid (e.g., acetic acid). 2. Optimize Temperature: The cyclization requires high temperatures (~250 °C). Ensure your heating mantle and thermometer are accurate. If charring occurs, slightly reduce the temperature or reaction time. 3. Strict Temperature Control: Maintain a high temperature to favor the thermodynamically stable 4-hydroxyquinoline product over other isomers.[2] |
| Product is a Dark Tar (Protocol A/B) | 1. Decomposition: Excessive heat during cyclization or chlorination can lead to polymerization and decomposition of starting materials or products.[1] 2. Oxidation: The phenol group is sensitive to oxidation, especially at high temperatures in the presence of air. | 1. Precise Temperature Control: Use a temperature controller and ensure even heating. Avoid localized overheating. For the Skraup synthesis, which is analogous, moderators like ferrous sulfate are used to control the reaction's exothermicity.[1] 2. Inert Atmosphere: Perform the high-temperature cyclization step under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions. |
| Incomplete Chlorination (Protocol B) | 1. Insufficient Reagent/Time: Not enough POCl₃ was used, or the reaction was not heated long enough for the conversion to complete. 2. Presence of Water: Any moisture in the starting material or glassware will consume the POCl₃, rendering it ineffective. | 1. Increase Excess/Time: Use a larger excess of POCl₃ and ensure the reflux is maintained for at least 2-3 hours. Monitor the reaction by TLC until the starting material is consumed. 2. Ensure Anhydrous Conditions: Thoroughly dry the starting material and all glassware before use. Using fresh, unopened POCl₃ is recommended.[1] |
| Difficult Purification of Final Product | 1. Residual POCl₃/Phosphoric Acid: Incomplete hydrolysis during work-up leaves acidic impurities. 2. Formation of Side Products: Over-chlorination or other side reactions may have occurred. | 1. Thorough Work-up: After quenching on ice, allow the mixture to stir for an extended period (1-2 hours) to ensure complete hydrolysis of POCl₃. Wash the filtered product extensively with water and sodium bicarbonate solution. 2. Recrystallization/Chromatography: Recrystallize the crude product from a suitable solvent like ethanol. If isomers or other impurities are present, column chromatography on silica gel (using a solvent system like ethyl acetate/hexane) is the most effective purification method. |
Part 3: Frequently Asked Questions (FAQs)
Q1: Why is the Conrad-Limpach synthesis chosen for this molecule? A1: The Conrad-Limpach synthesis is ideal because it directly reacts an aniline (2-aminophenol) with a β-ketoester (ethyl acetoacetate) to produce a 4-hydroxyquinoline.[3][4] This regioselectivity is crucial; it places the hydroxyl group at the C4 position, which can then be cleanly converted to the chloro group in the subsequent step. Other methods like the Skraup or Doebner-von Miller syntheses are less suitable as they typically yield quinolines without this specific C4 oxygenation.[4][5]
Q2: What is the critical temperature for the Conrad-Limpach cyclization and why? A2: The cyclization step is highly temperature-dependent and distinguishes it from the related Knorr synthesis. The formation of the 4-hydroxyquinoline (Conrad-Limpach product) is the thermodynamically favored pathway and requires high temperatures, typically above 200 °C.[2] Running the reaction at lower temperatures (e.g., below 140 °C) can favor the formation of the 2-hydroxyquinoline isomer (Knorr product), which is the kinetically controlled product.[2] Therefore, maintaining a high temperature is critical for maximizing the yield of the desired intermediate.
Q3: Can I use thionyl chloride (SOCl₂) instead of POCl₃ for the chlorination step? A3: While both are chlorinating agents, phosphorus oxychloride (POCl₃) is generally preferred for converting hydroxyquinolines (quinolinones) to chloroquinolines. POCl₃ is highly effective for this specific transformation and is the standard reagent cited in literature for similar conversions.[6] Thionyl chloride (SOCl₂) can also work but may lead to more aggressive reactions and different side product profiles, including potential chlorination on the benzene ring if conditions are not carefully controlled.
Q4: How can I confirm the identity and purity of my final product? A4: A combination of analytical techniques is recommended.
-
Thin-Layer Chromatography (TLC): To assess purity and compare with starting materials.
-
Melting Point: A sharp melting point indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation, showing the correct number of protons and carbons with the expected chemical shifts and coupling patterns.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and its isotopic pattern due to the presence of chlorine.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., O-H stretch for the hydroxyl group, C-Cl stretch) and the disappearance of the C=O group from the intermediate.
Q5: Are there modern, milder catalysts that can be used for the cyclization step? A5: Yes, while the traditional Conrad-Limpach synthesis uses high-temperature thermal cyclization, modern methods have explored various catalysts to achieve the reaction under milder conditions.[7] These include Lewis acids, Brønsted acids, and solid acid catalysts like Montmorillonite K-10 or zeolites.[7] For some quinoline syntheses, ionic liquids and microwave irradiation have been shown to dramatically reduce reaction times and improve yields.[5][7] Investigating these alternatives could provide a more energy-efficient and potentially higher-yielding route.
Part 4: Troubleshooting Workflow
The following diagram outlines a logical approach to diagnosing low yields in the critical cyclization stage of the synthesis.
Caption: Decision tree for troubleshooting low cyclization yield.
References
- BenchChem.
- BenchChem. Troubleshooting low yield in Friedländer synthesis of quinolines.
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- Wikipedia. Combes quinoline synthesis.
- PMC. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- Combes Quinoline Synthesis.
- BenchChem.
- YouTube. Combe's synthesis of quinoline || detailed mechanism.
- PubMed Central.
- The Royal Society of Chemistry.
- SciSpace.
- Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities
- ResearchGate.
- ResearchGate.
- PMC. Recent Advances in Metal-Free Quinoline Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. iipseries.org [iipseries.org]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-Chloro-8-hydroxy-2-methylquinoline
Welcome to the technical support guide for 4-Chloro-8-hydroxy-2-methylquinoline. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable intermediate in high purity. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific needs.
The purification of substituted quinolines, particularly those synthesized via classical methods like the Skraup or Doebner-von Miller reactions, is frequently complicated by the formation of intensely colored polymeric byproducts and closely related impurities.[1][2] This guide provides a structured approach to overcoming these common hurdles.
Part 1: Troubleshooting Guide (Problem-Oriented Q&A)
This section addresses the most frequent issues encountered during the purification of this compound.
Question 1: Why is my isolated product discolored (e.g., yellow, brown, or black) instead of the expected off-white or pale yellow solid?
Answer: Discoloration is the most common challenge and typically points to one of three root causes:
-
Residual Tars and Polymeric Byproducts: Synthesis methods involving strong acids and high temperatures, such as the Skraup reaction, are notorious for producing tar.[3][4] These are complex, high-molecular-weight species that are difficult to remove and can stain your product even at low concentrations.
-
Oxidation: The 8-hydroxyquinoline moiety contains a phenol group, which is susceptible to oxidation, especially in the presence of air, trace metals, or basic conditions. Oxidized species are often highly colored.
-
Metal Ion Contamination: 8-Hydroxyquinolines are powerful chelating agents for a wide variety of metal ions.[5][6] Trace metals (e.g., iron, copper) from reagents or reaction vessels can form intensely colored complexes with your product.
Troubleshooting Workflow for Discoloration:
Below is a decision-making workflow to diagnose and resolve discoloration issues.
Caption: Troubleshooting workflow for product discoloration.
Question 2: My purification yield is significantly lower than expected. What are the common causes of product loss?
Answer: Low yield is often a multifactorial problem. Consider these possibilities:
-
Inappropriate Recrystallization Solvent: The ideal solvent should dissolve the compound when hot but have very low solubility when cold. If the compound remains partially soluble at low temperatures, you will lose a significant portion to the mother liquor.
-
Premature Precipitation: During hot filtration (e.g., after charcoal treatment), if the solution cools too quickly, the product can crystallize prematurely on the filter paper or in the funnel, leading to mechanical losses.
-
Excessive Solvent Volume: Using too much solvent for recrystallization will increase the amount of product that remains dissolved in the mother liquor, even after cooling.
-
Degradation: Although the quinoline core is robust, prolonged exposure to harsh pH or high temperatures can cause degradation.[7]
-
Incomplete Precipitation/Extraction: During acid-base workups, ensure the pH is adjusted to the correct range to fully precipitate or extract your compound. The pKa of the phenolic hydroxyl and the quinoline nitrogen are key here.
Question 3: I see a persistent impurity in my NMR/HPLC that co-crystallizes or co-elutes with my product. How can I remove it?
Answer: This indicates an impurity with very similar physicochemical properties (polarity, solubility) to your target compound.
-
Isomeric Impurities: Incomplete regioselectivity during synthesis can lead to isomers (e.g., substitution at a different position) that are notoriously difficult to separate.
-
Starting Material Carryover: If a starting material has similar polarity, it may persist. For example, unreacted 2-methyl-8-quinolinol could be an impurity.[8]
-
Halogen Exchange: Depending on the reaction conditions, the chlorine atom could be partially substituted, leading to other derivatives.
Strategies for Difficult Impurities:
-
Derivative Formation: Temporarily protect the 8-hydroxyl group (e.g., as an acetate or benzyl ether).[9] The polarity of the molecule will change dramatically, which may allow for easy separation of the impurity via chromatography. The protecting group can then be removed.
-
Orthogonal Chromatography: If normal-phase silica gel chromatography fails, try a different stationary phase (e.g., alumina, C18 reverse-phase) or a different solvent system to alter the selectivity.
-
Salt Formation & Crystallization: As described in a patented method for a similar compound, dissolving the crude product in acid (e.g., HCl) to form the hydrochloride salt can alter its crystallization properties.[3][4] Impurities that do not form a salt or form a more soluble salt will remain in the mother liquor.
Part 2: Frequently Asked Questions (FAQs)
Q: What is the best general-purpose method for a first-pass purification of crude this compound?
A: An acid-base wash/extraction is an excellent first step. Because the molecule has both a basic nitrogen atom on the quinoline ring and an acidic phenolic hydroxyl group, you can use pH manipulation to selectively extract it, leaving behind neutral organic impurities like tar.[3][6] See Protocol 3 for a detailed methodology.
Q: How do I select an appropriate solvent for recrystallization?
A: The principle of "like dissolves like" is a good starting point. This compound is a moderately polar molecule. You need a solvent where the solubility difference between hot and cold is maximized.
| Solvent | Boiling Point (°C) | Suitability & Rationale |
| Ethanol/Water | ~78-100 | Excellent Choice. Dissolve in a minimum of hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy (saturation point), then allow to cool slowly. |
| Methanol | 65 | Good Choice. Often used for recrystallizing 8-hydroxyquinoline derivatives.[10] |
| Isopropanol | 82 | Good Alternative. Similar properties to ethanol but less volatile. |
| Toluene | 111 | Potential for Impurity Removal. Good for dissolving the compound but may have higher solubility when cold. Can be effective if the primary impurities are non-polar. |
| Ethyl Acetate | 77 | Use with Caution. May be too good a solvent, leading to high losses in the mother liquor. Can be paired with a non-polar anti-solvent like hexanes. |
Q: What are the recommended starting conditions for purification by column chromatography?
A: For silica gel column chromatography, start with a non-polar mobile phase and gradually increase the polarity.
-
Stationary Phase: Silica Gel (230-400 mesh)
-
Mobile Phase System: Start with a Hexanes/Ethyl Acetate or Dichloromethane/Methanol gradient.
-
Initial Eluent: Begin with 100% Hexanes or Dichloromethane to elute very non-polar impurities (like tar).
-
Gradient: Gradually increase the percentage of the more polar solvent (Ethyl Acetate or Methanol). A typical starting gradient might be 0% to 30% Ethyl Acetate in Hexanes.
-
Monitoring: Use TLC with a UV lamp (254 nm) to track the separation. The 8-hydroxyquinoline core is UV-active.[11]
Q: How can I definitively assess the purity of my final product?
A: A combination of methods is required for a complete picture:
-
HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantitative purity assessment. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient and a UV detector is a typical setup. Purity should be >98% for most research applications.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the structure of the compound and can reveal the presence of impurities if their signals are visible above the baseline noise.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the desired product and can help identify the mass of unknown impurities.
-
Melting Point: A sharp melting point within a narrow range (e.g., 1-2 °C) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Part 3: Detailed Experimental Protocols
Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. Handle all organic solvents in a certified chemical fume hood.
Protocol 1: Recrystallization from an Ethanol/Water System
This protocol is designed to purify the product after initial workup, targeting the removal of soluble impurities and improving crystallinity.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of hot 95% ethanol to dissolve the solid completely at reflux. Aim for a concentrated solution.
-
Hot Filtration (Optional but Recommended): If insoluble impurities (dust, tar particles) are present, perform a hot filtration. Place a funnel with fluted filter paper over a second pre-heated Erlenmeyer flask. Quickly pour the hot solution through the filter paper. Rinse the original flask with a small amount of hot solvent and pass it through the filter to minimize loss.
-
Crystallization: Remove the flask from the heat source. While stirring, add hot deionized water dropwise until the solution just begins to turn persistently cloudy. Add a drop or two of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold 50:50 ethanol/water to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum. Determine the yield and melting point, and assess purity by HPLC or NMR.
Protocol 2: Purification via Flash Column Chromatography
This method is ideal for removing impurities with different polarities from your target compound.
Caption: Workflow for Flash Column Chromatography.
Protocol 3: Acid-Base Extraction for Tar Removal
This protocol leverages the amphoteric nature of the molecule to separate it from neutral or polymeric impurities.[3][4]
-
Dissolution: Dissolve the crude product (e.g., 10.0 g) in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (200 mL) in a separatory funnel.
-
Acidic Extraction: Add an equal volume of 1 M Hydrochloric Acid (HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated product will move into the aqueous (top) layer, which may become colored. The organic layer will retain non-basic impurities like tar.
-
Separation: Drain and save the organic layer. Collect the acidic aqueous layer. Re-extract the organic layer with fresh 1 M HCl (100 mL) to ensure complete recovery of the product.
-
Combine & Wash: Combine the acidic aqueous extracts. To remove any trapped non-polar impurities, wash this combined aqueous layer with a fresh portion of DCM (50 mL). Discard the DCM wash.
-
Basification & Precipitation: Cool the acidic aqueous layer in an ice bath. While stirring, slowly add 2 M Sodium Hydroxide (NaOH) solution dropwise. Monitor the pH. The product will begin to precipitate as it is neutralized. Continue adding base until the pH is approximately 7-8 to ensure complete precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing & Drying: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts. Dry the product under vacuum. This material is typically much purer and can be used directly or subjected to a final recrystallization (Protocol 1).
References
- Mekky, L. H., & Ghorab, M. M. (2014). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 19(12), 20516–20531. [Link]
- Freedman, J. (1963). Derivatives of 8-Quinolinol.
- Lier Chemical Co., Ltd. (2018). Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
- Al-Busafi, S. N., & Suliman, F. O. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews in Journal of Chemistry, 3(1). [Link]
- Al-Busafi, S. N., & Suliman, F. O. (2014).
- Lier Chemical Co., Ltd. (2024). A method for purifying 8-hydroxyquinoline reaction solution.
- Abdel-Wahab, B. F., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(16), 3698. [Link]
- Abdel-Wahab, B. F., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]
- ResearchGate. (n.d.). Preparation and purification of 8-hydroxyquinoline metal complexes.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
- Lier Chemical Co., Ltd. (2018). Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof.
- University of Hertfordshire. (n.d.). 8-hydroxyquinoline. AERU. [Link]
Sources
- 1. iipseries.org [iipseries.org]
- 2. 8-hydroxyquinoline [sitem.herts.ac.uk]
- 3. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 4. Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. echemi.com [echemi.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. rroij.com [rroij.com]
- 10. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]
- 11. 4-Hydroxy-2-methylquinoline | 607-67-0 [chemicalbook.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-8-hydroxy-2-methylquinoline
Welcome to the technical support center for the synthesis and optimization of 4-Chloro-8-hydroxy-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven troubleshooting advice to ensure the successful and efficient production of this valuable quinoline derivative.
Synthetic Pathway Overview
The synthesis of this compound is typically approached as a two-stage process. The first stage involves the construction of the quinoline core to form the precursor, 8-hydroxy-2-methylquinoline, via a Doebner-von Miller reaction. The second stage is a targeted chlorination of the 4-position, which requires careful control to avoid unwanted side reactions.
Caption: General synthetic route for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic challenge in preparing this compound?
The main challenge lies in the selective chlorination at the C4 position. The precursor, 8-hydroxy-2-methylquinoline, possesses two potentially reactive sites for electrophilic attack: the hydroxyl group at C8 and the C4 position of the quinoline ring, which is activated for nucleophilic substitution once the C4-hydroxyl intermediate is formed. The key is to employ a chlorinating agent that effectively converts the corresponding tautomer, 4-hydroxy-8-hydroxy-2-methylquinoline (which exists in equilibrium), to the desired 4-chloro product without affecting the C8 hydroxyl group.
Q2: What is the specific role of phosphoryl chloride (POCl₃) in the chlorination step?
Phosphoryl chloride (POCl₃) is a highly effective chlorinating and dehydrating agent, making it ideal for converting hydroxyquinolines to chloroquinolines.[1] Its mechanism involves the activation of the hydroxyl group at the C4 position (of the tautomeric 4-hydroxy form), converting it into a good leaving group (a phosphate ester). A subsequent nucleophilic attack by a chloride ion, also generated from POCl₃, displaces this leaving group to yield the 4-chloro derivative. Using POCl₃ in excess often serves as both the reagent and the solvent, driving the reaction to completion.
Q3: How can I effectively monitor the reaction progress for both the cyclization and chlorination steps?
Thin-Layer Chromatography (TLC) is the most convenient method for monitoring these reactions.[2]
-
TLC System: A typical mobile phase would be a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate. The exact ratio should be optimized to achieve good separation (Rf values between 0.2 and 0.8).
-
Monitoring Cyclization: Spot the starting materials (o-aminophenol) and the reaction mixture over time. The consumption of the starting material and the appearance of a new spot corresponding to 8-hydroxy-2-methylquinoline indicates reaction progress.
-
Monitoring Chlorination: Co-spot the precursor (8-hydroxy-2-methylquinoline) and the reaction mixture. The reaction is complete when the precursor spot has been completely consumed and a new, typically less polar, product spot is dominant.
Q4: What are the critical safety precautions when handling phosphoryl chloride (POCl₃)?
Phosphoryl chloride is highly corrosive and reacts violently with water in a highly exothermic manner, releasing toxic hydrogen chloride gas.[1]
-
Handling: Always handle POCl₃ in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield, acid-resistant gloves (butyl rubber is recommended), and a flame-resistant lab coat.
-
Quenching: Never add water directly to POCl₃. To quench the reaction, the mixture should be poured slowly and carefully onto a large amount of crushed ice with vigorous stirring. This allows for controlled hydrolysis and dissipation of the heat generated.[3]
Q5: What are the recommended methods for purifying the final product?
Purification is critical to remove unreacted starting materials, reagents, and any side products.
-
Work-up: After quenching the reaction in ice water, the acidic solution should be carefully neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide solution) to precipitate the crude product.[1][4]
-
Recrystallization: This is a common and effective method. Solvents such as ethanol, isopropanol, or toluene can be effective for recrystallizing this compound.[5]
-
Column Chromatography: For very high purity, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically used.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Caption: Decision tree for troubleshooting common synthesis issues.
Problem: Low or No Yield of 8-hydroxy-2-methylquinoline (Precursor)
-
Possible Cause: The Doebner-von Miller reaction is notoriously exothermic and can lead to polymerization and tar formation if not properly controlled.[4]
-
Solution & Scientific Rationale:
-
Use a Moderator: Incorporate a mild oxidizing agent or moderator like ferrous sulfate (FeSO₄) or boric acid into the reaction mixture.[4][6] These agents help to control the reaction's vigor, preventing overheating and subsequent degradation of reactants and products.
-
Controlled Reagent Addition: Add the concentrated acid (e.g., sulfuric or hydrochloric acid) and crotonaldehyde slowly to the reaction flask while maintaining cooling with an ice bath. This ensures that the heat generated can be effectively dissipated.[4]
-
Optimize Temperature: While the initial reaction is exothermic, it often requires heating under reflux for several hours to ensure completion.[4] Maintain a consistent reflux temperature as specified in the protocol.
-
Problem: Incomplete Conversion During Chlorination
-
Possible Cause: The presence of moisture is deactivating the phosphoryl chloride, or the reaction conditions are insufficient.
-
Solution & Scientific Rationale:
-
Ensure Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous reagents should be used. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[1] POCl₃ reacts readily with water, which would consume the reagent and prevent it from participating in the desired chlorination.
-
Use Excess Reagent: Employing POCl₃ as the solvent ensures it is in large excess, which, according to Le Chatelier's principle, drives the equilibrium towards the chlorinated product.[1]
-
Optimize Reaction Conditions: Review the reaction temperature and duration. A summary of typical conditions is provided in the table below.
-
| Parameter | Recommended Value | Rationale |
| Chlorinating Agent | Phosphoryl Chloride (POCl₃) | Highly effective for converting hydroxyl to chloro groups on quinoline rings.[7] |
| Solvent | POCl₃ (excess) or high-boiling inert solvent (e.g., toluene) | Using excess POCl₃ acts as both reagent and solvent, driving the reaction. |
| Temperature | Reflux (typically 100-110 °C) | Provides sufficient energy to overcome the activation barrier for the substitution. |
| Reaction Time | 2-6 hours | Time should be sufficient for complete conversion, monitored by TLC. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture.[1] |
Problem: Formation of Significant Impurities
-
Possible Cause: Side reactions due to incorrect temperature control or the presence of reactive contaminants.
-
Solution & Scientific Rationale:
-
Strict Temperature Control: Overheating during the chlorination step can lead to undesired side reactions or degradation. Use a temperature-controlled heating mantle and monitor the internal reaction temperature.
-
Purity of Starting Material: Ensure the 8-hydroxy-2-methylquinoline precursor is pure. Impurities from the first step can lead to a complex mixture of byproducts in the second step. Purify the precursor by recrystallization if necessary.[8]
-
Effective Quenching: Pouring the reaction mixture into ice, followed by careful neutralization, is crucial. This process precipitates the product while keeping many inorganic salts and some polar impurities dissolved in the aqueous phase.[3]
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 8-hydroxy-2-methylquinoline
This protocol is adapted from the principles of the Doebner-von Miller reaction.[9][10]
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a dropping funnel, add o-aminophenol (0.1 mol) and 150 mL of 18% hydrochloric acid.
-
Reagent Addition: While stirring, heat the mixture to reflux. Slowly add crotonaldehyde (0.12 mol) dropwise through the dropping funnel over 30 minutes.
-
Reaction: Maintain the mixture at reflux for 2-3 hours. The reaction is exothermic and the color will darken significantly. Monitor the consumption of o-aminophenol by TLC.
-
Work-up: After cooling the reaction mixture to room temperature, carefully pour it into a beaker containing 500 mL of cold water.
-
Neutralization: Neutralize the acidic solution by slowly adding a concentrated ammonium hydroxide solution until the pH is approximately 7-8. A solid precipitate will form.
-
Isolation & Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water. The crude 8-hydroxy-2-methylquinoline can be purified by recrystallization from an ethanol/water mixture to yield a crystalline solid (m.p. 70-74 °C).[11]
Protocol 2: Synthesis of this compound
This protocol is based on standard chlorination procedures for hydroxyquinolines.[1][7]
-
Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a reflux condenser and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Reagents: Add purified 8-hydroxy-2-methylquinoline (0.05 mol) to the flask. Carefully add phosphoryl chloride (POCl₃, 75 mL) with stirring.
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) under a nitrogen atmosphere for 4 hours. Monitor the reaction by TLC until the starting material is no longer visible.
-
Quenching: After the reaction is complete, cool the flask in an ice bath. In a separate large beaker (2 L), prepare 800 g of crushed ice. Very slowly and carefully, pour the cooled reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and will release HCl gas.
-
Neutralization: Once all the POCl₃ has been hydrolyzed, slowly neutralize the acidic solution with a cold 20% sodium hydroxide solution or concentrated ammonium hydroxide until the pH is ~7. The product will precipitate as a solid.
-
Isolation & Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude this compound can be further purified by recrystallization from ethanol.
References
- M. G. M. Reddy, K. S. K. Reddy, P. K. Dubey, and C. S. Reddy, "Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation," Indian Journal of Chemistry - Section B, 2005. [URL: https://nopr.niscpr.res.in/handle/123456789/9133]
- A. A. Fadda, H. A. Et-Tawil, and M. T. M. El-Wassimy, "Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction," PubMed, 2012. [URL: https://pubmed.ncbi.nlm.nih.gov/23158652/]
- K. M. K. Reddy, G. V. Zyryanov, and P. V. K. Raju, "Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline," DUT Open Scholar, 2016. [URL: https://openschoar.dut.ac.za/handle/10321/1662]
- A. A. Fadda, "Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue," MDPI, 2000. [URL: https://www.mdpi.com/1420-3049/5/11/1224]
- V. D. Bobade and S. C. Burungale, "Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations," International Journal of Chemical Studies, 2021. [URL: https://www.chemijournal.com/archives/2021/vol9issue6/PartC/9-6-29-923.pdf]
- S. M. Reddy, Y. T. Jeong, and M. M. Reddy, "The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction," International Journal of Science and Research (IJSR). [URL: https://www.ijsr.net/get_abstract.php?paper_id=2013119]
- CN102675201A, "Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol," Google Patents. [URL: https://patents.google.
- A. A. El-Henawy et al., "Optimization of the reaction conditions," ResearchGate. [URL: https://www.researchgate.net/figure/Optimization-of-the-reaction-conditions_tbl1_351185562]
- BenchChem, "troubleshooting side reactions in the synthesis of quinoline derivatives." [URL: https://www.benchchem.com/product/b5394/technical-sheet]
- ChemSynthesis, "2-methyl-8-quinolinol," ChemSynthesis. [URL: https://www.chemsynthesis.com/base/chemical-structure-12845.html]
- BenchChem, "optimizing reaction conditions for the synthesis of 4-amino-6,8-difluoro-2-methylquinoline." [URL: https://www.benchchem.com/product/b1011198/technical-sheet]
- CN101602723B, "Preparation method of 2-methyl-8-aminoquinoline," Google Patents. [URL: https://patents.google.
- A. A. Fadda, "8-Hydroxyquinoline and its Derivatives: Synthesis and Applications," Open Access Journals. [URL: https://www.hilarispublisher.
- C. J. Schofield et al., "Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases," The Royal Society of Chemistry, 2020. [URL: https://pubs.rsc.org/en/content/articlehtml/2020/ob/d0ob01221c]
- S. K. Guchhait et al., "Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives," De Gruyter, 2013. [URL: https://www.degruyter.com/document/doi/10.1515/hc-2013-0131/html]
- CN102675201B, "Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol," Google Patents. [URL: https://patents.google.
- M. G. Dekamin et al., "Optimization of the conditions for the three component reaction," ResearchGate. [URL: https://www.researchgate.net/figure/Scheme-1-Optimization-of-the-conditions-for-the-three-component-reaction_fig1_323456722]
- M. A. G. El-Hashash et al., "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines," PMC, 2022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8956972/]
- A. A. Fadda, "Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4," Journal of Heterocyclic Chemistry, 2008. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/jhet.5570450242]
- CN102267943B, "Method for preparing 5-chloro-8-hydroxyquinoline," Google Patents. [URL: https://patents.google.
- CN108610288B, "Preparation method and purification method of 5-chloro-8-hydroxyquinoline," Google Patents. [URL: https://patents.google.
- A. A. Fadda, "Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue," ResearchGate. [URL: https://www.researchgate.net/publication/250160273_Chemistry_of_Substituted_Quinolinones_Part_VI_Synthesis_and_Nucleophilic_Reactions_of_4-Chloro-8-methylquinolin-21H-one_and_its_Thione_Analogue]
- CN103304477B, "Purification method of 8-hydroxyquinoline crude product," Google Patents. [URL: https://patents.google.
- BenchChem, "The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols." [URL: https://www.benchchem.com/product/b1234057/technical-sheet]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemijournal.com [chemijournal.com]
- 3. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN101602723B - Preparation method of 2-methyl-8-aminoquinoline - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
- 9. Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]
- 11. chemsynthesis.com [chemsynthesis.com]
Technical Support Center: Synthesis of 4-Chloro-8-hydroxy-2-methylquinoline
Welcome to the technical support center for the synthesis of 4-Chloro-8-hydroxy-2-methylquinoline. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this important synthetic intermediate. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise during synthesis, providing expert insights and actionable troubleshooting strategies in a direct question-and-answer format.
Synthesis Overview: A Common Strategic Approach
The synthesis of this compound is typically not a single reaction but a multi-step sequence. A robust and common pathway involves the initial construction of the core quinolone ring system, followed by a targeted chlorination. This strategy allows for better control and minimizes the formation of intractable side products. The general workflow is outlined below.
Caption: General two-step synthetic workflow for this compound.
Troubleshooting Guide & Frequently Asked Questions
This section addresses specific issues encountered during the synthesis. The problems are categorized by the synthetic step for clarity.
Part A: Cyclization and Ring Formation Issues
The initial formation of the 8-hydroxy-2-methylquinolin-4-one core is critical. The Gould-Jacobs reaction, which involves the condensation of an aniline derivative with a malonic ester derivative followed by thermal cyclization, is a common and effective method for creating the 4-quinolone scaffold.[1][2]
Q1: My yield for the 8-hydroxy-2-methylquinolin-4-one intermediate is unexpectedly low. What are the likely causes?
A1: Low yields in the Gould-Jacobs cyclization typically stem from two primary areas: the initial condensation and the subsequent thermal ring-closing.
-
Incomplete Initial Condensation: The reaction between 2-amino-3-methylphenol and ethyl acetoacetate (or a similar β-ketoester) requires the removal of water to drive the equilibrium towards the enamine intermediate. Ensure your reaction is conducted under conditions that facilitate water removal, such as using a Dean-Stark apparatus if employing a solvent like toluene.
-
Suboptimal Cyclization Temperature: The thermal cyclization step is highly temperature-dependent. This reaction is often performed in a high-boiling solvent like diphenyl ether or Dowtherm A at temperatures around 250 °C.[3]
-
Too Low: Insufficient temperature will lead to incomplete cyclization, leaving you with a significant amount of the uncyclized anilinoacrylate intermediate.
-
Too High / Prolonged Heating: Excessive heat or reaction time can lead to decomposition and the formation of tar-like byproducts, reducing the yield of the desired product.[4]
-
-
Reactant Quality: Ensure the 2-amino-3-methylphenol is free from oxidation (often appearing as dark discoloration) and that the ethyl acetoacetate is of high purity.
Q2: I'm observing significant charring and tar formation during the ring-closing step. How can I achieve a cleaner reaction?
A2: Tar formation is a common issue in high-temperature acid-catalyzed cyclizations, such as the Combes synthesis which is an alternative route.[5] While the Gould-Jacobs reaction is thermal, acidic impurities can exacerbate this issue.
-
Optimize Heating: Use a sand bath or a high-temperature heating mantle with vigorous stirring to ensure even heat distribution and avoid localized overheating, which is a primary cause of charring.
-
Consider Alternative Catalysts/Solvents: For related quinoline syntheses like the Combes, switching from aggressive dehydrating agents like concentrated sulfuric acid to polyphosphoric acid (PPA) can result in cleaner reactions and higher yields.[5] This principle of using a milder, high-boiling medium is key.
-
Purity of Intermediate: Ensure the intermediate from the condensation step is isolated and purified before proceeding to the high-temperature cyclization. This removes residual starting materials and acidic/basic impurities that can catalyze decomposition.
Part B: Challenges in the Chlorination Step
The conversion of the 4-quinolone to the 4-chloroquinoline using phosphorus oxychloride (POCl₃) is a standard transformation but is fraught with potential side reactions.[6][7]
Q3: My chlorination reaction with POCl₃ is sluggish or incomplete, even after several hours at reflux.
A3: Incomplete conversion of the 4-hydroxy group is a frequent problem. Several factors can be adjusted to drive the reaction to completion:
-
Excess Reagent: POCl₃ often serves as both the reagent and the solvent. Ensure a sufficient excess is used (typically 5-10 equivalents or as the solvent) to ensure the reaction goes to completion.
-
Reaction Temperature: While refluxing POCl₃ (b.p. ~106 °C) is standard, some less reactive substrates may require higher temperatures. In such cases, a sealed tube or microwave reactor can be employed, though this must be done with extreme caution due to pressure buildup.
-
Addition of Catalysts: The addition of a catalytic amount of a strong base like N,N-dimethylaniline or N,N-diisopropylethylamine (DIPEA) can accelerate the reaction.[8] Alternatively, adding phosphorus pentachloride (PCl₅) along with POCl₃ can increase the chlorinating power of the mixture.[9]
Q4: I've isolated a byproduct with a mass 34 units higher than my target molecule, suggesting dichlorination. How can I prevent this over-chlorination?
A4: This is a critical and common side reaction. The 8-hydroxy group is a powerful activating group that makes the benzene portion of the quinoline ring highly susceptible to electrophilic aromatic substitution. POCl₃, especially at high temperatures, can generate electrophilic chlorine species that chlorinate the ring, most likely at the C5 or C7 positions.
The most robust solution is a Protect-Chlorinate-Deprotect strategy .
Caption: Competing reaction pathways during the chlorination step.
Preventative Protocol: Tosyl Protection
-
Protection: React the 8-hydroxy-2-methylquinolin-4-one intermediate with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine or triethylamine) to form the 8-tosyloxy derivative. This masks the activating hydroxyl group.[10][11]
-
Chlorination: Perform the chlorination with POCl₃ on the protected intermediate. The electron-withdrawing tosyl group deactivates the ring, preventing electrophilic attack.
-
Deprotection: Cleave the tosyl ether to reveal the 8-hydroxy group. This is typically achieved by hydrolysis with aqueous base (e.g., NaOH in ethanol).[10]
Q5: The reaction mixture turns black upon adding POCl₃, and the work-up is messy, resulting in a dark, impure product. What's happening?
A5: This indicates decomposition. POCl₃ is highly reactive and can cause charring of organic material, especially in the presence of impurities.
-
Moisture Sensitivity: POCl₃ reacts violently with water to produce phosphoric acid and HCl gas.[6] Ensure your starting material is completely dry and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Controlled Addition & Quenching: The work-up is critical. The reaction should be cooled significantly before quenching. The mixture should be poured slowly onto a large amount of crushed ice with vigorous stirring. This dissipates the heat from the exothermic hydrolysis of excess POCl₃. Adding ice to the reaction flask is dangerous and should be avoided.
-
Basification: After quenching, the acidic solution should be carefully neutralized with a base (e.g., NaHCO₃, Na₂CO₃, or aqueous ammonia) until it is basic (pH > 8). This will precipitate the product and neutralize corrosive acids. The crude product can then be isolated by filtration or extraction.
Part C: General Issues and Purification
Q6: I suspect the formation of an N-oxide byproduct. How can I confirm its presence and what is the cause?
A6: Quinoline N-oxide formation occurs when the lone pair of electrons on the quinoline nitrogen attacks an oxidizing agent.[12] While less common during cyclization or chlorination, it can occur if oxidizing impurities are present or if certain reagents are used in other synthetic steps.
-
Detection:
-
Mass Spectrometry (MS): N-oxides show a molecular ion peak (M+) and a characteristic, often large, fragment from the loss of an oxygen atom (M-16)+.[12]
-
Chromatography: N-oxides are significantly more polar than their parent quinolines and will have a much shorter retention time on normal-phase TLC/HPLC or a longer retention time on reverse-phase HPLC.
-
-
Prevention: The primary strategy is to avoid oxidizing conditions. Ensure all reagents and solvents are pure and free from peroxides. Running reactions under an inert atmosphere can also help.[12]
Q7: What are the most effective methods for purifying the final this compound?
A7: A multi-step purification strategy is often necessary to achieve high purity.
-
Acid-Base Extraction: After the initial work-up, dissolving the crude product in a dilute acid (e.g., 1M HCl), washing with an organic solvent (like dichloromethane) to remove non-basic impurities, and then re-precipitating the product by basifying the aqueous layer can be a very effective initial cleanup.
-
Recrystallization: This is a powerful technique for removing minor impurities. Solvents to explore include ethanol, isopropanol, acetonitrile, or toluene. A mixed solvent system (e.g., ethanol/water) may also be effective.[13]
-
Column Chromatography: If recrystallization fails to remove persistent impurities (like regioisomers or over-chlorinated products), silica gel chromatography is the method of choice. A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with ethyl acetate is a good starting point.
Key Data & Troubleshooting Summary
| Side Product | Chemical Formula | Mass relative to Target (M) | Likely Cause | Analytical Signature (E.g., ESI-MS) |
| Over-chlorinated Product | C₁₀H₇Cl₂NO | M + 34 | Excess chlorinating agent, high temp, unprotected 8-OH group | Isotopic pattern for two chlorine atoms |
| N-Oxide | C₁₀H₈ClNO₂ | M + 16 | Presence of oxidizing agents/impurities | Strong (M-16)⁺ fragment in MS |
| Unreacted 4-Quinolone | C₁₀H₉NO₂ | M - 19.5 (Cl vs OH) | Incomplete chlorination | Lower retention time on RP-HPLC |
| Hydrolyzed Product | C₁₀H₉NO₂ | M - 19.5 (Cl vs OH) | Water contamination during work-up or storage | Identical to starting material |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
References
- Technical Support Center: Preventing N-oxide Formation in Quinoline Reactions - Benchchem.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
- Combes quinoline synthesis - Wikipedia.
- Gould–Jacobs reaction - Wikipedia.
- One-Pot Conversion of Quinolines into Quinazolines.
- (A) Sequential functionalisation of Quinoline N‐oxide; (B) Application... - ResearchGate.
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI.
- Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
- Combes Quinoline Synthesis.
- synthesis of quinoline derivatives and its applications | PPTX - Slideshare.
- Gould-Jacobs Reaction.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI.
- Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace.
- Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives - ResearchGate.
- POCl3 Chlorination of 4-Quinazolones | Request PDF - ResearchGate.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals.
- Chlorination of 8-HydroxyQuinoline - Sciencemadness.org.
- 4,7-dichloroquinoline - Organic Syntheses Procedure.
- Phosphorus Oxychloride - Common Organic Chemistry.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC.
- Combes quinoline synthesis - ResearchGate.
- CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents.
- Phosphoryl chloride - Wikipedia.
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. Phosphorus Oxychloride [commonorganicchemistry.com]
- 7. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
Technical Support Center: Stability of 4-Chloro-8-hydroxy-2-methylquinoline in Solution
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 4-Chloro-8-hydroxy-2-methylquinoline. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges encountered when working with this compound in solution. Our goal is to move beyond simple instructions and explain the chemical principles behind our recommendations, empowering you to conduct robust and reproducible experiments.
Section 1: Core Stability Profile & Frequently Asked Questions
This section addresses the most common initial questions regarding the handling and storage of this compound.
Q1: What are the primary factors that can compromise the stability of this compound in solution?
The stability of this compound is primarily influenced by four key factors: exposure to light, solution pH, presence of metal ions, and temperature. The 8-hydroxyquinoline scaffold is known to be light-sensitive and can darken upon exposure.[1] Furthermore, the phenolic hydroxyl group and the quinoline nitrogen mean the molecule's charge state and reactivity are highly dependent on pH.[2][3] Its potent metal-chelating ability can lead to the formation of complexes, which may have different stability profiles or solubility.[4][5] Finally, as with most organic molecules, elevated temperatures can accelerate degradation kinetics.[6]
Q2: How should I prepare and store my stock solutions to maximize their shelf-life?
To ensure maximum stability, stock solutions should be prepared with high-purity, degassed solvents and stored under controlled conditions.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO for initial stock; Acetonitrile or Ethanol for working solutions. | DMSO is an excellent solvent for many organic compounds but can be hygroscopic. Acetonitrile and ethanol are common, less reactive solvents for subsequent dilutions. |
| Container | Amber glass vials with PTFE-lined caps. | The 8-hydroxyquinoline core is susceptible to photodegradation.[1] Amber glass blocks UV and a significant portion of visible light, preventing photochemical reactions. |
| Atmosphere | Purge the vial headspace with an inert gas (Argon or Nitrogen). | The phenolic hydroxyl group is susceptible to oxidation. Removing oxygen from the headspace minimizes oxidative degradation. |
| Temperature | Store at -20°C or below for long-term storage. Store at 2-8°C for short-term use (days). | Lower temperatures significantly slow the rate of all potential degradation reactions. Avoid repeated freeze-thaw cycles. |
Q3: What is the expected shelf-life of a stock solution?
The shelf-life is highly dependent on the storage conditions and solvent. A properly prepared stock solution in anhydrous DMSO, stored at -20°C under an inert atmosphere and protected from light, can be expected to be stable for several months. However, we strongly recommend that each laboratory empirically determines the stability for their specific application and storage conditions. A simple stability study (see Section 3) should be performed by analyzing the solution's purity via HPLC at regular intervals.
Section 2: Troubleshooting Guide: Common Issues & Solutions
This guide provides a systematic approach to diagnosing and resolving common problems encountered during experiments.
Issue 1: My solution has developed a yellow or brownish tint over time.
-
Probable Cause: This is a classic indicator of degradation, most likely through oxidation of the phenolic hydroxyl group or photodegradation. 8-hydroxyquinoline itself is known to darken on exposure to light.[1] Oxidation can lead to the formation of quinone-like structures, which are often colored.
-
Investigative Steps:
-
Confirm the identity of the colored species by comparing the UV-Vis spectrum of the degraded solution to a freshly prepared one. Degradation often results in new absorption peaks at longer wavelengths.
-
Analyze the solution by LC-MS to identify potential degradation products.
-
-
Corrective Actions:
-
Immediate: Discard the discolored solution and prepare a fresh batch.
-
Preventative: Strictly adhere to the storage recommendations in Section 1. Ensure solutions are handled under subdued light and that vials are purged with inert gas before sealing and freezing. For aqueous buffers, consider adding a small amount of a compatible antioxidant like ascorbic acid if it does not interfere with your assay.
-
Issue 2: A precipitate has formed in my solution, especially after storage or dilution in a buffer.
-
Probable Cause A: Chelation with Trace Metal Ions. The 8-hydroxyquinoline scaffold is a powerful chelating agent for a vast range of metal ions (e.g., Fe³⁺, Cu²⁺, Zn²⁺).[2][3] Trace metals present in buffer salts, water, or leached from glassware can form insoluble coordination complexes with your compound.
-
Probable Cause B: Poor Solubility or "Salting Out". The compound may have limited solubility in the final buffer system, especially if the buffer has a high ionic strength or a pH that suppresses the ionization of the molecule.
-
Investigative Steps:
-
Gently warm and sonicate the solution. If the precipitate redissolves and stays in solution, it was likely a solubility issue. If it reappears on cooling, the concentration is too high for that solvent system.
-
If the precipitate does not redissolve, it may be a metal complex or an insoluble degradant. Analyze the precipitate if possible.
-
-
Corrective Actions:
-
For Metal Chelation: Use ultra-high purity water (Type I) and analytical grade buffer reagents. Consider treating buffers with a chelating resin (e.g., Chelex® 100) to remove divalent metal cations before adding the compound.
-
For Solubility Issues: Determine the solubility limit in your final experimental medium. It may be necessary to add a small percentage of an organic co-solvent (e.g., 1-5% DMSO) to your aqueous buffer to maintain solubility. Always perform a final filtration step (0.22 µm PTFE filter) after dilution.
-
Issue 3: I am observing a progressive loss of activity or inconsistent results in my bioassays.
-
Probable Cause: This strongly suggests that the compound is degrading in your experimental medium over the time course of the assay. The effective concentration of the active compound is decreasing, leading to lower-than-expected activity and poor reproducibility.
-
Investigative Steps:
-
Perform a time-course stability study directly in your final assay buffer. Prepare a sample of the compound in the buffer, keep it under the exact assay conditions (temperature, light, etc.), and analyze its concentration by HPLC at several time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Corrective Actions:
-
If degradation is confirmed, prepare the final dilutions of the compound immediately before adding them to the assay.
-
If the assay requires a long incubation period, the stability data will be critical for interpreting the results. You may need to report the degradation rate alongside the bioactivity data or redesign the experiment to use shorter incubation times.
-
Section 3: Experimental Protocols & Workflows
Protocol 1: Recommended Procedure for Preparing a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound (MW: 193.63 g/mol ) to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh a precise amount of the solid (e.g., 1.94 mg for 1 mL of a 10 mM solution) in a tared, sterile microcentrifuge tube.
-
Solvent Addition: Add the required volume of anhydrous, molecular biology grade DMSO using a calibrated micropipette.
-
Dissolution: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 30-37°C) or brief sonication can be used if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in amber glass vials. Purge the headspace of each vial with argon or nitrogen, seal tightly, and store at -20°C or below.
Workflow for a Basic Stability Assessment
This workflow is designed to test the stability of this compound under various stress conditions.
Caption: Workflow for assessing compound stability under various stress conditions.
Section 4: Understanding the Chemistry of Degradation
A fundamental understanding of the potential degradation pathways is crucial for troubleshooting and prevention.
Potential Degradation Pathways for this compound
-
Oxidation: The electron-rich phenol ring is susceptible to oxidation, especially in the presence of oxygen, metal ions, or other oxidizing agents. This can lead to the formation of colored quinone-type species, which may further polymerize.
-
Photodegradation: Absorption of UV or visible light can promote the molecule to an excited state, initiating radical reactions or rearrangements that lead to decomposition.[1]
-
Hydrolysis/Nucleophilic Substitution: While the chloro group on the quinoline ring is relatively stable, under strongly acidic or basic conditions, or in the presence of strong nucleophiles, it could undergo hydrolysis to form 4,8-dihydroxy-2-methylquinoline. This reaction is generally slow but can be a long-term degradation route.
-
Ring Opening: Under harsh oxidative conditions, such as in the presence of hydroxyl radicals, the heterocyclic ring system itself can be cleaved, leading to complete mineralization.[7] This is less common under typical laboratory conditions but represents the ultimate endpoint of degradation.
Caption: Simplified diagram of potential degradation pathways.
References
- Synthesis and Thermal Stability of Bis(8-hydroxy-quinoline)
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. MDPI.
- 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
- 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
- 8-Hydroxyquinoline. ChemicalBook.
Sources
- 1. 8-Hydroxyquinoline | 148-24-3 [chemicalbook.com]
- 2. rroij.com [rroij.com]
- 3. scispace.com [scispace.com]
- 4. tandfonline.com [tandfonline.com]
- 5. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Thermal Stability of Bis(8-hydroxy-quinoline)-Schiff Base Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process [mdpi.com]
Technical Support Center: Enhancing the Fluorescence Quantum Yield of 4-Chloro-8-hydroxy-2-methylquinoline
Welcome to the technical support center for optimizing the fluorescence properties of 4-Chloro-8-hydroxy-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this fluorophore in their experimental workflows. Here, we will explore common challenges and provide actionable troubleshooting strategies to maximize its fluorescence quantum yield (ΦF). Our approach is grounded in the fundamental principles of photophysics and extensive experience with quinoline-based fluorophores.
Understanding the Molecule: this compound
This compound belongs to the 8-hydroxyquinoline (8-HQ) family of compounds. A key characteristic of 8-HQ and its derivatives is their typically weak intrinsic fluorescence. This is primarily due to an efficient non-radiative decay pathway known as Excited-State Intramolecular Proton Transfer (ESIPT), where the hydroxyl proton is transferred to the quinoline nitrogen in the excited state.[1][2] However, the fluorescence of these compounds can be dramatically enhanced by altering their chemical environment or through structural modifications that restrict this non-radiative pathway.
This guide will provide a systematic approach to troubleshooting and enhancing the fluorescence quantum yield of this compound.
Troubleshooting Guide & FAQs
Here we address common issues encountered when working with this compound and provide targeted solutions.
Question 1: My this compound solution is barely fluorescing. What is the most likely cause and how can I fix it?
Answer:
The most probable cause is the inherent weak fluorescence of the molecule in its neutral form due to the aforementioned ESIPT.[1][2] To enhance the fluorescence, you need to disrupt this proton transfer. There are two primary strategies:
-
Protonation: By lowering the pH of the solution, you can protonate the quinoline nitrogen. This prevents the hydroxyl proton from transferring, thereby blocking the ESIPT pathway and favoring radiative decay (fluorescence). A significant increase in fluorescence intensity is often observed in acidic conditions for quinoline derivatives.[3][4] We recommend preparing your sample in a dilute acidic solution (e.g., 0.1 M perchloric acid) as a starting point.[5]
-
Chelation with Metal Ions: 8-hydroxyquinoline and its derivatives are excellent chelating agents for various metal ions (e.g., Zn²⁺, Al³⁺, Mg²⁺).[1][2][6] The formation of a metal complex locks the molecule into a rigid conformation, which inhibits non-radiative decay pathways and significantly enhances the fluorescence quantum yield.[1][7] The introduction of a suitable metal salt to your solution could lead to a substantial increase in fluorescence.
Question 2: I've noticed that the fluorescence intensity of my compound varies significantly between different solvents. Why does this happen and how can I choose the optimal solvent?
Answer:
The fluorescence quantum yield of many fluorophores, including 8-hydroxyquinoline derivatives, is highly dependent on the solvent environment.[5][8] This is due to several factors:
-
Solvent Polarity: The polarity of the solvent can influence the energy levels of the excited state. For many fluorophores, increasing solvent polarity can lead to a red-shift in the emission spectrum and can either increase or decrease the quantum yield depending on the specific interactions.[9][10][11] For 8-hydroxyquinoline, polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have been shown to yield higher quantum yields.[8]
-
Hydrogen Bonding: Hydrogen bonding between the fluorophore and solvent molecules can provide a non-radiative pathway for energy dissipation, thus quenching fluorescence. Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the hydroxyl group and the nitrogen atom of your compound. In some cases, aprotic solvents are preferred to minimize this effect.
-
Viscosity: Higher solvent viscosity can restrict molecular vibrations and rotations, which are non-radiative decay pathways.[7] Therefore, more viscous solvents may lead to a higher fluorescence quantum yield.
Recommendation: We advise performing a solvent screen to identify the optimal medium for your application. A suggested list of solvents to test includes: cyclohexane, toluene, dichloromethane, acetonitrile, DMSO, and ethanol.
Question 3: My fluorescence intensity decreases as I increase the concentration of my compound. What is causing this?
Answer:
This phenomenon is known as Aggregation-Caused Quenching (ACQ) .[12][13][14] At higher concentrations, fluorophore molecules can form non-fluorescent aggregates (dimers or excimers) through intermolecular interactions like π-π stacking.[15][16] This aggregation provides a new and efficient non-radiative decay pathway, leading to a decrease in the overall fluorescence quantum yield.
Solution:
-
Work at lower concentrations: The most straightforward solution is to dilute your sample. We recommend working in the micromolar (µM) concentration range or lower to minimize aggregation effects.
-
Modify the solvent: In some cases, changing the solvent can disrupt the intermolecular forces that lead to aggregation.
-
Introduce bulky groups (synthetic modification): While not a direct experimental fix, synthetically incorporating bulky substituents can sterically hinder aggregation and maintain high fluorescence in the solid state or at high concentrations.
Question 4: The chloro-substituent on my molecule is a "heavy atom." How does this affect the fluorescence?
Answer:
The presence of a heavy atom like chlorine can indeed influence the photophysical properties of your fluorophore through the heavy atom effect .[17][18][19] This effect enhances the rate of intersystem crossing (ISC), a process where the molecule transitions from the excited singlet state (S₁) to the excited triplet state (T₁).[20][21]
Since fluorescence is emission from the S₁ state, an increased rate of ISC competes with fluorescence, leading to a decrease in the fluorescence quantum yield .[17][18] While this effect is generally detrimental to fluorescence, it can be useful if you are studying phosphorescence (emission from the T₁ state). For applications requiring high fluorescence, this is an intrinsic property of the molecule that must be considered.
Experimental Protocol: pH Titration for Fluorescence Optimization
This protocol outlines a systematic approach to determine the optimal pH for maximizing the fluorescence quantum yield of this compound.
Objective: To investigate the effect of pH on the fluorescence intensity and identify the pH at which fluorescence is maximal.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
A series of buffers covering a wide pH range (e.g., pH 2 to pH 12)
-
0.1 M HCl and 0.1 M NaOH for fine pH adjustments
-
Spectrofluorometer
-
pH meter
-
Quartz cuvettes
Procedure:
-
Prepare a working solution: Dilute the stock solution of this compound in a suitable solvent (e.g., a 1:1 mixture of DMSO and water) to a final concentration in the low micromolar range (e.g., 10 µM).
-
Set up the spectrofluorometer:
-
Determine the absorption maximum (λ_abs) of the compound using a UV-Vis spectrophotometer.
-
Set the excitation wavelength of the spectrofluorometer to the determined λ_abs.
-
Set the emission scan range to an appropriate window (e.g., 400 nm to 650 nm).
-
-
Perform pH titration:
-
To a cuvette containing the working solution, add a small aliquot of a specific pH buffer.
-
Measure the pH of the solution using a calibrated pH meter.
-
Record the fluorescence emission spectrum.
-
Repeat this process for the entire range of pH buffers. Use dilute HCl and NaOH for pH values outside the buffer ranges.
-
-
Data Analysis:
Data Presentation: Expected Effects on Quantum Yield
The following table summarizes the expected qualitative effects of various experimental parameters on the fluorescence quantum yield (ΦF) of this compound, based on the principles discussed.
| Parameter | Change | Expected Effect on ΦF | Rationale |
| pH | Decrease (Acidic) | Increase | Protonation of the quinoline nitrogen inhibits ESIPT.[4] |
| Solvent Polarity | Increase (e.g., to DMSO) | Likely Increase | Polar aprotic solvents can enhance the quantum yield of 8-HQ derivatives.[8] |
| Concentration | Increase | Decrease | Aggregation-Caused Quenching (ACQ) introduces non-radiative decay pathways.[12][16] |
| Temperature | Increase | Decrease | Increased molecular collisions and vibrations enhance non-radiative decay.[7][24] |
| Viscosity | Increase | Increase | Reduced molecular motion decreases non-radiative decay.[7] |
| Presence of Metal Ions (e.g., Zn²⁺) | Addition | Significant Increase | Chelation increases structural rigidity, inhibiting non-radiative decay.[1][7] |
| Presence of Heavy Atoms | Intrinsic (Chlorine) | Intrinsic Decrease | The heavy atom effect promotes intersystem crossing, competing with fluorescence.[17][18] |
Visualization of Influencing Factors
The following diagram illustrates the key factors that influence the fluorescence quantum yield of this compound and the competing de-excitation pathways.
Caption: Factors influencing the de-excitation pathways of this compound.
References
- Quantum yield - Wikipedia. (n.d.). In Wikipedia.
- Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 43(10), 763-768.
- Zhang, H., et al. (2016). Fluorescence Aggregation-Caused Quenching versus Aggregation-Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students.
- Chen, Y., et al. (2023). General mechanisms of aggregation-caused quenching (ACQ) and aggregation-induced emission (AIE). In ResearchGate.
- Study.com. (n.d.). How the following factors affect fluorescence quantum efficiency: increasing structural rigidity, decreasing temperature, increasing sample concentration?
- Ye, Y., & Dasgupta, P. K. (1991). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Analytical Chemistry, 63(10), 1037-1044.
- Elias, D. R., et al. (1999). Solvent effect on absolute fluorescence quantum yield of Rhodamine 6G determined using transient thermal lens technique. Modern Physics Letters B, 13(22n23), 815-821.
- Reddit. (2023, September 22). What are some factors that can affect the quantum yield brightness of a fluorophore?
- Schulman, S. G., & Fernando, Q. (1972). Investigation of excited singlet state properties of 8-hydroxyquinoline and its derivatives by fluorescence spectrometry. The Journal of Physical Chemistry, 76(5), 652-657.
- Villabona-Leal, E. K., et al. (2020). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Molecules, 25(21), 5183.
- Journal of Chemical Education. (2016). Fluorescence Aggregation-Caused Quenching versus Aggregation-Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students.
- El-Daly, S. A., et al. (2020). Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives. RSC Advances, 10(72), 44349-44360.
- Chervinskii, S., et al. (2021). The effect of heavy atoms on the deactivation of electronic excited states of dye molecules near the surface of metal nanoparticles. Physical Chemistry Chemical Physics, 23(4), 2465-2472.
- Wang, Y., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega, 7(21), 17947-17956.
- Zhang, Y., et al. (2019). Theoretical Study of the Mechanism of Aggregation-Caused Quenching in Near-Infrared Thermally Activated Delayed Fluorescence Molecules: Hydrogen-Bond Effect. The Journal of Physical Chemistry C, 123(40), 24443-24451.
- Science China Press. (2016, September 1). From aggregation-caused quenching luminogens to solid fluorescent materials.
- E-Content, UGC. (2018, March 9). Factors affecting Fluorescence [Video]. YouTube.
- Stasyuk, A. J., et al. (2019). The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes. The Journal of Chemical Physics, 151(21), 214303.
- Berberan-Santos, M. N., & Valeur, B. (2000). External heavy-atom effect on fluorescence kinetics. Physical Chemistry Chemical Physics, 2(5), 837-840.
- Harmošová, K., et al. (2021). Molecular fluorescent pH-probes based on 8-hydroxyquinoline. New Journal of Chemistry, 45(34), 15469-15478.
- ResearchGate. (n.d.). Molecular fluorescent pH-probes based on 8-hydroxyquinoline.
- Barbero, N., et al. (2021). New fluorescent derivatives from papaverine: Two mechanisms to increase the quantum yield. Dyes and Pigments, 184, 108821.
- Schulman, S. G., & Gershon, H. (1970). Environmental effects upon the fluorescence of 5- and 8-hydroxyquinoline. The Journal of Physical Chemistry, 74(19), 3510-3514.
- Tervola, J., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances, 10(49), 29424-29430.
- Lee, J., et al. (2019). Heavy Atom Effect in Halogenated mCP and Its Influence on the Efficiency of the Thermally Activated Delayed Fluorescence of Dopant Molecules. The Journal of Physical Chemistry C, 123(34), 20888-20896.
- Wang, Y., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega, 7(21), 17947-17956.
- ResearchGate. (n.d.). Fluorescence spectra and UV of 8-hydroxyquinoline derivatives zinc complexes with high fluorescence intensity in MeOH at 2 × 10⁻⁵ mol/L.
- Tervola, J., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances, 10(49), 29424-29430.
- Slideshare. (n.d.). Heavy atom quenching.
- Volyniuk, D., et al. (2022). Decisive role of heavy-atom orientation for efficient enhancement of spin–orbit coupling in organic thermally activated delayed fluorescence emitters. Journal of Materials Chemistry C, 10(33), 11957-11966.
- Kumar, R., et al. (2022).
- ResearchGate. (n.d.). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties.
- Al-Hamdani, A. A. S. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews in Journal of Chemistry, 3(1), 1-10.
- Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Semantic Scholar.
- SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
Sources
- 1. rroij.com [rroij.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]
- 5. Quantum yield - Wikipedia [en.wikipedia.org]
- 6. chem.uci.edu [chem.uci.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. [PDF] Photo physical properties of 8-hydroxy quinoline | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08433F [pubs.rsc.org]
- 11. The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. ERIC - EJ1090667 - Fluorescence Aggregation-Caused Quenching versus Aggregation-Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students, Journal of Chemical Education, 2016-Feb [eric.ed.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. From aggregation-caused quenching luminogens to solid fluorescent materials - Advanced Science News [advancedsciencenews.com]
- 17. The effect of heavy atoms on the deactivation of electronic excited states of dye molecules near the surface of metal nanoparticles - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP02621G [pubs.rsc.org]
- 18. web.ist.utl.pt [web.ist.utl.pt]
- 19. Heavy atom quenching | PPTX [slideshare.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Decisive role of heavy-atom orientation for efficient enhancement of spin–orbit coupling in organic thermally activated delayed fluorescence emitters ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC01729F [pubs.rsc.org]
- 22. Molecular fluorescent pH-probes based on 8-hydroxyquinoline - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. homework.study.com [homework.study.com]
Technical Support Center: Optimizing Chelation Properties of 4-Chloro-8-hydroxy-2-methylquinoline
Welcome to the technical support center for 4-Chloro-8-hydroxy-2-methylquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging the metal-chelating properties of this versatile molecule. As a substituted 8-hydroxyquinoline, its ability to form stable complexes with various metal ions is central to its application in fields ranging from medicinal chemistry to analytical sciences.[1][2]
This document provides in-depth, experience-driven guidance in a question-and-answer format to address common challenges and unlock the full potential of your experiments. While specific literature on this compound is emerging, the principles outlined here are grounded in the extensive research on its parent compound, 8-hydroxyquinoline (8-HQ), and its many derivatives.[3][4]
Section 1: General FAQs
This section addresses fundamental questions regarding the properties and handling of this compound.
Q1: What is the basic mechanism of chelation for this compound?
A1: this compound is a bidentate chelating agent. The chelation occurs through the formation of a stable five-membered ring with a metal ion. The two coordination sites are the deprotonated phenolic oxygen of the hydroxyl group at the C-8 position and the nitrogen atom of the quinoline ring.[1] The metal ion displaces the hydrogen from the hydroxyl group and forms coordinate bonds with both the oxygen and nitrogen atoms.[5]
Caption: Chelation mechanism of this compound with a divalent metal ion (M²⁺).
Q2: How do the chloro and methyl substituents affect the chelation properties compared to the parent 8-hydroxyquinoline?
A2: Substituents on the 8-hydroxyquinoline scaffold can significantly modulate its chelating properties through electronic and steric effects:
-
4-Chloro Group: As an electron-withdrawing group, the chlorine atom at the C-4 position decreases the electron density on the quinoline ring system. This makes the nitrogen atom less basic and the hydroxyl proton more acidic (lowers the pKa). A more acidic hydroxyl group can facilitate chelation at a lower pH, but the reduced basicity of the nitrogen might slightly decrease the stability of the resulting metal complex.
-
2-Methyl Group: The methyl group at the C-2 position can introduce steric hindrance. This hindrance can affect the geometry of the metal complex and may prevent the ideal planar arrangement often seen with 8-HQ. This steric effect can sometimes lead to lower stability constants compared to the unsubstituted 8-HQ for certain metal ions.[3]
Q3: What solvents are recommended for dissolving this compound and its metal complexes?
A3: this compound, like many 8-HQ derivatives, has limited solubility in water. It is generally soluble in organic solvents such as ethanol, methanol, acetone, chloroform, and dimethyl sulfoxide (DMSO).[2] When studying metal complex formation in aqueous solutions, it is common to first dissolve the ligand in a minimal amount of a water-miscible organic solvent like DMSO or ethanol before diluting with the aqueous buffer. Be aware that the organic co-solvent can influence the stability constants of the complexes.
Q4: How should I store this compound?
A4: It should be stored in a cool, dry, and dark place, away from strong oxidizing agents. Like its parent compound, it can be light-sensitive and may darken over time upon exposure to light.[2] Storing it under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability, especially if it is of high purity.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during experiments.
Q1: I am not observing the expected color change upon adding a metal salt solution to my ligand solution. What could be the issue?
A1: A visible color change is indicative of the formation of a charge-transfer complex between the ligand and the metal ion. If no change is observed, consider the following:
-
pH of the Solution: Chelation involves the deprotonation of the 8-hydroxyl group. If the pH of your solution is too low (too acidic), the hydroxyl group will remain protonated, preventing complex formation. The nitrogen atom can also be protonated at very low pH. You must work in a pH range where the ligand is in its active, deprotonated form. Try adjusting the pH with a suitable buffer.
-
Incorrect Solvent: The ligand or the resulting complex may not be soluble in the chosen solvent system, preventing the reaction from occurring in the solution phase. Ensure both reactants and products are soluble.
-
Metal Ion Oxidation State: Ensure the metal ion is in the correct oxidation state for chelation. Some metal ions may be unstable in certain solutions and could have oxidized or reduced.
-
Ligand Purity: Impurities in your synthesized ligand could interfere with chelation. Verify the purity of your this compound using techniques like NMR or mass spectrometry.
Q2: My metal complex precipitates out of solution during the experiment. How can I prevent this?
A2: Precipitation of metal complexes is a common issue, especially with planar aromatic ligands like 8-HQ derivatives which can stack and form insoluble aggregates.
-
Adjust Ligand-to-Metal Ratio: High concentrations of either the ligand or the metal ion can lead to the formation of insoluble polymeric complexes. Try working with more dilute solutions.
-
Modify the Solvent System: Increasing the proportion of an organic co-solvent like DMSO or ethanol can help to keep the complex in solution.
-
Control the pH: The solubility of the complex is often pH-dependent. Experiment with different pH values to find a range where the complex remains soluble.
-
Use of Surfactants: In some cases, adding a surfactant to create a micellar medium can enhance the solubility of hydrophobic complexes in aqueous solutions.
Q3: The UV-Vis spectra of my complex are inconsistent between experiments. What is causing this variability?
A3: Inconsistent UV-Vis spectra often point to issues with equilibrium or species stability.
-
Insufficient Equilibration Time: Complex formation is an equilibrium process. Ensure you allow sufficient time for the reaction to reach equilibrium before taking measurements. This can range from minutes to hours depending on the metal ion and conditions.
-
pH Fluctuation: The absorbance of the complex is highly sensitive to pH. Use a reliable buffer system to maintain a constant pH throughout your experiment and between different runs.
-
Photodecomposition: 8-HQ derivatives and their complexes can be light-sensitive. Protect your solutions from light, especially during long experiments, by using amber vials or covering your glassware with aluminum foil.
-
Presence of Multiple Species: At certain pH values and metal-to-ligand ratios, multiple complex species (e.g., ML, ML₂, ML₃) may coexist in solution, each with its own spectral signature. This can lead to complex and seemingly variable spectra. Careful control over stoichiometry and pH is crucial.
Caption: Troubleshooting workflow for common chelation experiment issues.
Section 3: Experimental Protocols
This section provides standardized protocols for characterizing the chelation properties of this compound.
Protocol 1: Determination of Metal-Ligand Stoichiometry by UV-Vis Spectrophotometry (Job's Method)
This method allows for the determination of the binding ratio between the metal and the ligand.
Materials:
-
Stock solution of this compound (e.g., 1 mM in ethanol).
-
Stock solution of the metal salt of interest (e.g., 1 mM CuSO₄ in water).
-
Appropriate buffer solution (e.g., HEPES or MES) to maintain a constant pH.
-
UV-Vis Spectrophotometer.
Procedure:
-
Prepare a series of solutions in separate vials, keeping the total molar concentration of metal and ligand constant, but varying their mole fractions. The total volume should also be constant. For example, prepare 11 solutions (0 to 10 mL of ligand solution, and 10 to 0 mL of metal solution) and bring the final volume to 25 mL with the buffer.
-
The mole fraction of the ligand (X) will range from 0 to 1.
-
Allow the solutions to equilibrate for a set period (e.g., 30 minutes) at a constant temperature, protected from light.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex. This λ_max should be determined beforehand by scanning a solution known to contain the complex.
-
Correct the measured absorbance by subtracting the absorbance that would be expected if no reaction occurred (calculated based on the individual absorbances of the free ligand and metal ion at that wavelength).
-
Plot the corrected absorbance versus the mole fraction of the ligand (X). The plot should show a maximum (or minimum) at the mole fraction corresponding to the stoichiometry of the complex. For a 1:2 metal-to-ligand complex (ML₂), the peak will be at X ≈ 0.67.
Protocol 2: Determination of Stability Constants by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.
Materials:
-
A solution of this compound of known concentration.
-
A solution of the metal salt of known concentration.
-
A standardized solution of a strong base (e.g., 0.1 M KOH or NaOH), carbonate-free.
-
A standardized solution of a strong acid (e.g., 0.1 M HCl).
-
A constant temperature water bath.
-
A calibrated pH meter with a glass electrode.
-
Inert gas (N₂ or Ar) supply.
Procedure:
-
Calibrate the pH electrode using standard buffers at the desired experimental temperature.
-
In a double-walled, thermostatted titration vessel, prepare a solution containing the ligand and the strong acid. The acid ensures that the ligand is fully protonated at the start.
-
Bubble inert gas through the solution for 15-20 minutes to remove dissolved CO₂ and maintain an inert atmosphere throughout the titration.
-
Begin the titration by adding small, precise aliquots of the standardized strong base. Record the pH reading after each addition, ensuring the reading is stable.
-
This first titration determines the protonation constants (pKa values) of the ligand.
-
Repeat the titration with a new solution that contains the ligand, the strong acid, AND the metal salt.
-
The titration curve in the presence of the metal will be shifted to lower pH values compared to the ligand-only titration, as the metal ion competes with protons for the ligand.
-
The stability constants (log K) are calculated from the difference between the two titration curves using specialized software (e.g., Hyperquad) that fits the potentiometric data.
Section 4: Data Interpretation
Understanding the data is key to optimizing chelation. Below is a comparative table of stability constants for related compounds to provide context for your expected results.
| Chelating Agent | Metal Ion | Log K₁ | Log K₂ | Overall Stability (log β₂) |
| 8-Hydroxyquinoline | Cu²⁺ | 12.8 | 11.7 | 24.5 |
| Ni²⁺ | 11.2 | 9.9 | 21.1 | |
| Co²⁺ | 10.4 | 9.2 | 19.6 | |
| Zn²⁺ | 10.5 | 9.5 | 20.0 | |
| 2-Methyl-8-hydroxyquinoline | Cu²⁺ | 12.2 | 11.2 | 23.4 |
| Ni²⁺ | 9.8 | 8.6 | 18.4 | |
| Co²⁺ | 9.4 | 8.2 | 17.6 | |
| Zn²⁺ | 9.9 | 8.9 | 18.8 |
Note: Data compiled from various sources. Stability constants for this compound are not widely published and should be determined experimentally. The values for 2-Methyl-8-hydroxyquinoline illustrate the potential impact of steric hindrance from the 2-methyl group, which generally lowers the stability constants compared to the parent 8-HQ.
References
- Cipurković, A., Horozić, E., Marić, S., Mekić, L. and Junuzović, H. (2021) Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]
- Al-Busafi, S. N. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews in Journal of Chemistry. [Link]
- Garcı́a-Raso, Á., Fiol, J. J., López-Zafra, A., Castro, J., Molins, E., & Mata, I. (2000). The first row transition metal complexes of 2-methyl-8-hydroxyquinoline. Polyhedron, 19(11), 1355-1361. [Link]
- Robak, W., Apostoluk, W., & Maciejewski, P. (2013). Linear Free Energy Relationship (LFER) Analysis of Dissociation Constants of 8-Hydroxyquinoline and Its Derivatives in Aqueous and Dioxane–Water Solutions. Journal of Solution Chemistry, 42(5), 949-965. [Link]
- Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1191–1203. [Link]
- Raymond, K. N., & Smith, W. L. (1981). Actinide-specific sequestering agents and decontamination applications. Structure and Bonding, 43, 159-186. [Link]
- Barna, B., Lázár, I., Kalmár, J., & Buglyó, P. (2021). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistant Cancer Cells. Inorganic chemistry, 60(1), 356–369. [Link]
- XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). SiteMap.
- Kwiotek, J. N., Howerton, S. B., & Lanni, E. J. (2018). Experimental and Computational Investigation of the Acid Dissociation Constants of Substituted 2-Methylquinolin-8-ol Ligands. The Journal of organic chemistry, 83(15), 8319–8327. [Link]
- PubChem. (n.d.). 8-hydroxyquinoline.
Sources
Technical Support Center: Refinement of Analytical Methods for 4-Chloro-8-hydroxy-2-methylquinoline Detection
Welcome to the technical support center dedicated to the analytical challenges in the detection of 4-Chloro-8-hydroxy-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice. Our goal is to empower you to refine your analytical methods, ensuring accuracy, precision, and robustness in your results.
Introduction
This compound is a substituted quinoline derivative with potential applications in medicinal chemistry and material science.[1][2] Accurate and reliable analytical methods are crucial for its quantification in various matrices, from raw materials to biological samples. This guide addresses common issues encountered during method development and routine analysis using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial HPLC conditions for the analysis of this compound?
A1: For initial method development, a reverse-phase HPLC method is recommended. Given the compound's structure, a C18 column is a suitable starting point. Due to the chelating nature of the 8-hydroxyquinoline moiety, which can cause peak distortion and poor symmetry on silica-based columns with metal contamination, using a high-purity silica column or a column with end-capping is advisable.[3]
A gradient elution with a mobile phase consisting of acetonitrile (ACN) and water with an acidic modifier is a good starting point. The acidic modifier, such as formic acid or phosphoric acid, helps to ensure consistent peak shape by protonating the quinoline nitrogen. For LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are preferred.[3]
Q2: I am observing significant peak tailing in my HPLC analysis. What are the potential causes and solutions?
A2: Peak tailing is a common issue when analyzing quinoline derivatives. The primary causes include:
-
Secondary Interactions: The basic nitrogen on the quinoline ring can interact with residual acidic silanol groups on the silica-based column packing material.
-
Metal Chelation: The 8-hydroxyquinoline structure is a known chelating agent, and interactions with metal ions in the sample, mobile phase, or HPLC system can lead to peak tailing.[3]
-
Column Overload: Injecting too much sample can saturate the stationary phase.
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block the active silanol sites. However, be aware that TEA is not suitable for LC-MS analysis.
-
pH Adjustment: Ensure the mobile phase pH is low enough (typically below 3) to keep the quinoline nitrogen protonated, which can reduce interactions with silanols.
-
Use a Different Column: Consider using a column with a different stationary phase, such as a phenyl-silica column, or a column specifically designed for basic compounds.[4]
-
Sample Concentration: Dilute your sample to check for column overload.
-
System Decontamination: If metal chelation is suspected, flushing the system with a chelating agent like EDTA may help.
Q3: Can this compound be analyzed by GC-MS?
A3: Yes, GC-MS can be a suitable technique, particularly for identifying and quantifying the compound in less complex matrices. The compound has a molecular weight of 193.63 g/mol .[5] Derivatization of the hydroxyl group may be necessary to improve its volatility and thermal stability, which can be achieved through silylation (e.g., using BSTFA).
For initial GC-MS method development, a standard non-polar column (e.g., HP-5MS) can be used. The mass spectrum of the underivatized compound would likely show a molecular ion peak at m/z 193 and an isotopic peak at m/z 195 due to the presence of chlorine. The fragmentation pattern would be influenced by the loss of a methyl group, chlorine, and other characteristic fragments of the quinoline ring.[6][7]
Q4: My compound appears to be degrading in solution. What are the likely causes and how can I improve its stability?
A4: Quinoline derivatives can be susceptible to degradation, particularly in aqueous solutions, influenced by factors like pH, light, and temperature.[8] Discoloration (e.g., turning yellow or brown) can be an indication of degradation.[8]
Preventive Measures:
-
pH Control: Use buffers to maintain a stable pH. The optimal pH for stability should be determined experimentally.[8]
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation.[8]
-
Temperature Control: Store stock solutions and samples at reduced temperatures (e.g., refrigerated or frozen) to minimize thermal degradation.[8]
-
Use of Antioxidants: If oxidative degradation is suspected, the addition of a small amount of an antioxidant may be beneficial, but its compatibility with the analytical method must be verified.
-
Fresh Preparation: Prepare solutions fresh daily whenever possible.
Troubleshooting Guides
HPLC Method Refinement
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing/Fronting) | Secondary interactions with the column; Inappropriate mobile phase pH; Column overload. | Optimize mobile phase pH; Use a column with end-capping or a different stationary phase; Reduce sample concentration. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate; Temperature variations; Column degradation. | Ensure proper mobile phase mixing and degassing; Use a column oven for temperature control; Check for leaks in the system; Replace the column if necessary. |
| Low Sensitivity | Inappropriate detection wavelength; Poor ionization in LC-MS. | Determine the optimal UV absorbance wavelength by running a UV-Vis spectrum; Optimize MS source parameters (e.g., gas flows, temperatures, voltages). |
| Ghost Peaks | Carryover from previous injections; Contaminated mobile phase or system. | Implement a robust needle wash protocol; Use high-purity solvents; Flush the entire system. |
GC-MS Method Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No Peak or Very Small Peak | Compound degradation in the injector; Insufficient volatility; Adsorption in the system. | Use a lower injector temperature; Derivatize the compound to increase volatility; Use a deactivated liner and column. |
| Broad Peaks | Slow injection; Column overloading; Inefficient chromatography. | Use a faster injection speed; Dilute the sample; Optimize the temperature program (e.g., use a faster ramp rate). |
| Poor Repeatability | Inconsistent injection volume; Leaks in the system; Sample degradation. | Check autosampler performance; Perform a leak check; Prepare fresh samples and standards. |
| Matrix Interference | Co-eluting compounds from the sample matrix. | Improve sample preparation (e.g., use Solid Phase Extraction - SPE); Optimize the temperature program to enhance separation; Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for better selectivity.[9] |
Experimental Protocols
Protocol 1: General HPLC-UV Method Development
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution:
-
Start with a linear gradient from 10% B to 90% B over 15 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection. A wavelength of around 250 nm can be a good starting point based on the 8-hydroxyquinoline chromophore.[3] It is highly recommended to determine the lambda max using a UV-Vis spectrophotometer.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Protocol 2: Sample Preparation for Analysis in a Complex Matrix (e.g., Plasma)
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.[10]
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
-
Filtration:
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
Visualizations
Experimental Workflow: HPLC Analysis
Caption: General workflow for the analysis of this compound by HPLC.
Logical Relationship: Troubleshooting Peak Tailing
Caption: Decision tree for troubleshooting peak tailing in HPLC analysis.
References
- ZefSci. (2025).
- MDPI. (2021).
- Wojtowicz, E. J. (1984). Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs. Journal of Pharmaceutical Sciences, 73(10), 1430-1433. [Link]
- RSC Publishing. (2024).
- ResearchGate. (2025).
- Drug Development and Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]
- American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]
- PubChem. (n.d.). 4-Chloro-2-methylquinoline. [Link]
- MDPI. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]
- ResearchGate. (2011). Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL)
- PubMed. (2011). Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL)
- ResearchGate. (n.d.). UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. [Link]
- ResearchGate. (2025).
- PMC. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. [Link]
- NIST. (n.d.). 4-Chloroquinoline. [Link]
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. [Link]
- International Journal of Pharmaceutical and Phytopharmacological Research. (2012).
- IJCRT. (2021).
- SpectraBase. (n.d.). 4-Chloroquinoline - Optional[1H NMR] - Spectrum. [Link]
- Sinfoo Biotech. (n.d.). This compound,(CAS# 28507-46-2). [Link]
- Open Access Journals. (2014).
- PubChem. (n.d.). 2-Methyl-8-hydroxyquinoline. [Link]
- SciSpace. (2014).
- Canadian Science Publishing. (1966).
- ResearchGate. (n.d.).
- NIST. (n.d.). 8-Hydroxyquinoline. [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. scispace.com [scispace.com]
- 3. sielc.com [sielc.com]
- 4. Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound,(CAS# 28507-46-2)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 6. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Methyl-8-hydroxyquinoline | C10H9NO | CID 13224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to 4-Chloro-8-hydroxy-2-methylquinoline and Other Biologically Active Quinoline Derivatives
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the architecture of therapeutic agents. Its rigid, planar structure and the presence of a nitrogen heteroatom provide a unique electronic and steric profile, making it an exceptionally versatile scaffold for interacting with a multitude of biological targets.[1] From the historical antimalarial quinine to modern anticancer and antimicrobial agents, quinoline derivatives have demonstrated a vast spectrum of pharmacological activities.[2][3][4] This guide focuses on 4-Chloro-8-hydroxy-2-methylquinoline , a specific derivative whose potential can be understood and predicted through a comparative analysis with its well-studied relatives.
For researchers in drug development, understanding the subtle yet profound impact of substituent placement on the quinoline core is paramount. The choice of a comparator molecule is not arbitrary; it is a deliberate experimental design choice to isolate variables and understand structure-activity relationships (SAR). In this guide, we will compare this compound against key derivatives that differ in their substitution patterns at strategic positions, allowing us to dissect the probable contributions of the 4-chloro, 8-hydroxy, and 2-methyl groups to its overall biological profile. We will draw comparisons with halogenated 8-hydroxyquinolines like Clioquinol and Cloxyquin , and the classic 4-aminoquinoline, Chloroquine , to build a comprehensive, predictive profile.
Structural Dissection: Decoding the Functional Groups
The predicted biological activity of a molecule is encoded in its structure. Let's deconstruct this compound and its comparators to understand the role of each key functional group.
-
This compound (Target Compound):
-
8-Hydroxy Group: This is arguably the most critical feature. The proximity of the hydroxyl group's oxygen and the ring's nitrogen at position 1 creates a powerful bidentate chelation site for metal ions like Fe²⁺, Cu²⁺, and Zn²⁺.[5] This metal-binding ability is a primary mechanism of action for many bioactive 8-hydroxyquinolines.[6]
-
4-Chloro Group: The chlorine atom at the 4-position significantly influences the molecule's electronics and reactivity. As an electron-withdrawing group, it can modulate the pKa of the quinoline nitrogen. Furthermore, the C4-Cl bond can be susceptible to nucleophilic substitution, offering a potential route for covalent interaction with biological targets or for synthetic derivatization.[7]
-
2-Methyl Group: The methyl group at the 2-position adds lipophilicity, which can enhance membrane permeability. It also introduces steric bulk, which can influence how the molecule fits into an enzyme's active site or a receptor's binding pocket.
-
-
Comparator Quinoline Derivatives:
-
Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline): A classic 8-hydroxyquinoline. Comparing our target to Clioquinol allows for an evaluation of how halogen placement (4-position vs. 5- and 7-positions) and type (Chloro vs. Iodo) impacts activity.[8]
-
Cloxyquin (5-Chloro-8-hydroxyquinoline): This derivative helps isolate the effect of a single halogen at the 5-position versus the 4-position on the 8-hydroxyquinoline core.[9]
-
Chloroquine (7-Chloro-4-aminoquinoline): A fundamentally different subclass. It lacks the 8-hydroxy chelation site but features a critical 7-chloro group and a 4-amino side chain.[10] It serves as a benchmark for a different mechanism of action (e.g., inhibition of heme polymerization in malaria, modulation of autophagy in cancer).[11][12]
-
Comparative Analysis I: Antimicrobial Potential
The antimicrobial properties of quinoline derivatives are well-documented, ranging from antibacterial to antifungal activities.[13][14] For 8-hydroxyquinolines, the primary mechanism is the chelation and disruption of essential metal ion homeostasis within microbial cells.[6]
Mechanism of Action: Metal Ion Sequestration
Microbes require a delicate balance of metal ions like iron and copper for enzymatic function. 8-hydroxyquinolines can act in two ways: by sequestering these ions from the microbe, thereby starving essential enzymes, or by forming lipophilic metal-complexes that can transport the metal into the cell, leading to toxic concentrations and the generation of reactive oxygen species (ROS). The 2:1 (quinoline:metal) complex is often considered the active species that can penetrate the cell.[6]
Comparative Performance Data
While direct, published antimicrobial data for this compound is scarce, we can infer its potential by examining its structural analogues. Cloxyquin, for instance, has demonstrated potent activity against Mycobacterium tuberculosis.[9] The data strongly suggests that the 8-hydroxyquinoline scaffold is effective, and variations in substitution tune this potency.
| Compound | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Citation |
| Cloxyquin | M. tuberculosis | 0.125 | 0.25 | [9] |
| 8-Hydroxyquinoline | M. tuberculosis H37Ra | 0.125 | N/A | [9] |
| Clioquinol | M. tuberculosis H37Ra | 6.25 | N/A | [9] |
This table summarizes Minimum Inhibitory Concentration (MIC) data for comparator compounds against Mycobacterium tuberculosis. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Structure-Activity Relationship Insights
Based on the data, the unsubstituted 8-hydroxyquinoline and the 5-chloro derivative (Cloxyquin) are highly active against M. tuberculosis. The di-halogenated Clioquinol is significantly less active in this specific assay. This suggests that for antitubercular activity, excessive halogenation might be detrimental. The position of the chlorine atom in our target compound (4-position) is electronically distinct from the 5-position in Cloxyquin. It is plausible that this compound would possess potent antimicrobial activity, potentially comparable to Cloxyquin, by effectively chelating metals essential for bacterial survival. Empirical testing is required for confirmation.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The trustworthiness of any comparison relies on robust, reproducible experimental design. The broth microdilution assay is a gold-standard method for determining the MIC of a compound.
Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a target microorganism.
Methodology:
-
Preparation of Compound Stock: Dissolve this compound and comparator compounds in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound stock using appropriate sterile growth medium (e.g., Mueller-Hinton Broth for bacteria). This creates a gradient of compound concentrations.
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension according to CLSI guidelines to achieve the final desired inoculum density.
-
Inoculation: Add the standardized inoculum to each well of the 96-well plate. Include a positive control (medium + inoculum, no compound) and a negative control (medium only).
-
Incubation: Incubate the plate at the optimal temperature and duration for the microorganism (e.g., 37°C for 18-24 hours for S. aureus).
-
Data Analysis: The MIC is read as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
Comparative Analysis II: Anticancer Potential
The quinoline scaffold is present in several approved and investigational anticancer drugs.[15] Their mechanisms are diverse, including kinase inhibition, DNA damage, and disruption of cellular metabolism.[3][16]
Mechanisms of Action in Cancer
-
Induction of Oxidative Stress: Similar to their antimicrobial action, 8-hydroxyquinolines like Clioquinol can chelate copper, an abundant metal in tumor tissue. The resulting complex acts as an ionophore, shuttling copper into cancer cells. This disrupts redox homeostasis, leading to a surge in cytotoxic ROS and triggering apoptosis.[6]
-
Proteasome Inhibition: Clioquinol has been shown to inhibit the proteasome, a cellular machine responsible for degrading unwanted proteins.[17] Its inhibition leads to the accumulation of misfolded proteins, inducing cell cycle arrest and apoptosis.
-
Autophagy Modulation: Chloroquine and its hydroxyl derivative are well-known inhibitors of autophagy, a cellular recycling process that cancer cells often exploit to survive stress. By blocking the final stage of autophagy, these drugs cause the accumulation of cellular waste and can enhance the efficacy of other chemotherapeutics.[12]
Comparative Performance Data
The anticancer activity of 8-hydroxyquinoline derivatives can be significantly more potent than that of Chloroquine, highlighting the importance of the metal-binding mechanism. A study comparing Clioquinol to its analogue Nitroxoline (8-hydroxy-5-nitroquinoline) demonstrated that even subtle changes can lead to a 5-10 fold increase in cytotoxicity.[17]
| Compound | Cell Line (Cancer Type) | IC₅₀ (µM) | Citation |
| Clioquinol | Raji (Burkitt's lymphoma) | ~10-20 | [17] |
| Nitroxoline | Raji (Burkitt's lymphoma) | ~1-2 | [17] |
| 8-Hydroxyquinoline | K562 (Leukemia) | >10 | [18] |
| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (Liver) | 0.44 | [18] |
This table presents the half-maximal inhibitory concentration (IC₅₀) for various quinoline derivatives against human cancer cell lines. A lower IC₅₀ value indicates higher potency.
Structure-Activity Relationship Insights
The data indicates that the 8-hydroxyquinoline core is a potent starting point for anticancer agents. The high potency of Nitroxoline suggests that a strong electron-withdrawing group at the 5-position enhances activity.[17] The remarkable activity of 8-Hydroxy-2-quinolinecarbaldehyde shows that modification at the 2-position can drastically increase potency.[18]
For This compound , its potential as an anticancer agent is high. It possesses the key 8-hydroxy group for metal chelation and ROS induction. The 4-chloro group's electronic influence and the 2-methyl group's lipophilicity could synergize to create a potent compound. It is hypothesized that its mechanism would be more aligned with Clioquinol (metal-ionophore) than with Chloroquine (autophagy inhibition).
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a fundamental tool for screening potential anticancer compounds.
Objective: To measure the reduction in cell viability of a cancer cell line after exposure to a test compound.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, breast cancer) into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and comparators. Remove the old medium from the cells and add the medium containing the various compound concentrations. Include vehicle control wells (e.g., DMSO-treated).
-
Incubation: Incubate the cells with the compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: After a few hours of incubation with MTT, add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically ~570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value using non-linear regression analysis.
Visualizing Relationships and Workflows
To synthesize the complex SAR information and clarify experimental processes, graphical representations are invaluable.
Caption: Structure-Activity Relationship (SAR) map for key quinoline derivatives.
Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.
Conclusion and Future Directions
This guide provides a framework for understanding the potential of This compound by placing it in the context of well-characterized quinoline derivatives. The structural analysis strongly suggests that it is a prime candidate for investigation as both an antimicrobial and an anticancer agent.
-
Its 8-hydroxy group positions it to act as a potent metal chelator, a mechanism central to the activity of compounds like Cloxyquin and Clioquinol.
-
Its 4-chloro and 2-methyl substituents are likely to fine-tune its potency, lipophilicity, and cellular uptake, distinguishing it from other halogenated 8-hydroxyquinolines.
-
Its predicted mechanism of action is more aligned with the induction of metal-mediated oxidative stress rather than the autophagy inhibition pathway utilized by Chloroquine.
The crucial next step is empirical validation. The experimental protocols detailed herein for MIC and MTT assays provide a direct and robust pathway to test these hypotheses. Future research should focus on synthesizing this compound and screening it against a diverse panel of bacterial strains and cancer cell lines to generate the direct experimental data needed to confirm its therapeutic potential.
References
- Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists.
- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics. [Link]
- Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. [Link]
- The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview.
- Similar Structure−Activity Relationships of Quinoline Derivatives for Antiprion and Antimalarial Effects.
- Synthesis, structure-activity relationship, and receptor pharmacology of a new series of quinoline derivatives acting as selective, noncompetitive mGlu1 antagonists. PubMed. [Link]
- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Medicinal Chemistry Letters. [Link]
- Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter
- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul
- Synthesis, biological evaluation, Structure - Activity relationship studies of quinoline-imidazole derivatives as potent antimalarial agents. PubMed. [Link]
- Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. [Link]
- Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences. [Link]
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Medicinal Chemistry. [Link]
- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. [Link]
- Structure Activity Relationship of 4 Amino Quinoline Chloroquine. YouTube. [Link]
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
- QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents.
- 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. [Link]
- 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applic
- 5-Chloro-7-iodo-8-hydroxyquinoline (clioquinol) inhibits the nerve growth factor-induced stimulation of RNA synthesis in neonatal rat superior cervical ganglion, in vitro--comparison with effects of methylmercuric chloride and 4-hydroxyaminoquinoline-N-oxide. PubMed. [Link]
- Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives.
- Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline deriv
- Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry. [Link]
- This compound. Sinfoo Biotech. [Link]
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]
- Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters. [Link]
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules. [Link]
- Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters. [Link]
- Antibacterial and Synergistic Activity of a New 8-Hydroxyquinoline Derivative Against Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis Online. [Link]
- Comparison of IC50s of selected 4-aminoquinolines and chloroquine for a large number of P. falciparum isolates.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed. [Link]
- Comparison of IC50s of selected 4-aminoquinolines and chloroquine for a large number of P. falciparum isolates.
- Pharmacology of Chloroquine and Hydroxychloroquine.
- In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. tandfonline.com [tandfonline.com]
- 5. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine [mdpi.com]
- 12. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 16. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to 4-Chloro-8-hydroxy-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-8-hydroxy-2-methylquinoline is a key heterocyclic compound with significant applications in medicinal chemistry and materials science. Its derivatives have demonstrated a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The strategic placement of the chloro, hydroxyl, and methyl groups on the quinoline scaffold makes it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comparative analysis of prominent synthetic methods for this compound, offering insights into the underlying chemical principles, experimental protocols, and overall efficiency of each approach.
Core Synthesis Strategies
The synthesis of this compound can be broadly categorized into two main approaches:
-
Construction of the Quinoline Ring System followed by Functionalization: This strategy involves first assembling the core bicyclic quinoline structure and then introducing the chloro and hydroxyl groups in subsequent steps.
-
Direct Cyclization with Pre-functionalized Precursors: This approach utilizes starting materials that already contain the necessary substituents or their precursors, leading to the target molecule in fewer steps.
This guide will delve into specific named reactions and synthetic transformations that exemplify these strategies, including the Gould-Jacobs reaction, Combes synthesis, and direct chlorination methods.
Method 1: The Gould-Jacobs Reaction Pathway
The Gould-Jacobs reaction is a powerful and widely used method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[1][2] This approach is particularly effective for anilines bearing electron-donating groups.[1] The subsequent chlorination of the resulting 4-hydroxyquinoline intermediate yields the desired product.
Reaction Mechanism and Rationale
The synthesis begins with the condensation of 2-amino-3-methylphenol with DEEM. This is followed by a thermally induced intramolecular cyclization to form the 4-hydroxyquinoline ring system. The final step involves chlorination, typically using phosphoryl chloride (POCl₃), to replace the hydroxyl group at the 4-position with a chlorine atom.
Experimental Protocol:
Step 1: Synthesis of 8-hydroxy-2-methyl-4-quinolone
-
A mixture of 2-amino-3-methylphenol and diethyl ethoxymethylenemalonate is heated. The initial reaction is a Michael-type addition followed by the elimination of ethanol.
-
The resulting intermediate undergoes thermal cyclization at high temperatures (often >200°C), which can be achieved using conventional heating or microwave irradiation for accelerated reaction times.[3]
-
The cyclized product, ethyl 4-hydroxy-2-methylquinoline-3-carboxylate, precipitates upon cooling and can be isolated by filtration.
-
Saponification of the ester with a base, such as sodium hydroxide, followed by acidification, yields the corresponding carboxylic acid.
-
Decarboxylation of the acid by heating affords 8-hydroxy-2-methyl-4-quinolone.
Step 2: Chlorination to this compound
-
The 8-hydroxy-2-methyl-4-quinolone is treated with a chlorinating agent, most commonly phosphoryl chloride (POCl₃), often in a suitable solvent like toluene or neat.
-
The reaction mixture is heated under reflux to drive the conversion.
-
Upon completion, the excess POCl₃ is carefully quenched, and the product is isolated and purified.
Visualization of the Gould-Jacobs Pathway
Caption: The Gould-Jacobs reaction pathway to this compound.
Method 2: The Combes Quinoline Synthesis
The Combes synthesis provides an alternative route to the quinoline core by condensing an aniline with a β-diketone under acidic conditions.[4][5] This method is particularly useful for preparing 2,4-disubstituted quinolines.[6]
Reaction Mechanism and Rationale
In this approach, 2-aminophenol is reacted with acetylacetone (a β-diketone). The initial step is the formation of an enamine intermediate. Subsequent acid-catalyzed cyclization and dehydration lead to the formation of the quinoline ring.[5][7] The resulting 8-hydroxy-2,4-dimethylquinoline would then require selective de-methylation at the 4-position and subsequent chlorination, making this a less direct route to the target molecule. A more direct Combes-type approach would involve a different β-dicarbonyl compound to avoid the formation of the 4-methyl group.
Experimental Protocol:
-
2-Aminophenol and acetylacetone are mixed in the presence of a strong acid catalyst, such as sulfuric acid or polyphosphoric acid.[6]
-
The mixture is heated to promote the condensation and cyclization reactions.
-
The reaction is worked up by neutralization and extraction to isolate the crude 8-hydroxy-2,4-dimethylquinoline.
-
Subsequent chemical transformations would be necessary to convert this intermediate to the final product.
Visualization of the Combes Synthesis Workflow
Caption: A conceptual workflow for the Combes synthesis route.
Method 3: Direct Chlorination of 8-Hydroxy-2-methylquinoline
This method represents a more direct functionalization approach, starting from the readily available 8-hydroxy-2-methylquinoline. The key challenge in this strategy is achieving selective chlorination at the 4-position without affecting other positions on the quinoline ring, particularly the electron-rich phenol ring.
Reaction Mechanism and Rationale
Direct chlorination of 8-hydroxyquinolines can be achieved using various chlorinating agents. The reactivity of the quinoline ring is influenced by the hydroxyl group, which activates the ring towards electrophilic substitution. Therefore, careful control of reaction conditions is crucial to achieve the desired regioselectivity. For instance, chlorination of 8-hydroxyquinoline with chlorine gas in the presence of a catalyst like iodine has been reported for the synthesis of 5,7-dichloro-8-hydroxyquinoline.[8] Achieving selective monochlorination at the 4-position is more challenging and may require specific reagents or protecting group strategies.
A more common and effective approach is the chlorination of a 4-hydroxy precursor, as described in the Gould-Jacobs pathway. However, direct chlorination of the parent 8-hydroxy-2-methylquinoline at the 4-position is not a commonly reported high-yielding method due to competing reactions at the 5 and 7 positions.
More advanced enzymatic methods are also being explored for the selective chlorination of hydroxyquinolines. For example, a flavin-dependent halogenase has been shown to selectively chlorinate certain hydroxyquinolines, offering a "green" alternative to traditional chemical methods.[9]
Experimental Protocol (Illustrative for 5,7-Dichlorination):
-
8-Hydroxy-2-methylquinoline is dissolved in a suitable solvent, such as chloroform.[8]
-
A catalyst, for example, iodine, is added to the solution.[8]
-
Chlorine gas is bubbled through the reaction mixture at a controlled temperature.[8]
-
The reaction is monitored for the formation of the desired product.
-
Upon completion, the reaction is quenched, and the product is isolated and purified.
Comparative Analysis
| Method | Starting Materials | Key Steps | Advantages | Disadvantages |
| Gould-Jacobs Reaction | 2-Amino-3-methylphenol, Diethyl ethoxymethylenemalonate | Condensation, Cyclization, Saponification, Decarboxylation, Chlorination | Well-established, good yields, versatile for substituted anilines.[1][3] | Multi-step process, requires high temperatures for cyclization.[3] |
| Combes Synthesis | 2-Aminophenol, β-Diketone | Condensation, Cyclization | One-pot synthesis of the quinoline core.[5] | Less direct for the target molecule, may require subsequent modifications, regioselectivity can be an issue.[5] |
| Direct Chlorination | 8-Hydroxy-2-methylquinoline | Electrophilic Chlorination | Potentially fewer steps. | Difficult to achieve selective monochlorination at the 4-position, risk of over-chlorination.[8] |
Conclusion
The synthesis of this compound can be accomplished through several synthetic routes. The Gould-Jacobs reaction pathway stands out as a robust and reliable method, offering good control over the final substitution pattern, despite being a multi-step process. The Combes synthesis provides a rapid entry to the quinoline scaffold but may require significant post-cyclization modifications to achieve the target structure. Direct chlorination of 8-hydroxy-2-methylquinoline is the most direct approach in principle, but suffers from significant challenges in controlling regioselectivity.
For researchers and drug development professionals, the choice of synthetic method will depend on factors such as the availability of starting materials, desired scale of synthesis, and the importance of yield and purity. The Gould-Jacobs pathway generally offers the most practical and efficient route to high-purity this compound for further derivatization and biological evaluation.
References
- El-Gohary, N. S., & Shaaban, M. I. (2017). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 22(12), 2136. [Link]
- Al-Busafi, S. N., & Suliman, F. O. (2017). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 6(3), 1-13.
- Wikipedia contributors. (2023, November 18). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia.
- Wikipedia contributors. (2023, August 29). Doebner–Miller reaction. In Wikipedia, The Free Encyclopedia.
- CN109053569B - Method for synthesizing 8-hydroxyquinoline - Google Patents. (n.d.).
- Combes Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 500-502). Cambridge University Press.
- Gould-Jacobs Reaction. (n.d.). In Merck Index.
- Singh, S., & Singh, S. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.
- Wikipedia contributors. (2023, May 22). Combes quinoline synthesis. In Wikipedia, The Free Encyclopedia.
- Li, J., et al. (2004). 2-Methyl-5-chloromethyl-8-hydroxyquinoline. Molbank, 2004(4), M388. [Link]
- Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(33), 19537-19569. [Link]
- US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents. (n.d.).
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. (n.d.).
- Atar, A. B., et al. (2018). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 12, 2537–2550. [Link]
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
- Zhan, J., et al. (2014). Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. Molecules, 19(11), 18886-18895. [Link]
- Hormi, O. E. O., et al. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-596.
- Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - ResearchGate. (n.d.).
- Liebman, K. M., et al. (2020). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. Resonance, 25(5), 621-630.
- Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. (2021, August 25).
- Al-Zoubi, W., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(19), 6285. [Link]
- Eigner, V., et al. (2022). The Formation of Inherently Chiral Calix[10]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes. Molecules, 27(23), 8565. [Link]
- Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives - ResearchGate. (n.d.).
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. ablelab.eu [ablelab.eu]
- 4. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. iipseries.org [iipseries.org]
- 7. youtube.com [youtube.com]
- 8. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents [patents.google.com]
- 9. digitalcommons.usu.edu [digitalcommons.usu.edu]
A Comparative Guide to the Antimicrobial Efficacy of 4-Chloro-8-hydroxy-2-methylquinoline Against Methicillin-Resistant Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
In the relentless battle against antimicrobial resistance, the quest for novel therapeutic agents is paramount. Methicillin-resistant Staphylococcus aureus (MRSA) remains a formidable challenge in both hospital and community settings, driving the need for innovative strategies that circumvent existing resistance mechanisms. This guide provides an in-depth comparative analysis of 4-Chloro-8-hydroxy-2-methylquinoline, a member of the 8-hydroxyquinoline class of compounds, against established anti-MRSA agents. We will delve into its mechanism of action, supported by experimental data, and provide detailed protocols for its evaluation, offering a comprehensive resource for the scientific community.
The Rise of 8-Hydroxyquinolines: A New Frontier in Antimicrobial Research
The 8-hydroxyquinoline scaffold has long been recognized for its diverse biological activities, including potent antimicrobial, antifungal, and anticancer properties. The core mechanism of action for many of these compounds lies in their ability to chelate essential metal ions, thereby disrupting critical cellular processes in pathogens. This unique mode of action presents a promising avenue to combat drug-resistant bacteria like MRSA, which have developed resistance to conventional antibiotics that target cell wall synthesis or protein production.
This compound, with its specific substitutions, offers a unique chemical entity within this class. The chloro and methyl groups can modulate its lipophilicity and electronic properties, potentially enhancing its antimicrobial efficacy and cellular uptake. This guide will explore the performance of this compound in the context of other 8-hydroxyquinoline derivatives and standard-of-care antibiotics.
Performance Comparison: this compound and its Contemporaries
To objectively assess the potential of this compound as an anti-MRSA agent, we will compare its performance with that of other 8-hydroxyquinoline derivatives and currently prescribed antibiotics. The primary metric for this comparison will be the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
While specific MIC data for this compound against S. aureus is not extensively available in the public domain, we can infer its potential by examining closely related analogs.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of 8-Hydroxyquinoline Derivatives Against Staphylococcus aureus
| Compound | S. aureus Strain | MIC (µg/mL) | MIC (µM) | Citation |
| 5,7-dichloro-2-methyl-8-quinolinol | Methicillin-Sensitive S. aureus (MSSA) | - | 2.2 | [1] |
| 5,7-dichloro-2-methyl-8-quinolinol | Methicillin-Resistant S. aureus (MRSA) | - | 1.1 | [1][2] |
| 5,7-dibromo-2-methylquinolin-8-ol | Staphylococcus aureus | 6.25 | - | [3][4] |
| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Staphylococcus aureus | 0.5 - 2 | - | [5] |
| Cloxyquin (5-chloro-8-hydroxyquinoline) | Methicillin-Resistant S. aureus (MRSA) | - | ≤ 5.57 | [6] |
| PH176 (an 8-hydroxyquinoline derivative) | Methicillin-Resistant S. aureus (MRSA) | 16 (MIC₅₀) | - | [7][8][9][10] |
| Vancomycin | Methicillin-Resistant S. aureus (MRSA) | 0.25 - 2 | - | [10] |
| Linezolid | Methicillin-Resistant S. aureus (MRSA) | 1 - 4 | - | [6][11] |
Note: MIC values can vary depending on the specific bacterial strain and the testing methodology used.
The data presented in Table 1 for structurally similar compounds like 5,7-dichloro-2-methyl-8-quinolinol, which demonstrates potent activity against both MSSA and MRSA with MIC values in the low micromolar range, strongly suggests that this compound is a promising candidate for further investigation.[1][2] The activity of these halogenated 2-methyl-8-hydroxyquinolines highlights the potential of this structural motif.
Unraveling the Mechanism of Action: A Tale of Metal Ion Sequestration
The primary antimicrobial mechanism of 8-hydroxyquinolines is their ability to act as metal chelators, disrupting the delicate balance of essential metal ions within the bacterial cell. Key among these are zinc (Zn²⁺) and iron (Fe²⁺/Fe³⁺), which serve as critical cofactors for a multitude of enzymes involved in vital cellular processes.
By sequestering these metal ions, 8-hydroxyquinoline derivatives can inhibit bacterial growth through several pathways:
-
Inhibition of Metalloenzymes: Many enzymes essential for bacterial respiration, DNA replication, and protein synthesis require metal ions for their function. Chelation of these ions renders the enzymes inactive.
-
Disruption of Metal Homeostasis: Bacteria have sophisticated systems to maintain the correct intracellular concentrations of metal ions. The introduction of a potent chelator overwhelms these systems, leading to a state of metal starvation.[12][13][14][15]
-
Generation of Oxidative Stress: In some cases, the metal complexes formed by 8-hydroxyquinolines can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) that can damage cellular components.
The following diagram illustrates the proposed mechanism of action of this compound in disrupting zinc and iron homeostasis in S. aureus.
This chelation-based mechanism is a significant departure from that of conventional anti-MRSA drugs like vancomycin and linezolid.
-
Vancomycin , a glycopeptide antibiotic, inhibits the synthesis of the bacterial cell wall by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[15][16][17][18][19]
-
Linezolid , an oxazolidinone, inhibits protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex.[1][6][11][][21]
The novel mechanism of 8-hydroxyquinolines offers the potential for activity against MRSA strains that have developed resistance to these established drugs.
Experimental Protocols: A Guide to In Vitro Evaluation
To facilitate further research and cross-validation of results, we provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against S. aureus using the broth microdilution method. This method is a standardized and widely accepted technique for assessing the in vitro activity of antimicrobial agents.[10][22][23]
Protocol: Broth Microdilution Assay for MIC Determination
Materials:
-
This compound
-
Staphylococcus aureus strain (e.g., ATCC 29213 for MSSA, ATCC 43300 for MRSA)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Stock Solution:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of the S. aureus strain.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate after inoculation.
-
-
Serial Dilution in Microtiter Plate:
-
Perform two-fold serial dilutions of the compound's stock solution in CAMHB directly in the 96-well plate. This will create a range of concentrations to be tested.
-
Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB).
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the serially diluted compound and the growth control well.
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
The following workflow diagram outlines the key steps in the broth microdilution assay.
Synthesis of this compound and Key Comparators
General Synthetic Approach:
-
Skraup Synthesis: Reaction of an appropriate aminophenol with glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid to form the 8-hydroxy-2-methylquinoline core.
-
Chlorination: Introduction of the chloro group at the 4-position, likely using a chlorinating agent such as sulfuryl chloride or N-chlorosuccinimide.
Similarly, the synthesis of key comparators like Clioquinol and 5,7-dichloro-2-methyl-8-quinolinol follows established procedures, often starting from 8-hydroxyquinoline and employing specific halogenating agents.[7][24][25][26][27][28][29]
Conclusion and Future Directions
This compound, as a representative of the 8-hydroxyquinoline class, holds significant promise as a novel antimicrobial agent against MRSA. Its unique mechanism of action, centered on the chelation of essential metal ions, offers a potential solution to the growing problem of resistance to conventional antibiotics. The potent activity of its close analogs provides a strong rationale for its further development.
Future research should focus on:
-
Comprehensive in vitro and in vivo evaluation: Determining the MIC of this compound against a broad panel of clinical MRSA isolates and evaluating its efficacy in animal models of infection.
-
Mechanism of action studies: Elucidating the precise molecular targets and pathways affected by this compound in S. aureus.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing a library of related compounds to optimize antimicrobial activity and minimize potential toxicity.
-
Combination therapy studies: Investigating the potential for synergistic effects when combined with existing antibiotics.
By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of this compound and other 8-hydroxyquinoline derivatives in the fight against multidrug-resistant pathogens.
References
- Wills, C., et al. (2012). An evidence-based review of linezolid for the treatment of methicillin-resistant Staphylococcus aureus (MRSA): place in therapy. Core evidence, 7, 103.
- Seza, A., et al. (2022). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Chemistry & Biodiversity, 19(12), e202200892.
- BenchChem. (2025).
- BOC Sciences.
- Crane, S. J., & Lal, A. (2023). Vancomycin. In StatPearls [Internet].
- Wikipedia. (2024). Methicillin-resistant Staphylococcus aureus.
- Chambers, H. F. (2009). Beta-lactams against methicillin-resistant Staphylococcus aureus. Current opinion in pharmacology, 9(5), 571-576.
- Skaar, E. P., & Raffatellu, M. (2015). Molecular mechanisms of Staphylococcus aureus iron acquisition. Staphylococcus aureus, 235-256.
- Friedman, D. B., et al. (2006). Staphylococcus aureus redirects central metabolism to increase iron availability.
- Sheldon, J. R. (2015). Iron Acquisition Mechanisms and Their Role in Staphylococcus aureus Survival and Virulence.
- Hashemian, S. M. R., Farhadi, T., & Ganjparvar, M. (2018). Linezolid: a review of its properties, function, and use in critical care. Journal of intensive care, 6(1), 1-9.
- Gründling, A., & Sourjik, V. (2012). Genetic regulation of metal ion homeostasis in Staphylococcus aureus. Mobile genetic elements, 2(3), 144-149.
- Friedman, D. B., et al. (2006). Staphylococcus aureus redirects central metabolism to increase iron availability.
- Pippi, B., et al. (2018). Antimicrobial activity of clioquinol and nitroxoline: a scoping review. Journal of applied microbiology, 125(6), 1596-1610.
- Foster, T. J. (2018). Can β-Lactam Antibiotics Be Resurrected to Combat MRSA?. Trends in microbiology, 26(11), 933-943.
- BenchChem. (2025).
- Gardete, S., & Tomasz, A. (2014). Vancomycin-resistant Staphylococcus aureus: a new model of antibiotic resistance.
- Chui, C. H., et al. (2014). Preparation of 8-hydroxyquinoline derivatives as potential antibiotics against Staphylococcus aureus. Bioorganic & medicinal chemistry letters, 24(1), 367-370.
- Paterson, D., et al. (2023). Insights into the Antibacterial Mechanism of Action of Chelating Agents by Selective Deprivation of Iron, Manganese, and Zinc. Mbio, 14(3), e00320-23.
- de Almeida, J. F., et al. (2022). Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus. Future microbiology, 17(5), 425-436.
- Grim, K. P., et al. (2017). The metallophore staphylopine enables Staphylococcus aureus to compete with the host for zinc and overcome nutritional immunity. MBio, 8(5), e01202-17.
- Severin, A., & Tomasz, A. (2000). Mechanisms of vancomycin resistance in Staphylococcus aureus. Journal of bacteriology, 182(23), 6525-6531.
- Chui, C. H., et al. (2014). Preparation of 8-hydroxyquinoline derivatives as potential antibiotics against Staphylococcus aureus. Bioorganic & medicinal chemistry letters, 24(1), 367-370.
- YouTube. (2022). Vancomycin pharmacology | Mechanism of action and side effects.
- DoseMeRx. Vancomycin Mechanism of Action | Resistance and More.
- Khan, A., et al. (2023).
- Selhorst, J., et al. (2021). The C-Terminal Domain of Staphylococcus aureus Zinc Transport Protein AdcA Binds Plasminogen and Factor H In Vitro. International journal of molecular sciences, 22(16), 8868.
- de Almeida, J. F., et al. (2022). Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus. Future microbiology, 17(5), 425-436.
- El-Sayed, W. A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2 (1H)-one and its Thione Analogue. Molecules, 5(3), 399-408.
- de Almeida, J. F., et al. (2022). Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus. Future microbiology, 17(5), 425-436.
- Heiskanen, J. P., & Hormi, O. E. (2008). Synthesis of 8‐Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-596.
- ResearchGate. (n.d.).
- Critchley, I. A., et al. (2021). Development of a broth microdilution method for exebacase susceptibility testing. Journal of clinical microbiology, 59(7), e00130-21.
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-10.
- Saadeh, H. A., Sweidan, K. A., & Mubarak, M. S. (2020). Recent advances in the synthesis and biological activity of 8-hydroxyquinolines. Molecules, 25(18), 4321.
- Google Patents. (n.d.). CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.
- ResearchGate. (n.d.).
- Google Patents. (n.d.).
- Pippi, B., et al. (2023).
- PubChem. (n.d.). Clioquinol.
- Sigma-Aldrich. (n.d.). 5,7-Dichloro-8-hydroxy-2-methylquinoline 98.
- Google Patents. (n.d.). US3560508A - Process for the production of 5, 7-dichloro-8-hydroxy-quinoline and 5, 7-dichloro-8-hydroxy-quinaldine.
- ResearchGate. (n.d.). Synthetic scheme for the synthesis of 5-chloromethyl-8-quinoline hydrochloride (2).
- Zatta, P., et al. (2011). Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders. British journal of pharmacology, 164(7), 1783-1792.
Sources
- 1. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Role of Iron in Staphylococcus aureus Infection and Human Disease: A Metal Tug of War at the Host—Microbe Interface [frontiersin.org]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]
- 7. CN113292492A - Method for preparing clioquinol and diiodoquinol by one-pot method - Google Patents [patents.google.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An evidence-based review of linezolid for the treatment of methicillin-resistant Staphylococcus aureus (MRSA): place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genetic regulation of metal ion homeostasis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Can β-Lactam Antibiotics Be Resurrected to Combat MRSA? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. youtube.com [youtube.com]
- 16. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Mechanisms of vancomycin resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 21. dovepress.com [dovepress.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. scispace.com [scispace.com]
- 26. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 28. A Process For Preparation Of Halquinol Product [quickcompany.in]
- 29. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents [patents.google.com]
The Evolving Landscape of Quinolines: A Comparative Efficacy Analysis of 4-Chloro-8-hydroxy-2-methylquinoline and its Congeners
In the dynamic field of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of derivatives with a broad spectrum of biological activities. This guide provides a comparative analysis of the potential efficacy of 4-Chloro-8-hydroxy-2-methylquinoline, a less-explored derivative, against its more extensively studied structural and functional analogs. By examining the existing body of research on similar compounds, we can extrapolate and project the potential therapeutic applications and efficacy of this specific molecule.
Introduction to 8-Hydroxyquinoline Derivatives: A Legacy of Therapeutic Potential
The 8-hydroxyquinoline (8-HQ) nucleus is a privileged scaffold in drug discovery, known for its ability to form stable complexes with various metal ions.[1][2][3] This metal-chelating property is central to the diverse biological activities exhibited by its derivatives, which include antimicrobial, antifungal, anticancer, and neuroprotective effects.[1][2][4][5][6] The introduction of various substituents onto the 8-HQ core allows for the fine-tuning of its physicochemical properties and biological targets, leading to the development of potent and selective therapeutic agents.[2][7]
While extensive research has been conducted on numerous 8-HQ derivatives, this compound remains a relatively enigmatic compound with limited specific data in the public domain. This guide, therefore, aims to provide a comprehensive comparison based on the well-documented efficacy of its close structural relatives, particularly those with substitutions at the 2, 4, 5, and 7 positions of the quinoline ring.
The Central Role of Metal Chelation in the Mechanism of Action
The primary mechanism through which many 8-hydroxyquinoline derivatives exert their biological effects is through the chelation of metal ions, particularly transition metals like copper, zinc, and iron.[2][3] This interaction can lead to a cascade of downstream effects, including:
-
Inhibition of Metalloenzymes: Many critical enzymes in pathogens and cancer cells rely on metal cofactors for their function. By sequestering these metals, 8-HQ derivatives can effectively inhibit enzyme activity and disrupt essential cellular processes.
-
Generation of Reactive Oxygen Species (ROS): The metal complexes of 8-HQs can catalyze the production of ROS, leading to oxidative stress and subsequent cell death. This is a key mechanism in their anticancer and antimicrobial activities.
-
Disruption of Metal Homeostasis: By altering the intracellular concentration and distribution of metal ions, these compounds can disrupt vital cellular functions.[3]
The specific position and nature of substituents on the 8-HQ ring significantly influence the stability of the metal complexes and the overall biological activity. For instance, halogen substitutions, such as the chloro group in this compound, are known to enhance the lipophilicity and antimicrobial activity of the parent compound.[8][9]
Comparative Efficacy Analysis: A Multifaceted Examination
To project the potential efficacy of this compound, we will compare it with several well-characterized 8-hydroxyquinoline derivatives across key therapeutic areas.
Antimicrobial and Antifungal Activity
8-Hydroxyquinoline derivatives have a long history of use as antimicrobial agents.[4] The introduction of a chloro group is a common strategy to enhance this activity.[8][9]
Key Comparators:
-
Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline): A topical antifungal and antiprotozoal agent.[4][10]
-
Nitroxoline (5-Nitro-8-hydroxyquinoline): An oral antibacterial agent used for urinary tract infections.[2][4]
-
Cloxyquin (5-Chloro-8-hydroxyquinoline): Demonstrates high antimicrobial activity.[9]
Expected Efficacy of this compound:
Based on the structure-activity relationships of its analogs, this compound is anticipated to exhibit significant antimicrobial and antifungal properties. The presence of the chloro group at the 4-position is likely to enhance its activity compared to the unsubstituted 8-hydroxy-2-methylquinoline.
Table 1: Comparative Antimicrobial Activity of 8-Hydroxyquinoline Derivatives (MIC Values)
| Compound | Target Organism | MIC Range (µg/mL) | Reference |
| Clioquinol | Candida spp. | 0.031–2 | [10] |
| Nitroxoline | Candida spp. | 1–4 | [10] |
| Cloxyquin | Staphylococcus aureus | ≤5.58–44.55 (µM) | [9] |
| 8-Hydroxyquinoline | Gram-positive bacteria | 3.44–13.78 (µM) | [8] |
Anticancer Activity
The anticancer potential of 8-hydroxyquinoline derivatives is a rapidly growing area of research. Their ability to chelate iron and copper, metals essential for tumor growth, makes them promising candidates for cancer therapy.[3][11][12]
Key Comparators:
-
8-Hydroxy-2-quinolinecarbaldehyde: Has shown potent in vitro cytotoxicity against various human cancer cell lines.[12]
-
Platinum(II) complexes of 8-hydroxyquinoline derivatives: Exhibit significant antitumor activity by inducing DNA damage.[13]
Expected Efficacy of this compound:
The introduction of a chloro group can enhance the anticancer activity of quinoline derivatives. Therefore, this compound is predicted to possess notable cytotoxic effects against cancer cells. The methyl group at the 2-position may also influence its activity and selectivity.
Table 2: Comparative Anticancer Activity of 8-Hydroxyquinoline Derivatives
| Compound | Cancer Cell Line | IC50 Value | Reference |
| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B | 6.25±0.034 µg/mL | [12] |
| Platinum(II) complex (YLN1) | MDA-MB-231 | 5.49 ± 0.14 µM | [13] |
| 6-Chloro-pyrano[3,2-h]quinolone derivative | A-549 | 5.6 mM | [14] |
Neuroprotective Activity
Dysregulation of metal ion homeostasis is implicated in several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. The metal-chelating properties of 8-hydroxyquinoline derivatives make them attractive candidates for neuroprotective therapies.[5][15][16]
Key Comparators:
-
Clioquinol: Has been studied for its ability to reduce amyloid-β plaque burden in animal models of Alzheimer's disease.[15]
-
PBT2 (a derivative of 8-hydroxyquinoline): Promotes the degradation of amyloid-β.[3]
Expected Efficacy of this compound:
The potential of this compound as a neuroprotective agent would depend on its ability to cross the blood-brain barrier and modulate metal ion concentrations in the central nervous system. Further studies are required to ascertain this potential.
Experimental Protocols for Efficacy Evaluation
To empirically determine the efficacy of this compound, a series of standardized in vitro and in vivo assays should be conducted.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow Diagram:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) corresponding to a specific cell density.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microorganism only) and negative (broth only) controls.
-
Incubation: Incubate the plate under conditions optimal for the growth of the test microorganism.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxicity of a compound against cancer cell lines.
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed a known number of cancer cells into the wells of a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include untreated control wells.
-
Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.
Conclusion and Future Directions
While direct experimental data for this compound is currently scarce, a comparative analysis with its structurally related analogs provides a strong rationale for its potential efficacy as an antimicrobial and anticancer agent. The presence of the chloro and methyl groups on the 8-hydroxyquinoline scaffold suggests a promising profile for further investigation.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound. The experimental protocols outlined in this guide provide a robust framework for such studies. Elucidating its precise mechanism of action, selectivity, and in vivo efficacy will be crucial steps in determining its therapeutic potential and paving the way for its potential development as a novel drug candidate.
References
- Al-Ostoot, F. H., Al-Ghamdi, S. A., Wani, T. A., & Al-Ghamdi, A. A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4259. [Link]
- (PDF) QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. (n.d.).
- Joaquim, M. B., et al. (2021). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. Journal of Medicinal Chemistry, 64(23), 17046-17073. [Link]
- (PDF) Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. (n.d.).
- New 8-hydroxyquinoline derivatives as promising therapeutic approaches targeting neurodegeneration. (2023). Scientific Letters. [Link]
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). Open Access Journals. [Link]
- Antibacterial and Synergistic Activity of a New 8-Hydroxyquinoline Derivative Against Methicillin-Resistant Staphylococcus Aureus. (2022). Future Microbiology. [Link]
- QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. (n.d.). bepls. [Link]
- Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. (2021). Molecules, 26(21), 6485. [Link]
- Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design. (2022). Journal of Fungi, 8(3), 254. [Link]
- 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. (2022). Acta Pharmaceutica Sinica B, 12(1), 137-151. [Link]
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012). ACS Medicinal Chemistry Letters, 3(12), 1042-1046. [Link]
- 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (2018). RSC Advances, 8(49), 27872-27886. [Link]
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, 25(18), 4259. [Link]
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, 25(18), 4259. [Link]
- Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. (2024). Journal of Fungi, 10(1), 53. [Link]
- Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. (2021). Dalton Transactions, 50(42), 15065-15074. [Link]
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New 8-hydroxyquinoline derivatives as promising therapeutic approaches targeting neurodegeneration | Scientific Letters [publicacoes.cespu.pt]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bepls.com [bepls.com]
- 10. researchgate.net [researchgate.net]
- 11. rroij.com [rroij.com]
- 12. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Chemosensor Performance: The Case of 4-Chloro-8-hydroxy-2-methylquinoline
Executive Summary
The development of selective and sensitive fluorescent chemosensors is paramount for applications ranging from environmental monitoring to biomedical diagnostics. The 8-hydroxyquinoline (8-HQ) scaffold serves as a privileged structure in the design of such sensors due to its inherent metal-chelating properties and favorable photophysical characteristics.[1][2][3] This guide provides an in-depth comparative analysis of a specific derivative, 4-Chloro-8-hydroxy-2-methylquinoline, benchmarking its performance against other established quinoline-based chemosensors. We will delve into the fundamental sensing mechanisms, provide detailed, self-validating experimental protocols for key performance metrics, and present a comparative analysis to guide researchers in selecting the appropriate tool for their analytical challenges. The insights herein are grounded in established principles of coordination chemistry and fluorescence spectroscopy, offering a framework for the rigorous evaluation of novel chemosensor candidates.
The 8-Hydroxyquinoline Framework: A Foundation for Sensing
8-Hydroxyquinoline and its derivatives are exceptional platforms for fluorescent chemosensors primarily due to their role as bidentate chelating agents, coordinating with metal ions through the phenolic oxygen and pyridinic nitrogen atoms.[4][5] The parent 8-HQ molecule is weakly fluorescent due to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen.[3][6] Upon chelation with a metal ion, this ESIPT process is inhibited, and the molecule's conformational rigidity increases. This leads to a significant enhancement in fluorescence intensity, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[7]
The true power of the 8-HQ framework lies in its synthetic tractability. By introducing various substituents onto the quinoline ring, one can finely tune the sensor's properties:
-
Electronic Effects: Electron-donating groups (e.g., methyl) can increase the electron density of the aromatic system, potentially enhancing quantum yield. Conversely, electron-withdrawing groups (e.g., chloro) can modulate the acidity of the hydroxyl proton, influencing binding affinity and selectivity for specific metal ions.
-
Steric Effects: Bulky substituents near the coordination site can introduce steric hindrance, creating a selective binding pocket that favors certain metal ions over others based on their ionic radii and preferred coordination geometries.
Our focus, this compound, incorporates both an electron-withdrawing chlorine atom at the 4-position and an electron-donating methyl group at the 2-position. This unique substitution pattern suggests a nuanced interplay of electronic and steric factors that could yield a distinct performance profile, particularly in the selective detection of d¹⁰ metal ions like Zn²⁺ and Cd²⁺, which are common targets for 8-HQ sensors.[8][9]
Caption: General sensing mechanism of 8-HQ derivatives via Chelation-Enhanced Fluorescence (CHEF).
Comparative Performance Benchmarking
To objectively evaluate this compound, its performance must be compared against other relevant quinoline-based sensors targeting similar analytes. The following table summarizes key performance indicators. The data for this compound is presented as a plausible, illustrative example based on the known behavior of related derivatives, while data for alternative sensors are derived from published literature.
| Chemosensor | Target Ion(s) | Limit of Detection (LOD) | Quantum Yield (Φf) (Bound) | Binding Stoichiometry (Sensor:Ion) | Key Feature(s) | Reference |
| This compound (Illustrative) | Zn²⁺, Cd²⁺ | ~50-100 nM | ~0.25 | 2:1 | Potential for enhanced selectivity due to electronic tuning. | N/A |
| 8-Hydroxyquinoline (Parent) | Al³⁺, Zn²⁺ | µM range | ~0.10 | 2:1 or 3:1 | Broad-spectrum metal ion sensor.[3] | [3][5] |
| QA (Acetamidoquinoline with DPA) | Cd²⁺ | 0.25 pM | ~0.40 | Not specified | Exceptionally high sensitivity and selectivity for Cd²⁺ over Zn²⁺.[10] | [10] |
| Quinoline-based Sensor (QL1) | Cu²⁺ | Nanomolar scale | Turn-off sensor | Not specified | Selective "turn-off" fluorescence response to Cu²⁺.[11] | [11] |
| Benzothiazole-based Sensor | Zn²⁺, Cu²⁺ | Not specified | Turn-on sensor | 2:1 | Ratiometric and colorimetric response.[12] | [12] |
Field Insights: The illustrative data for this compound suggests a competitive LOD in the nanomolar range. The key challenge for many quinoline sensors is distinguishing between Zn²⁺ and Cd²⁺, as they are chemically similar d¹⁰ ions.[10] The performance of sensor "QA" demonstrates that high selectivity is achievable through rational design of the receptor unit (in that case, adding a di-2-picolylamine (DPA) moiety).[10] The chloro-substituent in our target molecule could potentially improve discrimination by altering the electronic landscape of the binding pocket, a hypothesis that warrants rigorous experimental validation using the protocols outlined below.
Experimental Protocols for Robust Chemosensor Validation
The trustworthiness of a chemosensor is established through self-validating experimental systems. The following protocols are designed to provide a comprehensive and reliable characterization of performance.
Protocol 1: Determination of Selectivity and Limit of Detection (LOD)
This protocol uses fluorescence titration to quantify the sensor's response to the target analyte and its resilience to interference from other ions.
Causality: By systematically measuring the fluorescence response to the target ion, we can determine the sensitivity. By introducing competing ions at higher concentrations, we can rigorously test the sensor's selectivity, which is crucial for its application in complex biological or environmental samples.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare 10 mM stock solutions of the perchlorate or nitrate salts of various metal ions (e.g., Zn²⁺, Cd²⁺, Cu²⁺, Ni²⁺, Co²⁺, Mg²⁺, Ca²⁺, Al³⁺, Fe³⁺) in deionized water.
-
Prepare a 100 mM HEPES buffer solution (pH 7.4) to mimic physiological conditions.
-
-
Fluorescence Titration for Sensitivity:
-
In a quartz cuvette, add 2 mL of HEPES buffer and the sensor stock solution to reach a final concentration of 10 µM.
-
Record the initial fluorescence emission spectrum (this is F₀). The excitation wavelength should be determined from the absorbance maximum of the sensor.
-
Incrementally add small aliquots (e.g., 1-5 µL) of the target metal ion stock solution (e.g., Zn²⁺).
-
After each addition, mix thoroughly and record the fluorescence emission spectrum (F).
-
Plot the fluorescence intensity at the emission maximum (F/F₀) against the concentration of the added metal ion.
-
-
LOD Calculation:
-
Selectivity (Interference) Study:
-
Prepare a solution containing the sensor (10 µM) and the target analyte (e.g., 2 equivalents of Zn²⁺) in HEPES buffer.
-
To this solution, add a significant excess (e.g., 10-100 equivalents) of each potential interfering ion, one at a time.
-
Record the fluorescence spectrum after each addition and compare the intensity to the signal from the target analyte alone. A minimal change indicates high selectivity.[15]
-
Protocol 2: Determination of Binding Stoichiometry via Job's Plot
The method of continuous variation, or Job's Plot, is a cornerstone technique to determine the binding ratio between the sensor and the metal ion.[16]
Causality: By varying the mole fractions of the sensor and analyte while keeping the total molar concentration constant, the physical property that is proportional to complex formation (e.g., fluorescence intensity) will be maximal when the stoichiometry of the reactants matches their mole fraction in the solution.[16][17]
Step-by-Step Methodology:
-
Prepare Equimolar Stock Solutions: Prepare stock solutions of the sensor and the target metal ion at the same concentration (e.g., 100 µM) in the chosen solvent system (e.g., buffer/DMSO).
-
Prepare Sample Series: Prepare a series of solutions in separate vials, keeping the total volume constant. In each vial, vary the mole fraction of the sensor ([Sensor]/([Sensor] + [Ion])) from 0 to 1 in increments (e.g., 0.1, 0.2, 0.3...0.9). The total molar concentration must remain constant in all samples.
-
Measure Fluorescence: Record the fluorescence emission spectrum for each solution under identical instrument settings.
-
Construct the Plot: Plot the fluorescence intensity at the emission maximum against the mole fraction of the sensor. The x-value at which the maximum intensity occurs reveals the binding stoichiometry. For example, a peak at a mole fraction of 0.67 corresponds to a 2:1 (Sensor:Ion) complex.[12][18]
Protocol 3: Measurement of Relative Fluorescence Quantum Yield (Φf)
Quantum yield quantifies the efficiency of the fluorescence process and is a critical measure of a sensor's brightness.[19] The relative method, comparing the sensor to a well-characterized standard, is widely used.[20][21]
Causality: By comparing the integrated fluorescence intensity and absorbance of the sample to a standard with a known quantum yield under identical conditions, we can calculate the relative efficiency of photon emission.[22][23] It is critical to use optically dilute solutions (Absorbance < 0.1) to avoid inner filter effects that would invalidate the results.
Step-by-Step Methodology:
-
Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar wavelength range as your sensor complex. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard for the UV-visible region.
-
Prepare Solutions: Prepare a series of dilutions for both the sensor-ion complex and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution using the same excitation wavelength.
-
Calculate Quantum Yield: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots gives the gradients (G and G_std). The quantum yield (Φf) is calculated using the following equation:
-
Φf = Φf_std * (G / G_std) * (η² / η²_std)
-
Where Φf_std is the quantum yield of the standard, G and G_std are the gradients from the plots, and η and η_std are the refractive indices of the solvents used for the sample and standard, respectively.[20]
-
Caption: A comprehensive workflow for the characterization and benchmarking of a new chemosensor.
Conclusion and Future Outlook
This guide establishes a rigorous framework for evaluating the performance of this compound as a fluorescent chemosensor. Based on the established principles of the 8-hydroxyquinoline scaffold, this derivative holds promise for the selective detection of metal ions. Its performance, however, must be validated through systematic experimentation as outlined. The comparative analysis shows that while achieving low detection limits is common, attaining high selectivity, especially between chemically similar ions like Zn²⁺ and Cd²⁺, remains a significant challenge and a primary goal of rational sensor design.[10]
For researchers and drug development professionals, the protocols and comparative logic presented here serve as a robust blueprint for not only characterizing novel sensor candidates but also for selecting the optimal sensor from a growing library of alternatives. Future work should focus on applying these validated sensors in complex matrices to bridge the gap between in-solution characterization and real-world application.
References
- Dalton Transactions. (2020). Zinc(ii), copper(ii) and cadmium(ii)
- ACS Publications. Highly Sensitive and Selective Fluorescent Sensor for Distinguishing Cadmium from Zinc Ions in Aqueous Media. Organic Letters.
- Pandey, R., Kumar, A., & Pandey, D. S. (2020). Zinc(ii), copper(ii) and cadmium(ii)
- BenchChem. A Comparative Guide to Quinoline-Based Fluorescent Probes for the Detection of Aluminum and Zinc Ions.
- BenchChem. A Comparative Guide to the Quantum Yield of Fluorescent Probes in Solution.
- Agilent Technologies. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE.
- OPUS. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples.
- ACS Publications. (2013). Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. Analytical Chemistry.
- ResearchGate. (2025). A Review on Organic Colorimetric and Fluorescent Chemosensors for the Detection of Zn(II) Ions.
- AIP Publishing. (2016). Convenient determination of luminescence quantum yield using a combined electronic absorption and emission spectrometer.
- ResearchGate. (2020). Zinc(II), Copper(II) and Cadmium(II)
- Wikipedia. Job plot.
- ACS Publications. (2011).
- ResearchGate. (2019). Fluorescence assays: limit of detection.
- ResearchGate. 1 a Job's plot for the determination of the binding stoichiometry of... | Download Scientific Diagram.
- ResearchGate. (PDF) Quinoline-Based Fluorescence Sensors.
- Asian Journal of Chemistry. (2024). Synthesis of Quinoline-based New Organic Chemosensors and its Application in Fluorophoric Detection of Metal-ions in Environmental Samples and Confirmation of Results using Molecular Modelling: A Complete Study.
- ResearchGate.
- ACS Publications. (2016). Recognizing the Limited Applicability of Job Plots in Studying Host–Guest Interactions in Supramolecular Chemistry.
- Makale. (2019). Computational Studies on Quinoline Based Metal Chemosensors.
- ResearchGate. Figure S13. Determination of detection limit of chemosensor 1 (10 µM)....
- Was
- Cipurković, A., et al. (2021). 5-CHLOROMETHYL-8-HYDROXYQUINOLINE; A NOVEL COLOURIMETRIC SENSOR TO DETECT Fe(II) IONS.
- SciSpace.
- PubMed. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions.
- PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences.
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry.
Sources
- 1. scispace.com [scispace.com]
- 2. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 6. ours.ou.ac.lk [ours.ou.ac.lk]
- 7. researchgate.net [researchgate.net]
- 8. Zinc(ii), copper(ii) and cadmium(ii) complexes as fluorescent chemosensors for cations - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. wasatchphotonics.com [wasatchphotonics.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Job plot - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. agilent.com [agilent.com]
- 21. Making sure you're not a bot! [opus4.kobv.de]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.aip.org [pubs.aip.org]
The Structural Dance of Potency: A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-8-hydroxy-2-methylquinoline Analogues
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the intricate world of medicinal chemistry, the quinoline scaffold stands as a privileged structure, a versatile backbone for a multitude of pharmacologically active agents. Among its numerous derivatives, the 4-chloro-8-hydroxy-2-methylquinoline core has emerged as a particularly promising framework for the development of novel therapeutic agents. This guide, compiled from a Senior Application Scientist's perspective, delves into the critical structure-activity relationships (SAR) of its analogues, offering a comparative analysis supported by experimental data to illuminate the path for future drug discovery endeavors. We will explore how subtle molecular modifications can dramatically influence biological activity, with a focus on anticancer and antimicrobial applications.
The Core Scaffold: A Foundation for Diverse Activity
The this compound molecule itself possesses a unique combination of structural features that contribute to its biological potential. The 8-hydroxy group is a key player, known for its ability to chelate metal ions, a mechanism implicated in the activity of many 8-hydroxyquinoline derivatives.[1][2][3] The chlorine atom at the 4-position serves as a reactive handle for further synthetic modifications, allowing for the introduction of diverse functionalities through nucleophilic aromatic substitution.[4][5] The methyl group at the 2-position can influence the steric and electronic properties of the molecule, potentially enhancing binding to biological targets.[6][7]
Deconstructing the Structure-Activity Relationship: A Positional Analysis
The biological activity of this compound analogues is exquisitely sensitive to the nature and position of substituents on the quinoline ring. Understanding these relationships is paramount for the rational design of more potent and selective compounds.
The Crucial Role of the 8-Hydroxy Group
The phenolic hydroxyl group at the C-8 position is a cornerstone of activity for many quinoline-based compounds. Its ability to form hydrogen bonds and chelate essential metal ions can disrupt critical biological processes in cancer cells and pathogenic microbes.[1][2][3] Replacement or modification of this group often leads to a significant decrease or complete loss of activity. For instance, the conversion of the hydroxyl group to an ether or ester can diminish the compound's chelating ability and, consequently, its biological efficacy.[7]
The Influence of Substituents at the 4-Position
The chlorine atom at the C-4 position is not merely a synthetic tool; its electronegativity and size impact the overall electronic distribution of the quinoline ring. More importantly, it provides a site for the introduction of various nucleophiles, leading to a diverse array of 4-substituted analogues.
-
Amino Substituents: The replacement of the 4-chloro group with various primary and secondary amines has been a fruitful strategy for generating compounds with potent anticancer and antimicrobial activities. The nature of the amine substituent is critical. For example, the introduction of aromatic amines can lead to compounds that inhibit key signaling pathways in cancer, such as those mediated by EGFR, VEGFR-2, and PI3K/Akt.[5]
Modifications at the 2-Methyl Group
While the 2-methyl group is a defining feature of this scaffold, its modification or replacement can fine-tune the biological activity. Increasing the steric bulk at this position, for instance, by replacing the methyl group with a larger alkyl or aryl group, can influence the compound's interaction with its biological target. In some cases, this can lead to enhanced potency, while in others, it may result in steric hindrance and reduced activity.[6]
The Impact of Halogenation at Other Positions
The introduction of additional halogen atoms at other positions on the quinoline ring, particularly at C-5 and C-7, has been shown to significantly enhance the antimicrobial and anticancer activities of 8-hydroxyquinoline derivatives.[8][9][10][11] Dichloro-substituted analogues, for example, often exhibit superior potency compared to their mono-chloro counterparts.[8][10] This is attributed to the increased lipophilicity and altered electronic properties conferred by the additional halogen atoms, which can improve cell membrane penetration and target interaction.
Comparative Analysis of Biological Activity: A Data-Driven Perspective
To provide a clearer understanding of the SAR, the following table summarizes the reported biological activities of representative this compound analogues and related 8-hydroxyquinoline derivatives.
| Compound/Analogue | Modification | Biological Activity | IC50/MIC (µM) | Target/Organism | Reference |
| 8-Hydroxyquinoline | Parent Scaffold | Antimicrobial, Anticancer | 3.44 - 13.78 (MIC) | Gram-positive bacteria, fungi | [9] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Dichloro substitution | Antimicrobial | 0.1 (MIC) | M. tuberculosis | [10] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Dichloro substitution | Antimicrobial | 1.1 (MIC) | MRSA | [10] |
| 8-hydroxy-2-quinolinecarbaldehyde | Carbonyl at C-2 | Anticancer | 6.25 ± 0.034 (MTS50) | Hep3B (Hepatocellular carcinoma) | [7] |
| o-chloro substituted phenyl derivative of 8-hydroxyquinoline | Chloro-phenyl at C-2 | Anticancer | 5.6 (IC50) | A-549 (Lung carcinoma) | [1] |
| 6-chloro-pyrano[3,2-h]quinolone derivative | Chloro at C-6 | Anticancer | - | MCF-7, HCT 116, HepG-2, A549 | [2] |
Note: The table presents a selection of data from the cited literature to illustrate the impact of structural modifications. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.
Experimental Protocols: A Guide to In Vitro Evaluation
The biological evaluation of these quinoline analogues typically involves a battery of in vitro assays to determine their efficacy and selectivity. The following are representative protocols for assessing anticancer and antimicrobial activities.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[12]
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., A549, MCF-7, HCT-116) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The synthesized quinoline analogues, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive only the vehicle.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[8][11]
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Serial Dilution: The quinoline analogues are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Structure-Activity Landscape
To better illustrate the key structural features and their impact on activity, the following diagrams are provided.
Caption: Core structure of this compound and key sites for modification.
Caption: A typical workflow for the structure-activity relationship-guided drug discovery of quinoline analogues.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed herein highlight the critical importance of the 8-hydroxy group for metal chelation and the versatility of the 4-chloro position for introducing diverse functionalities. Furthermore, substitutions at the 2, 5, and 7-positions offer avenues for fine-tuning the physicochemical properties and biological potency of these analogues.
Future research in this area should focus on a multi-pronged approach:
-
Expansion of Chemical Diversity: Synthesizing a broader range of analogues with novel substituents at the 4-position to explore new chemical space.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent compounds to enable more rational drug design.
-
In Vivo Evaluation: Progressing the most promising lead compounds from in vitro studies to in vivo animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.
By leveraging the insights from SAR studies and employing a systematic approach to drug discovery, the full therapeutic potential of this compound analogues can be unlocked, paving the way for the development of next-generation anticancer and antimicrobial drugs.
References
- Bepls. QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents.
- (2024). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. PDF.
- Saadeh, H. A., Sweidan, K. A., & Mubarak, M. S. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.
- MDPI. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity.
- Chan, S. H., Chui, C. H., Chan, S. W., Kok, S. H., Chan, D., Tsoi, M. Y., ... & Tang, J. C. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS medicinal chemistry letters, 4(2), 170-174.
- MDPI. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- BenchChem. (2025). Biological Evaluation of Novel Quinoline-Based Hybrid Molecules: Application Notes and Protocols.
- MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- (2025). 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. ChemInform.
- Lall, N., Reid, A. M., Oosthuizen, C., & Twilley, D. (2020). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Chemistry & biodiversity, 17(8), e2000239.
- MDPI. (2026). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production.
- Al-Busafi, S. N., & Suliman, F. O. (2017). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemical and Pharmaceutical Research, 9(7), 245-253.
- BenchChem. (2025). 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rroij.com [rroij.com]
- 4. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue | MDPI [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity | MDPI [mdpi.com]
- 7. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bepls.com [bepls.com]
- 9. researchgate.net [researchgate.net]
- 10. Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Advantage of 4-Chloro-8-hydroxy-2-methylquinoline: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of molecular scaffolds is a critical decision that dictates the trajectory of a research program. The quinoline ring system, particularly 8-hydroxyquinoline and its derivatives, represents a privileged scaffold due to its versatile biological activities and coordination chemistry.[1][2] This guide provides an in-depth technical comparison of 4-Chloro-8-hydroxy-2-methylquinoline, elucidating its potential advantages in specific applications by examining the strategic placement of its chloro and methyl substituents. While direct comparative data for this specific molecule is emerging, a comprehensive analysis of structure-activity relationships within the 8-hydroxyquinoline class allows for a robust predictive assessment of its enhanced performance.
The 8-Hydroxyquinoline Core: A Foundation of Versatility
The 8-hydroxyquinoline (8-HQ) moiety is a bidentate chelating agent, capable of forming stable complexes with a wide array of metal ions.[2] This chelation is fundamental to many of its biological activities, including its well-documented antimicrobial, antifungal, and anticancer properties.[1][3][4] The mechanism often involves the sequestration of essential metal ions from enzymes or the formation of toxic metal complexes within the target organism.[5][6] Furthermore, the inherent fluorescence of many 8-HQ metal complexes has led to their extensive use as chemosensors for metal ion detection.[7][8][9]
Strategic Substitutions: Unlocking Enhanced Functionality
The introduction of substituents onto the 8-hydroxyquinoline ring system is a well-established strategy to modulate its physicochemical and biological properties. The subject of this guide, this compound, possesses two key substitutions that are anticipated to confer specific advantages over the parent molecule and other derivatives.
The 4-Chloro Substituent: A Key to Potentiated Bioactivity
Halogenation of the 8-hydroxyquinoline scaffold is a proven method for enhancing its biological potency.[10] While substitutions at the 5 and 7 positions are more extensively studied, the placement of a chlorine atom at the 4-position is significant.
Anticipated Advantages:
-
Enhanced Antimicrobial and Antifungal Activity: The electron-withdrawing nature of the chloro group can increase the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.[4] This is expected to lead to lower Minimum Inhibitory Concentrations (MICs) compared to the unsubstituted 8-hydroxyquinoline. Halogenated 8-hydroxyquinolines have consistently demonstrated superior activity against a broad spectrum of bacteria and fungi.[3][6]
-
Modulated Electronic Properties: The chloro group at the 4-position will influence the electron density of the quinoline ring, which can fine-tune the coordination properties of the 8-hydroxy group and the pyridine nitrogen. This can lead to altered stability constants for metal complexes, potentially enhancing selectivity for certain metal ions in sensing applications.
Comparative Antimicrobial Activity: A Predictive Analysis
While specific MIC values for this compound are not extensively reported in publicly available literature, we can extrapolate its likely performance based on data for related compounds.
| Compound | Key Substituents | General Antimicrobial Potency | Reference |
| 8-Hydroxyquinoline | None | Baseline activity | [1] |
| This compound | 4-Chloro, 2-Methyl | Predicted High Potency | Inferred |
| 5-Chloro-8-hydroxyquinoline (Cloxyquin) | 5-Chloro | High potency against M. tuberculosis | [6] |
| 5,7-Dichloro-8-hydroxyquinoline | 5,7-Dichloro | Very high potency, broad spectrum | [3] |
The 2-Methyl Substituent: Influencing Specificity and Application
The presence of a methyl group at the 2-position of the quinoline ring also imparts distinct characteristics.
Anticipated Advantages:
-
Enhanced Insecticidal Activity: Studies have shown that a methyl group at the 2-position of the 8-hydroxyquinoline ring is correlated with high insecticidal effects against various agricultural pests.[3][11] This suggests a potential application of this compound in the development of novel agrochemicals.
-
Steric Influence on Metal Chelation: The 2-methyl group can introduce steric hindrance around the nitrogen atom, which may influence the geometry and stability of the resulting metal complexes. This steric effect can be exploited to achieve selectivity in metal ion sensing or to modulate the biological activity of the metal complexes.
-
Synthetic Handle: The methyl group can serve as a reactive site for further chemical modifications, allowing for the synthesis of a diverse library of derivatives with tailored properties.[12]
Application Focus: Where this compound Excels
Based on the analysis of its structural features, this compound is projected to offer significant advantages in the following applications:
Development of Novel Antimicrobial Agents
The combination of the 4-chloro and 2-methyl groups is likely to result in a potent antimicrobial agent with a broad spectrum of activity. The enhanced lipophilicity and modified electronic properties are expected to overcome some of the limitations of existing quinoline-based drugs.
Experimental Workflow for Antimicrobial Susceptibility Testing:
Caption: Workflow for determining the MIC of this compound.
Fluorescent Chemosensors for Metal Ion Detection
The 8-hydroxyquinoline scaffold is a well-known fluorophore upon metal chelation.[13] The substituents on this compound are expected to modulate its fluorescence properties, potentially leading to a selective and sensitive sensor for specific metal ions.
Proposed Mechanism of Fluorescence Sensing:
Caption: Chelation-enhanced fluorescence mechanism.
Experimental Protocol for Fluorescence Titration:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare stock solutions of various metal perchlorates or chlorides in deionized water or the same solvent.
-
-
Spectrofluorometric Measurement:
-
In a quartz cuvette, place a solution of this compound at a fixed concentration.
-
Record the initial fluorescence spectrum.
-
Incrementally add aliquots of a specific metal ion solution to the cuvette.
-
After each addition, record the fluorescence spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the metal ion concentration.
-
Determine the binding stoichiometry and association constant from the titration curve.
-
Repeat the experiment with different metal ions to assess selectivity.
-
Conclusion and Future Directions
This compound stands as a promising molecule for researchers in drug discovery and materials science. The strategic placement of the 4-chloro and 2-methyl groups on the versatile 8-hydroxyquinoline scaffold is anticipated to confer significant advantages, including enhanced antimicrobial potency and modulated fluorescence and chelation properties. While further direct experimental validation is warranted, the existing body of knowledge on 8-hydroxyquinoline derivatives provides a strong rationale for its exploration in the development of next-generation antibiotics, antifungals, and fluorescent sensors. Future research should focus on the synthesis of this compound and a systematic evaluation of its biological and photophysical properties in direct comparison with established alternatives.
References
- El-Sayed, A. M., et al. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 7(5), 416-427. [Link]
- ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. (2015). ChemInform, 46(33). [Link]
- Al-Trawneh, S. A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- Jadhav, S. B., et al. (2022). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. Biointerface Research in Applied Chemistry, 12(6), 7789-7801. [Link]
- Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. (n.d.). Journal of Fluorescence. [Link]
- Farruggia, G., et al. (2006). 8-Hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. Journal of the American Chemical Society, 128(1), 344-350. [Link]
- The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021). Chemosensors, 9(10), 281. [Link]
- Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157–1178. [Link]
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). PubMed. [Link]
- 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
- Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11(1), 1-10. [Link]
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Semantic Scholar. [Link]
- Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed. [Link]
- Rbaa, M., et al. (2020).
- Discovery of 8-Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold. (2022). ACS Omega, 7(32), 28291-28300. [Link]
- 8-Hydroxyquinolines chelating properties and medicinal applications - video abstract 49763. (2013). YouTube. [Link]
- 5-CHLOROMETHYL-8-HYDROXYQUINOLINE; A NOVEL COLOURIMETRIC SENSOR TO DETECT Fe(II) IONS. (n.d.).
- Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections. (2023). Pharmaceutics, 15(3), 947. [Link]
- In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. (2001). Antimicrobial Agents and Chemotherapy, 45(10), 2933-2934. [Link]
- Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2013). ACS Medicinal Chemistry Letters, 4(2), 170-174. [Link]
Sources
- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rroij.com [rroij.com]
- 4. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 8. 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ours.ou.ac.lk [ours.ou.ac.lk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination [mdpi.com]
A Comparative Guide to the Photophysical Properties of 4-Chloro-8-hydroxy-2-methylquinoline
This guide provides a comprehensive comparative analysis of the photophysical properties of 4-Chloro-8-hydroxy-2-methylquinoline. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced effects of substitution on the 8-hydroxyquinoline (8-HQ) scaffold, offering both established experimental data for related compounds and predictive insights into the title compound. Our discussion is grounded in fundamental principles of photochemistry and supported by detailed experimental protocols to ensure scientific integrity and practical applicability.
Introduction: The Versatile 8-Hydroxyquinoline Scaffold
8-Hydroxyquinoline (8-HQ) and its derivatives are a cornerstone in various scientific fields, from medicinal chemistry to materials science.[1] Their utility stems from their ability to chelate metal ions, a property that significantly modulates their photophysical characteristics.[1][2] The parent 8-HQ molecule is weakly fluorescent in solution due to an efficient excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen.[2][3] This non-radiative decay pathway is often suppressed upon metal chelation or by substitution on the quinoline ring, leading to enhanced fluorescence. Understanding how different substituents influence the electronic structure and, consequently, the photophysical properties of the 8-HQ core is paramount for the rational design of novel fluorescent probes, sensors, and therapeutic agents.
The Influence of Substituents on the Photophysical Properties of 8-Hydroxyquinoline
The absorption and emission properties of 8-HQ derivatives are highly sensitive to the nature and position of substituents on the quinoline ring. Electron-donating groups (EDGs) like methyl (-CH₃) generally cause a bathochromic (red) shift in the absorption and emission spectra, while electron-withdrawing groups (EWGs) like chloro (-Cl) tend to induce a hypsochromic (blue) shift.[1]
The interplay of the -Cl and -CH₃ groups in this compound is expected to result in unique photophysical properties. The methyl group at the 2-position is known to enhance the insecticidal activity of 8-HQ derivatives.[1] The chloro group, being an EWG, can influence the acidity of the hydroxyl proton and the basicity of the quinoline nitrogen, thereby affecting the ESIPT process and the overall quantum yield.
Comparative Photophysical Data
To contextualize the expected properties of this compound, the following table summarizes the experimental photophysical data for the parent 8-hydroxyquinoline and its relevant derivatives in various solvents. The data for the title compound are predicted based on the established effects of the individual substituents.
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Stokes Shift (cm⁻¹) |
| 8-Hydroxyquinoline | Methanol | 312 | 480 | ~0.02 | 11834 |
| Chloroform | 318 | 455 | - | 9337 | |
| 2-Methyl-8-hydroxyquinoline | Various | - | - | - | - |
| 4-Chloro-8-hydroxyquinoline | Various | - | - | - | - |
| This compound (Predicted) | Methanol | ~315 | ~470 | >0.02 | ~11000 |
| Chloroform | ~320 | ~460 | - | ~9500 |
The predicted blue shift in the emission of this compound relative to the parent 8-HQ in methanol is attributed to the electron-withdrawing nature of the 4-chloro substituent. The methyl group at the 2-position may slightly counteract this effect and could contribute to an increased quantum yield by sterically hindering non-radiative decay pathways.
Experimental Protocol for Photophysical Characterization
To ensure the generation of reliable and reproducible data, the following detailed protocol for the photophysical characterization of 8-hydroxyquinoline derivatives is provided. This protocol is designed as a self-validating system, incorporating necessary controls and calibration steps.
Materials and Instrumentation
-
Compound: this compound (or other 8-HQ derivative)
-
Solvents: Spectroscopic grade methanol, chloroform, cyclohexane, and acetonitrile
-
Instrumentation:
-
UV-Vis Spectrophotometer (e.g., Agilent Cary 60)
-
Fluorometer (e.g., Horiba Jobin Yvon Fluoromax-4)
-
Quartz cuvettes (1 cm path length)
-
Sample Preparation
-
Prepare a stock solution of the compound in the chosen solvent at a concentration of 1 mM.
-
From the stock solution, prepare a series of dilutions to obtain concentrations ranging from 1 µM to 50 µM.
-
Ensure all solutions are freshly prepared and protected from light to prevent photodegradation.
UV-Vis Absorption Spectroscopy
-
Record the absorption spectra of the diluted solutions from 250 nm to 600 nm.
-
Use the pure solvent as a blank.
-
Determine the wavelength of maximum absorption (λ_abs).
-
Verify the Beer-Lambert law by plotting absorbance vs. concentration to check for aggregation.
Fluorescence Spectroscopy
-
Excite the sample at its λ_abs.
-
Record the emission spectra over a range of wavelengths, typically starting 10 nm above the excitation wavelength to avoid Rayleigh scattering.
-
Determine the wavelength of maximum emission (λ_em).
-
To determine the fluorescence quantum yield (Φ_F), use a well-characterized standard with a known quantum yield and similar absorption/emission properties (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
The quantum yield is calculated using the following equation:
Φ_F,sample = Φ_F,ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Data Analysis and Interpretation
-
Calculate the Stokes shift in nanometers (λ_em - λ_abs) and convert to wavenumbers (cm⁻¹).
-
Analyze the effect of solvent polarity on the absorption and emission maxima (solvatochromism). A Lippert-Mataga plot can be used to study the change in dipole moment upon excitation.
Logical Frameworks and Visualization
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: Relationship between molecular structure and photophysical properties.
Caption: Experimental workflow for photophysical characterization.
Conclusion
While direct experimental data for this compound is limited, a comparative analysis with the parent 8-hydroxyquinoline and related derivatives provides valuable predictive insights into its photophysical properties. The presence of the 4-chloro and 2-methyl substituents is expected to modulate the absorption and emission characteristics, likely resulting in a blue-shifted emission compared to the unsubstituted 8-HQ and a potentially enhanced quantum yield. The detailed experimental protocol provided in this guide offers a robust framework for the systematic characterization of this and other 8-hydroxyquinoline derivatives, enabling researchers to build a comprehensive understanding of their photophysical behavior for various applications.
References
- Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. (2015). Molecules, 20(12), 22947-22963. [Link]
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). Research & Reviews in Pharmacy and Pharmaceutical Sciences. [Link]
- Environmental effects upon fluorescence of 5- and 8-hydroxyquinoline. (1970). Analytical Chemistry, 42(12), 1448-1452. [Link]
- Photo physical properties of 8-hydroxy quinoline. (2005). Indian Journal of Pure & Applied Physics, 43, 743-748. [Link]
- A dual-functional 8-hydroxyquinoline fluorescent probe for simultaneous detection of solvent microenvironments and trace water in organic media. (2022). Analytical Methods, 14(3), 245-252. [Link]
- Synthesis, DFT studies on a series of tunable quinoline derivatives. (2023). RSC Advances, 13(1), 305-316. [Link]
- Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives. (2023). Journal of Fluorescence, 33(5), 3735-3744. [Link]
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (2019). RSC Medicinal Chemistry, 10(10), 1694-1702. [Link]
- Synthesis and Properties of a Novel Four-Coordinate 8-Hdroxy-Quinolate-Based Complex. (2023). Molecules, 28(12), 4768. [Link]
- Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. (2021). Molecules, 26(16), 4995. [Link]
- Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors. (2023). ACS Omega, 8(3), 3247-3259. [Link]
- Examining the spectroscopic features and quantum chemical computations of a Quinoline derivative: Experimental and theoretical insights into the photophysical characteristics. (2020). Indian Journal of Pure & Applied Physics, 58(7), 509-519. [Link]
- 2-Methyl-8-hydroxyquinoline. PubChem. [Link]
- 4-Chloroquinolin-8-ol. PubChem. [Link]
- 4-Chloro-2-methylquinoline. PubChem. [Link]
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- Synthesis of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
- CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.
- UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform.
- Fluorescence (left) and UV (right) spectra of 8-hydroxyquinoline derivative cadmium complexes with high fluorescence intensity in MeOH at 2 × 10⁻⁵ mol L⁻¹.
- Fluorescence spectra and UV of 8-hydroxyquinoline derivatives zinc complexes with high fluorescence intensity in MeOH at 2 × 10⁻⁵ mol/L.
- Synthesis, UV-visible and ADME study of transition metal complexes of 8-Hydroxyquinoline. (2022). International Journal of Advanced Research, 10(08), 733-739. [Link]
- Photophysical properties of thin films containing metal and 8-hydroxyquinoline complexes.
- Spectroscopy and structure of 2-hydroxyquinoline. (1987). The Journal of Physical Chemistry, 91(22), 5643-5650. [Link]
Sources
Safety Operating Guide
4-Chloro-8-hydroxy-2-methylquinoline proper disposal procedures
An Application Scientist's Guide to the Proper Disposal of 4-Chloro-8-hydroxy-2-methylquinoline
As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, a halogenated quinoline derivative. The procedures outlined herein are designed to protect laboratory personnel, ensure regulatory compliance, and maintain the integrity of our shared environment.
PART 1: CORE HAZARD PROFILE & IMMEDIATE SAFETY
Before any handling or disposal procedures begin, a thorough understanding of the specific risks associated with this compound is essential. As a chlorinated heterocyclic compound, it belongs to a class of chemicals that requires careful management. Its hazards necessitate stringent adherence to personal protective equipment (PPE) protocols.
Anticipated Hazard Classification
| Hazard Class | GHS Hazard Statement Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation/Damage | H318 / H319 | Causes serious eye irritation or damage.[1][2][3][4] |
| Acute Oral Toxicity | H302 | Harmful if swallowed.[3] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1] |
Disclaimer: This table is an informed projection based on similar chemical structures. Always consult the compound-specific Safety Data Sheet (SDS) provided by your supplier and your institution's Environmental Health & Safety (EHS) department for definitive hazard information.
Mandatory Personal Protective Equipment (PPE)
The causality behind PPE selection is directly linked to the hazard profile. To mitigate the risks of exposure, the following PPE is mandatory when handling this compound in any form.[5]
-
Eye and Face Protection: Wear chemical safety goggles and a face shield. This combination is crucial to protect against splashes that can cause serious eye damage (H318/H319).[3]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use. This is the primary barrier against skin irritation (H315).
-
Body Protection: A flame-resistant lab coat must be worn and fully fastened. This protects the skin and personal clothing from contamination.
-
Respiratory Protection: All handling of solid material or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols, which could cause respiratory irritation (H335).[5][6]
PART 2: SYSTEMATIC DISPOSAL WORKFLOW
The disposal of this compound is governed by its classification as a halogenated organic compound . This classification is critical because halogenated waste streams are typically incinerated under specific conditions to prevent the formation of dioxins and other persistent environmental pollutants.[7] Mixing this waste with non-halogenated streams leads to costly and improper disposal.[8]
Figure 2. A procedural flowchart for responding to a this compound spill.
Spill Cleanup Methodology:
-
Secure the Area: Immediately alert colleagues and restrict access to the spill area. If the spill is large or in a poorly ventilated space, evacuate and contact your EHS department.
-
Don PPE: Before addressing the spill, put on all required PPE as detailed in Part 1.
-
Containment:
-
For a solid spill , carefully sweep the material to minimize dust generation. A HEPA-filtered vacuum designed for hazardous materials can also be used. [9] * For a liquid spill , cover it with an inert absorbent material like vermiculite, sand, or chemical sorbent pads. [10][9]Do not use combustible materials like paper towels as the primary absorbent. Work from the outside of the spill toward the center to prevent spreading.
-
-
Collection: Carefully scoop all contaminated absorbent material and place it into a heavy-duty plastic bag or a designated hazardous waste container. [9]5. Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials (wipes, gloves, etc.) must also be considered hazardous waste.
-
Disposal: Seal the container with the cleanup debris, label it clearly as "Hazardous Waste: Spill Cleanup Material (this compound)," and arrange for disposal through your EHS department.
By adhering to these systematic procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to the environment.
References
- Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
- Environmental Marketing Services. Safe Chemical Waste Disposal in Labs.
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document.
- Bucknell University. Hazardous Waste Segregation.
- Lab Manager. Managing Hazardous Chemical Waste in the Lab.
- Temple University. Halogenated Solvents in Laboratories.
- PubChem. 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817.
Sources
- 1. 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. echemi.com [echemi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Handling 4-Chloro-8-hydroxy-2-methylquinoline
Anticipated Hazard Profile and Risk Assessment
Based on data from closely related quinoline derivatives, we can construct a probable hazard profile for 4-Chloro-8-hydroxy-2-methylquinoline. This evidence-based assessment forms the bedrock of our personal protective equipment (PPE) and handling recommendations. The primary concerns are acute oral toxicity, severe eye damage, and potential skin sensitization.[1][2][4]
Table 1: Anticipated Hazard Profile for this compound
| Hazard Classification | Anticipated Category | Rationale based on Structural Analogs |
|---|---|---|
| Acute Toxicity, Oral | Category 3 | 4-Chloro-8-methoxy-2-methylquinoline and 8-Hydroxyquinoline are classified as "Toxic if swallowed".[1][2] |
| Serious Eye Damage/Irritation | Category 1 | Analogs consistently show the potential for causing serious eye damage or irritation.[1][2][4][5] |
| Skin Corrosion/Irritation | Category 2 | Chloro- and hydroxy-substituted quinolines are known skin irritants.[4][6] |
| Skin Sensitization | Category 1 | 8-Hydroxyquinoline and 4-chloroquinoline may cause an allergic skin reaction or sensitization.[2][4] |
| Reproductive Toxicity | Possible Category 1B/2 | 8-Hydroxyquinoline is suspected of damaging fertility or the unborn child, warranting caution.[2] |
| Hazardous to the Aquatic Environment | Acute & Chronic Category 1 | Many quinoline derivatives are very toxic to aquatic life with long-lasting effects.[2] |
The Core PPE Ensemble: Your First Line of Defense
A multi-layered PPE strategy is non-negotiable. The following equipment must be worn at all times when handling this compound in any form (solid or solution).
Table 2: Recommended Personal Protective Equipment (PPE) Ensemble
| Body Part | Equipment | Specification & Rationale |
|---|---|---|
| Hands | Double-Gloved Nitrile Gloves | Primary Barrier: Provides robust protection against skin contact, irritation, and potential sensitization.[7] Double-gloving is essential to mitigate the risk of tears or punctures. Change outer gloves every 30-60 minutes or immediately upon known contact.[8] |
| Eyes | Chemical Splash Goggles | Critical Protection: Protects against accidental splashes of solutions or contact with airborne powder, preventing serious eye damage.[5][7] Must conform to EN 166 (EU) or ANSI Z87.1 (US) standards. |
| Face | Face Shield (worn over goggles) | Secondary Barrier: Required when there is a significant risk of splashing, such as during bulk transfers, preparing concentrated solutions, or cleaning spills.[7][9] |
| Body | Chemical-Resistant Laboratory Coat | Contamination Prevention: A long-sleeved, cuffed lab coat protects skin and personal clothing from contamination. Ensure it is fully buttoned.[3][10] |
| Respiratory | N95 Particulate Respirator or higher | Inhalation Hazard Mitigation: Essential when handling the solid, powdered form to prevent inhalation of dust particles. All work should be conducted within a certified chemical fume hood to minimize airborne concentrations.[7][11] |
| Feet | Closed-toe, Chemical-Resistant Shoes | Workplace Safety Standard: Protects feet from spills and falling objects. Perforated shoes or sandals are strictly prohibited.[10][12] |
Procedural Blueprint for Safe Handling
Adherence to a strict, step-by-step methodology is crucial for minimizing exposure risk. The entire workflow, from preparation to disposal, must be meticulously planned.
Engineering Controls: The Primary Containment
Always handle this compound within a certified chemical fume hood.[7][13] This is the most critical engineering control for preventing the inhalation of dust or vapors. Ensure the sash is kept at the lowest possible height while still allowing for comfortable manipulation.[10][13] Verify the fume hood is functioning correctly before commencing any work.
Experimental Workflow
-
Preparation:
-
Designate a specific area within the fume hood for the handling procedure.
-
Assemble all necessary equipment (glassware, spatulas, weigh boats, solvents) and place them inside the fume hood before introducing the chemical.
-
Don the complete PPE ensemble as detailed in Table 2.
-
Ensure an eyewash station and safety shower are directly accessible and unobstructed.[14][15]
-
-
Handling the Solid Compound (Weighing):
-
When weighing the solid powder, use a dedicated spatula and weigh boat.
-
Perform all manipulations slowly and deliberately to avoid generating airborne dust.
-
Close the primary container immediately after dispensing the required amount.
-
-
Preparing Solutions:
-
Place the flask or beaker containing the solvent inside the fume hood.
-
Slowly add the solid this compound to the solvent to prevent splashing.[7]
-
If sonication or heating is required, ensure the vessel is appropriately covered to contain any vapors.
-
-
Post-Handling & Decontamination:
-
Upon completion of the work, decontaminate all surfaces and non-disposable equipment that may have come into contact with the chemical. Use an appropriate solvent (e.g., ethanol or isopropanol) followed by a thorough wash with soap and water.[7]
-
Remove PPE in the correct order to prevent cross-contamination: remove the outer gloves first, followed by the face shield, lab coat, and inner gloves.
-
Wash hands thoroughly with soap and water after removing all PPE.[10][16]
-
Caption: Safe Handling Workflow for this compound
Emergency Protocols: Responding to Exposure
Immediate and correct action is vital in the event of accidental exposure.
-
Skin Contact: Immediately remove contaminated clothing.[3] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[14] Seek immediate medical attention if irritation or a rash develops.[3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][14] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[2][14]
-
Inhalation: Move the individual to fresh air.[14] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration, but do not use the mouth-to-mouth method if the victim ingested or inhaled the substance.[14] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[5] Call a physician or poison control center immediately.[2][14]
Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any excess solid chemical. Collect this waste in a clearly labeled, sealed hazardous waste container.[7]
-
Liquid Waste: All solutions containing the compound must be collected in a designated, labeled, and sealed hazardous liquid waste container. Do not pour any amount into the sanitary sewer system.[2]
-
Disposal: All waste containers must be disposed of through your institution's environmental health and safety (EHS) office or an approved waste disposal contractor.[14]
By implementing these comprehensive safety measures, researchers can confidently handle this compound, ensuring a secure environment for scientific advancement while upholding the highest standards of laboratory safety.
References
- QUINOLINE FOR SYNTHESIS - Safety Data Sheet. (2025, July 24). Loba Chemie.
- Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Utah State University.
- Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy.
- School Chemistry Laboratory Safety Guide. (n.d.). U.S. Consumer Product Safety Commission.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
- Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro - BESA.
- Chemistry Laboratory Safety Rules. (n.d.). IU Pressbooks.
Sources
- 1. guidechem.com [guidechem.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pppmag.com [pppmag.com]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. mmbio.byu.edu [mmbio.byu.edu]
- 15. fishersci.com [fishersci.com]
- 16. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
